molecular formula C10H8O3S B177034 5-Methoxy-1-benzothiophene-3-carboxylic acid CAS No. 123392-43-8

5-Methoxy-1-benzothiophene-3-carboxylic acid

Cat. No.: B177034
CAS No.: 123392-43-8
M. Wt: 208.24 g/mol
InChI Key: JMQUXSAXYAFAHM-UHFFFAOYSA-N
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Description

5-Methoxy-1-benzothiophene-3-carboxylic acid is a benzothiophene derivative utilized in medicinal chemistry and pharmaceutical research as a key synthetic intermediate. This compound is of significant interest in early drug discovery for the development of novel therapeutic agents. While analytical data for this specific methoxy-substituted compound is not collected, its structural core, benzo[b]thiophene-3-carboxylic acid, is a well-established pharmacophore in scientific literature. Researchers value this scaffold for its versatility. For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been designed and synthesized as covalent inhibitors of RhoA GTPase, demonstrating potent anti-proliferative activity against cancer cell lines and inhibiting metastasis via the RhoA/ROCK pathway . Furthermore, similar benzothiophene carboxylic acid structures have been investigated as conformationally constrained agonists for the farnesoid X receptor (FXR), highlighting the importance of the carboxylic acid moiety's placement for optimal biological potency . The this compound structure also serves as a critical precursor in synthetic routes. Patents detail methods for preparing 5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives, which are key starting materials for synthesizing potent prostaglandin D2 (PGD2) antagonists for treating conditions like allergic rhinitis and asthma . This product is offered as part of a collection of rare and unique chemicals for early discovery research. The buyer assumes responsibility to confirm product identity and/or purity. NOTWITHSTANDING ANY CONTRARY PROVISION, THIS PRODUCT IS SOLD "AS-IS" WITH NO REPRESENTATION OR WARRANTY OF ANY KIND, INCLUDING MERCHANTABILITY OR FITNESS FOR A PARTICULAR PURPOSE. All sales are final. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-methoxy-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-6-2-3-9-7(4-6)8(5-14-9)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQUXSAXYAFAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123392-43-8
Record name 5-methoxy-1-benzothiophene-3-carboxylic acid
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Foundational & Exploratory

synthesis and characterization of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Foreword: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene ring system is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and advanced materials.[1][2] Its structural rigidity, aromaticity, and the presence of a sulfur atom allow for diverse biological interactions and unique electronic properties. Many derivatives are in clinical use for treating a range of ailments, underscoring the importance of this molecular framework in drug development.[3] This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of a key derivative, this compound, a valuable building block for medicinal chemistry and materials science.

Part 1: Strategic Synthesis Pathway

The construction of the benzothiophene core can be achieved through various methods, including the intramolecular cyclization of aryl sulfides.[1] A robust and widely applicable strategy for synthesizing 3-carboxy substituted benzothiophenes involves a multi-step sequence starting from an appropriately substituted thiophenol. The chosen pathway detailed below is selected for its reliability, scalability, and the use of readily available starting materials.

The overall synthetic strategy is a three-step process: (1) Nucleophilic substitution to couple the aromatic thiol with a three-carbon electrophile, (2) Acid-catalyzed intramolecular cyclization to form the benzothiophene ring, and (3) Saponification to yield the final carboxylic acid.

SynthesisWorkflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Saponification A 4-Methoxythiophenol + Ethyl Bromopyruvate B Ethyl 2-((4-methoxyphenyl)thio)propanoate A->B  NaOEt, Ethanol, RT C Ethyl 5-Methoxy-1-benzothiophene-3-carboxylate B->C  Polyphosphoric Acid (PPA), Heat D This compound C->D  1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

Caption: A three-step synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 2-((4-methoxyphenyl)thio)propanoate

  • Causality: This step establishes the crucial C-S bond. 4-methoxythiophenol is the source of the methoxy-substituted benzene ring and the sulfur atom. Ethyl bromopyruvate provides the three-carbon chain that will become C2, C3, and the carboxylate group of the thiophene ring. Sodium ethoxide (NaOEt) acts as a base to deprotonate the thiol, generating the highly nucleophilic thiophenolate anion, which readily displaces the bromide from ethyl bromopyruvate.

  • Procedure:

    • To a stirred solution of 4-methoxythiophenol (1.0 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add sodium ethoxide (1.05 eq) portion-wise.

    • Allow the mixture to stir for 20 minutes at 0 °C to ensure complete formation of the thiophenolate.

    • Add a solution of ethyl bromopyruvate (1.0 eq) in anhydrous ethanol dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 5-Methoxy-1-benzothiophene-3-carboxylate

  • Causality: This is the key ring-forming step. Polyphosphoric acid (PPA) is a strong acid and dehydrating agent that catalyzes an intramolecular Friedel-Crafts acylation. The ketone of the pyruvate moiety is protonated, making it a potent electrophile. The electron-rich aromatic ring, activated by the para-methoxy group, then attacks this electrophilic center to form a six-membered ring intermediate, which subsequently dehydrates to form the aromatic thiophene ring.

  • Procedure:

    • Add the purified Ethyl 2-((4-methoxyphenyl)thio)propanoate (1.0 eq) to polyphosphoric acid (10-20 eq by weight) in a flask equipped with a mechanical stirrer.

    • Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the progress of the cyclization by TLC.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a cold sodium bicarbonate solution.

    • The crude solid is dried and can be recrystallized from ethanol to afford the pure cyclized ester.

Step 3: Synthesis of this compound

  • Causality: This final step is a standard ester hydrolysis (saponification). Sodium hydroxide (NaOH) in a mixture of ethanol and water acts as a nucleophile, attacking the ester carbonyl. This leads to the formation of a sodium carboxylate salt, which is soluble in the aqueous medium. A subsequent acidification step with a strong acid like hydrochloric acid (HCl) protonates the carboxylate, precipitating the desired carboxylic acid product.

  • Procedure:

    • Suspend Ethyl 5-Methoxy-1-benzothiophene-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

    • Add an excess of sodium hydroxide pellets (3-5 eq) and heat the mixture to reflux for 3-5 hours until the ester is fully consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

    • The resulting white or off-white precipitate is collected by vacuum filtration, washed with copious amounts of cold water, and dried under vacuum to yield the final product.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

CharacterizationWorkflow cluster_0 Primary Structure Confirmation cluster_1 Functional Group & Purity Analysis NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (HRMS) IR IR Spectroscopy MP Melting Point Start Final Product Start->NMR Start->MS Start->IR Start->MP

Caption: The analytical workflow for the characterization of the target compound.

Spectroscopic & Physical Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. The carboxylic acid proton typically appears as a very broad singlet far downfield (>12 ppm), a characteristic feature.[4] The aromatic region will display signals corresponding to the three protons on the benzene ring and the one proton on the thiophene ring.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carboxylic acid carbonyl carbon is typically found in the 160-170 ppm range.

Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)

Signal TypePredicted δ (ppm)MultiplicityAssignment
¹H NMR ~13.0br s-COOH
~8.50sH2 (proton on thiophene ring)
~7.90dH7
~7.55dH4
~7.10ddH6
~3.85s-OCH₃
¹³C NMR ~164.5-C=O (Carboxylic Acid)
~156.0-C5 (Carbon attached to -OCH₃)
~140.0 - 142.0-Quaternary Carbons (C3a, C7a)
~130.0 - 135.0-Quaternary Carbons (C3)
~123.0 - 125.0-CH Carbons (C2, C7)
~115.0-CH Carbon (C6)
~105.0-CH Carbon (C4)
~55.5--OCH₃

2. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The spectrum of a carboxylic acid is highly characteristic.[4]

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration Type
2500-3300Broad, StrongO-H stretch (from hydrogen-bonded dimer)
~1685Sharp, StrongC=O stretch (conjugated carboxylic acid)
~1600, ~1480MediumC=C aromatic ring stretches
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1030MediumSymmetric C-O-C stretch (aryl ether)

The disappearance of the ester carbonyl peak (around 1715 cm⁻¹) from the precursor and the appearance of the broad O-H band are definitive indicators of successful hydrolysis.[5]

3. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the synthesized molecule.

  • Molecular Formula: C₁₀H₈O₃S

  • Monoisotopic Mass: 208.0194 g/mol

  • Expected HRMS (ESI) [M-H]⁻: Calculated for C₁₀H₇O₃S⁻: 207.0121. Found: [Experimental Value].

  • Expected Fragmentation: Common fragmentation patterns include the loss of the carboxylic acid group (-45 Da) and subsequent loss of CO (-28 Da) from the benzothiophene core.

4. Melting Point (MP)

The melting point is a crucial indicator of purity. A sharp and well-defined melting range suggests a pure compound. The experimentally determined value should be compared with literature values if available.

Conclusion

The can be reliably achieved through the well-established protocol outlined in this guide. The described pathway, rooted in fundamental organic chemistry principles like nucleophilic substitution and intramolecular electrophilic acylation, offers a dependable route for researchers. The comprehensive characterization workflow, employing NMR, IR, and MS, provides a robust, self-validating system to confirm the structure and purity of the final product, ensuring its quality for subsequent applications in drug discovery and materials science.

References

  • ResearchGate. (2025). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. Available at: [Link]

  • Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Available at: [Link]

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2008). Supplementary Information for Journal of Materials Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

physicochemical properties of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1-benzothiophene-3-carboxylic Acid

Introduction: The Benzothiophene Scaffold in Modern Chemistry

The benzothiophene moiety, a heterocyclic compound consisting of a fused benzene and thiophene ring, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it an ideal building block for creating molecules that interact with a wide range of biological targets. Within this important class of compounds, this compound (CAS No. 123392-43-8) is a key synthetic intermediate. The strategic placement of the methoxy group at the 5-position and the carboxylic acid at the 3-position provides distinct electronic properties and versatile chemical handles for further molecular elaboration.

This guide offers a comprehensive overview of the core . As Senior Application Scientists, our goal is not merely to present data, but to provide the crucial context behind why these properties are measured and how they dictate the compound's utility in research and development. We will delve into the standard methodologies for characterization, offering both the "how" and the "why" that are critical for drug development professionals.

Core Physicochemical Characteristics

A molecule's behavior in both chemical and biological systems is governed by its intrinsic properties. For a potential drug candidate or a critical intermediate, understanding these characteristics is the foundation of rational design and development. While specific experimental data for this compound is not widely published, we can define its key attributes and provide well-established estimates based on its structure and related analogues.

PropertyData / Expected ValueSignificance in Drug Development
CAS Number 123392-43-8[1][2][3]Unambiguous identification and regulatory tracking.
Molecular Formula C₁₀H₈O₃S[1][4]Confirms elemental composition and isotopic pattern in mass spectrometry.
Molecular Weight 208.24 g/mol [1][3]Essential for all stoichiometric calculations, formulation, and dosing.
Melting Point Data not available in cited literature. Expected to be a high-melting solid, likely >200 °C.A sharp melting range indicates high purity; stability at ambient temperatures.
Aqueous Solubility Data not available. Expected to be sparingly soluble in water, soluble in organic solvents (DMSO, MeOH, THF).Directly impacts oral bioavailability, dissolution rate, and formulation options.
pKa (acid dissociation constant) Data not available. Estimated ~4.0, similar to related aromatic carboxylic acids.[5]Governs the state of ionization at physiological pH (7.4), which controls solubility, membrane permeability, and receptor binding.

Structural and Spectroscopic Profile

Structural confirmation is the cornerstone of chemical synthesis and quality control. Spectroscopic methods provide an unambiguous fingerprint of the molecule.

Chemical Structure:

IUPAC Name: this compound

Expected Spectroscopic Data:

  • ¹H NMR (Proton NMR):

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

    • Aromatic Protons (Benzene Ring): A set of signals between ~7.0-8.0 ppm. The proton at C4 (adjacent to the thiophene sulfur) would likely be the most downfield of the benzene protons. The methoxy group at C5 will influence the splitting patterns of the protons at C4, C6, and C7, resulting in a complex multiplet or distinct doublet/doublet of doublets.

    • Thiophene Proton (C2): A sharp singlet further downfield in the aromatic region, characteristic of a proton on the electron-rich thiophene ring.

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to 3 protons.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.

    • Aromatic & Thiophene Carbons: Multiple signals between ~110-145 ppm. The carbon bearing the methoxy group (C5) and the carbons of the thiophene ring (C2, C3, C3a, C7a) will have characteristic shifts.

    • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

  • FT-IR (Infrared Spectroscopy):

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

    • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

    • C=C Stretches (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Methoxy Ether): A strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Synthesis Outline

The synthesis of benzothiophene-3-carboxylic acids often proceeds through the construction of the corresponding ester followed by hydrolysis. A common and robust strategy is the palladium-catalyzed carbonylative cyclization of a substituted 2-(methylthio)phenylacetylene.[6][9]

Synthesis_Workflow A 2-(Methylthio)phenylacetylene Precursor B Palladium-Catalyzed Carbonylative Cyclization A->B CO, MeOH, PdI₂, KI C Methyl 5-Methoxy-1-benzothiophene-3-carboxylate B->C D Saponification (Base Hydrolysis, e.g., NaOH/MeOH) C->D 1. NaOH 2. H⁺ Workup E This compound D->E

Caption: General synthetic pathway to the target acid.

This method is valued for its efficiency and tolerance of various functional groups on the aromatic ring. The final saponification step is typically a high-yielding hydrolysis of the methyl ester to the desired carboxylic acid.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any data relies on the validation of the methodology used to obtain it. Below are the standard, self-validating protocols for determining the key properties of a solid compound like this compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol ensures thermal equilibrium for an accurate reading.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry solid is finely ground to a powder to ensure uniform packing and heat transfer.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the sample to a height of 2-3 mm.[10]

  • Apparatus Setup: The loaded capillary is placed in the heating block of a melting point apparatus (e.g., Mel-Temp).[11][12]

  • Rapid Heating (Range Finding): The sample is heated rapidly (10-15 °C/minute) to find an approximate melting temperature.[11]

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated quickly to ~20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[10]

  • Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the last crystal melts (completion) are recorded as the melting range.[11]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A1 Grind Dry Sample A2 Load Capillary Tube (2-3 mm height) A1->A2 B1 Insert into Apparatus B2 Heat Rapidly (Find Approx. MP) B1->B2 B3 Cool & Use New Sample B2->B3 B4 Heat to T ≈ MP - 20°C B3->B4 B5 Heat Slowly (1-2°C/min) B4->B5 B6 Observe & Record Melting Range B5->B6

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[13] It ensures that a true equilibrium is reached between the excess solid and the saturated solution, providing a definitive solubility value crucial for pre-formulation studies.[14]

Step-by-Step Methodology:

  • System Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not bind the analyte) to separate the saturated supernatant from the excess solid.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[15]

  • Calibration: The measured response is compared against a calibration curve prepared from known concentrations of the compound to calculate the final solubility (e.g., in µg/mL or µM).[16]

Solubility_Workflow A Add Excess Solid to Aqueous Buffer B Agitate at Constant Temp (e.g., 24-48 hours) A->B C Separate Phases (Centrifuge/Filter) B->C D Collect Saturated Supernatant C->D E Quantify Concentration (e.g., HPLC, LC-MS) D->E F Calculate Solubility vs. Calibration Curve E->F

Caption: Workflow for Shake-Flask Solubility Measurement.

pKa Determination (Potentiometric Titration)

Causality: For an ionizable compound, the pKa dictates the charge state across the physiological pH range. Potentiometric titration directly measures the pH change as a function of added titrant, allowing for the precise determination of the pKa from the inflection point of the titration curve.[17] This method is highly accurate and is a standard for pKa measurement.[18]

Step-by-Step Methodology:

  • System Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[19]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent system (often a co-solvent like methanol/water for sparingly soluble compounds) to a known concentration (e.g., 10⁻³ M).[18] An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Titration: The solution is placed in a jacketed vessel at a constant temperature. A standardized titrant (e.g., 0.1 M NaOH for an acid) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (where half of the acid has been neutralized). This corresponds to the midpoint of the buffer region on the titration curve.[19]

pKa_Workflow A Calibrate pH Meter (3-point calibration) B Prepare Analyte Solution (Known concentration in co-solvent) A->B C Add Incremental Volumes of Standardized Titrant B->C D Record pH after Each Addition C->D E Plot pH vs. Titrant Volume D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Drug Discovery and Development Professionals

Foreword: Charting the Unexplored Territory of a Promising Scaffold

The benzothiophene nucleus is a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[3][4] Within this versatile chemical family, 5-Methoxy-1-benzothiophene-3-carboxylic acid presents a molecule of significant interest. However, its specific mechanism of action remains largely uncharted in publicly available scientific literature. This guide, therefore, adopts the perspective of a senior application scientist to outline a comprehensive, multi-pronged research strategy aimed at elucidating the precise biological targets and signaling pathways of this compound. We will proceed from foundational biochemical assays to complex cellular and in vivo models, constructing a logical and self-validating framework for discovery.

Foundational Hypothesis Generation from Structurally Related Compounds

In the absence of direct data for this compound, our initial investigative direction is informed by the established activities of its structural analogs. The benzothiophene scaffold is a known "privileged structure" in drug discovery, frequently interacting with a variety of protein targets.

Several key areas of inquiry emerge from related compounds:

  • Enzyme Inhibition: Various benzothiophene derivatives have been identified as potent enzyme inhibitors. For instance, derivatives of the isomeric 5-methoxy-1-benzothiophene-2-carboxylic acid act as inhibitors of CDC-like kinases (Clk1/4), which are crucial regulators of pre-mRNA splicing and are overexpressed in several cancers.[5] Other benzothiophene carboxylates have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an important target in metabolic diseases.[6] Furthermore, the broader class of thiophene carboxylic acids has shown inhibitory activity against D-amino acid oxidase (DAO).[7] Derivatives have also been developed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[8]

  • Anticancer Activity: The RhoA/ROCK signaling pathway, a critical regulator of cell proliferation and migration, has been successfully targeted by benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives in breast cancer models.[9][10]

  • Cholinesterase Inhibition: Benzothiophene-chalcone hybrids have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disorders.[11]

Based on this landscape, our primary hypothesis is that this compound likely functions as an enzyme inhibitor, with a strong potential for activity in kinase, inflammatory, or metabolic pathways.

A Phased Experimental Approach to Mechanism of Action Discovery

To systematically investigate our hypothesis, a tiered experimental workflow is proposed. This workflow is designed to move from broad, high-throughput screening to specific, mechanistic validation.

Phase 1: Broad Target Identification and Initial Validation

The initial phase focuses on identifying the primary molecular target(s) of this compound through unbiased screening and targeted assays based on our initial hypotheses.

Experimental Protocol 1: Broad Kinase Panel Screening

  • Objective: To determine if the compound exhibits inhibitory activity against a wide range of human kinases.

  • Methodology:

    • Synthesize and purify this compound to >98% purity, as confirmed by HPLC and NMR.

    • Submit the compound for screening against a commercial panel of >400 human kinases (e.g., the DiscoverX KINOMEscan™ panel) at a standard concentration of 10 µM.

    • The assay principle is typically based on the ability of the test compound to compete with a known ligand for the kinase active site, with results expressed as a percentage of control inhibition.

    • Identify any kinases showing >50% inhibition as primary "hits" for further investigation.

Experimental Protocol 2: Targeted Enzyme Inhibition Assays (COX-2, 5-LOX, AChE)

  • Objective: To specifically test the inhibitory potential against key enzymes in inflammation and neurodegeneration, based on activities of related scaffolds.

  • Methodology:

    • Utilize commercially available colorimetric or fluorometric inhibitor screening kits for COX-2, 5-LOX, and AChE.

    • Prepare a dilution series of the test compound (e.g., from 100 µM to 1 nM).

    • Perform the assays according to the manufacturer's instructions, including positive (known inhibitor) and negative (vehicle) controls.

    • Measure the enzymatic activity at various compound concentrations.

    • Calculate the half-maximal inhibitory concentration (IC50) value for each enzyme by fitting the dose-response data to a four-parameter logistic curve using software such as GraphPad Prism.

Phase 2: In-depth Mechanistic and Cellular Validation

Once a primary target or a set of promising targets is identified, the next phase is to validate this interaction in a cellular context and to understand its downstream consequences. Assuming, for the purpose of this guide, that our kinase screen identified a specific kinase (e.g., "Kinase X") as a primary target, the following workflow would be initiated.

Workflow for Cellular Target Validation

G cluster_0 Phase 2: Cellular Validation A Primary Hit from Kinase Screen (e.g., Kinase X) B Western Blot Analysis (Phospho-Substrate Levels) A->B Does compound reduce phosphorylation of Kinase X substrate? C Cellular Thermal Shift Assay (CETSA) A->C Does compound stabilize Kinase X in cells, confirming direct binding? D Cell Proliferation / Viability Assay (e.g., MTT or CellTiter-Glo) B->D Is reduced signaling linked to a cellular phenotype (e.g., reduced growth)? C->D E Downstream Pathway Analysis (e.g., Apoptosis, Cell Cycle) D->E What is the specific cellular outcome? F Mechanism Confirmed E->F

Figure 1: A logical workflow for the cellular validation of a candidate kinase inhibitor.

Experimental Protocol 3: Western Blot for Target Engagement

  • Objective: To confirm that the compound inhibits the activity of Kinase X within intact cells by measuring the phosphorylation of its known downstream substrate.

  • Methodology:

    • Select a cell line known to express high levels of active Kinase X.

    • Culture the cells and treat them with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the Kinase X substrate (p-Substrate) and for the total amount of the substrate (Total-Substrate). An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

    • Apply HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity to determine the ratio of p-Substrate to Total-Substrate, which should decrease in a dose-dependent manner if the compound is active.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of target engagement (i.e., the compound binding to Kinase X) within the complex environment of the cell.

  • Methodology:

    • Treat intact cells with the test compound or a vehicle control.

    • Heat aliquots of the cell lysate across a range of temperatures (e.g., 40°C to 70°C).

    • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

    • The supernatant, containing the soluble protein fraction, is collected.

    • Analyze the amount of soluble Kinase X remaining at each temperature point by Western Blot.

    • A successful ligand-protein interaction will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Phase 3: Preclinical Efficacy and Safety Profiling

Following successful cellular validation, the focus shifts to evaluating the compound's efficacy in more complex biological systems and assessing its initial safety profile.

Illustrative Signaling Pathway

Should the compound be confirmed as a potent and selective inhibitor of the RhoA/ROCK pathway, as seen with some derivatives[9][10], its mechanism would disrupt the signaling cascade that leads to actin-myosin contractility and cell migration.

G cluster_0 RhoA/ROCK Signaling Pathway RhoA Active RhoA-GTP ROCK ROCK Kinase RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC Actin Actin-Myosin Contraction & Stress Fiber Formation pMLC->Actin Compound 5-Methoxy-1-benzothiophene -3-carboxylic acid Compound->ROCK Inhibits

Figure 2: A potential signaling pathway inhibited by the test compound, targeting ROCK kinase.

Quantitative Data Summary and Future Directions

Throughout this investigative process, all quantitative data must be meticulously recorded and analyzed.

Table 1: Hypothetical Data Summary for Target Validation

Assay TypeTargetResult (IC50 / EC50)Notes
Kinase Panel ScreenKinase X85% Inhibition @ 10 µMPrimary hit identified.
Biochemical IC50Kinase X75 nMPotent enzymatic inhibition.
Western Blot (p-Substrate)Kinase X250 nMCellular target engagement confirmed.
Cell Viability (MTT)Cancer Cell Line Y500 nMCompound exhibits cytotoxic effects.

The successful completion of this comprehensive research plan would transition this compound from a molecule of unknown function to a well-characterized lead compound with a defined mechanism of action, ready for further preclinical and clinical development. This structured, iterative approach ensures scientific rigor and provides a clear path forward in the complex but rewarding field of drug discovery.

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The Therapeutic Potential of 5-Methoxy-1-benzothiophene-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The benzothiophene scaffold, a bicyclic system comprising a benzene ring fused to a thiophene ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several FDA-approved drugs such as the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole.[1][2] This guide focuses on a specific, promising class of these compounds: 5-methoxy-1-benzothiophene-3-carboxylic acid derivatives. We will delve into the nuanced molecular mechanisms that underpin their significant anticancer and anti-inflammatory properties, providing researchers and drug development professionals with a comprehensive technical resource. Our exploration is grounded in causality, explaining not just the experimental outcomes but the scientific rationale behind the methodological choices, thereby offering a self-validating framework for future research and development.

The Benzothiophene Core: A Versatile Scaffold for Therapeutic Innovation

The inherent aromatic and electronic properties of the benzothiophene nucleus make it an ideal foundation for designing targeted therapeutic agents. The sulfur heteroatom and the fused ring system provide a unique three-dimensional structure that can be readily modified to optimize interactions with a variety of biological targets, including enzymes and receptors.[1][2][3] The addition of a carboxylic acid group at the 3-position and a methoxy group at the 5-position further enhances the potential for specific molecular interactions, opening avenues for the development of potent and selective inhibitors for a range of pathological processes.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have emerged as potent anticancer agents, exhibiting activity against a wide array of cancer cell lines through diverse and complementary mechanisms of action.

Mechanism of Action: Disrupting Key Oncogenic Pathways

The anticancer efficacy of these derivatives stems from their ability to interfere with fundamental processes of cancer cell proliferation, survival, and metastasis. Key mechanisms include:

  • Multi-Kinase Inhibition: Certain derivatives, particularly those with a hydrazide scaffold, have been identified as potent multi-target kinase inhibitors. They have shown significant inhibitory activity against a panel of kinases crucial for cancer progression, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[4][5] This multi-targeted approach is particularly promising for overcoming the challenge of chemoresistance, which often arises from the redundancy and plasticity of cancer signaling networks.[4][5] Inhibition of these kinases leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[4][5]

  • Tubulin Polymerization Inhibition: A significant number of benzothiophene derivatives, particularly those with structural similarities to combretastatin A-4, act as potent inhibitors of tubulin polymerization.[6][7][8] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle.[8][9][10] This disruption leads to mitotic arrest and subsequent apoptotic cell death.[6][7][8] A crucial advantage of some of these derivatives is their ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance, a common mechanism that renders many conventional chemotherapeutics ineffective.[6]

  • Induction of Apoptosis: Beyond cell cycle arrest, these compounds can directly trigger programmed cell death. Studies have shown that certain benzothiophene derivatives upregulate the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and the tumor suppressor P53.[11] This activation of the intrinsic and extrinsic apoptotic pathways provides a direct mechanism for eliminating cancer cells.

  • Inhibition of the RhoA/ROCK Pathway: The Rho family of GTPases, particularly RhoA, are key regulators of the actin cytoskeleton and are frequently dysregulated in cancer, promoting cell migration and invasion.[12][13] Specific benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit the RhoA/ROCK signaling pathway.[12][13][14] This inhibition leads to a reduction in myosin light chain phosphorylation and the disassembly of stress fibers, ultimately impairing the migratory and invasive capabilities of cancer cells.[12][13]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent anticancer activity.

Modification Site Substituent Impact on Anticancer Activity Reference(s)
C3-Position CarboxamideEnhances anti-proliferative activity.[12][14]
C5-Position 1-methyl-1H-pyrazolFurther enhances anti-proliferative activity when combined with a C3-carboxamide.[12][14]
Benzene Ring Methoxy group at C4, C6, or C7Results in the best tubulin polymerization inhibitory activity.[7][8]
General Hydroxybenzothiophene hydrazide scaffoldPotent multi-target kinase inhibition.[4][5]

Table 1: Structure-Activity Relationships of Benzothiophene Derivatives in Cancer.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a framework for assessing the anticancer properties of novel this compound derivatives.

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of a compound.

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin). Add the compounds to the respective wells and incubate for 48-72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

This assay directly measures the effect of a compound on the assembly of microtubules.

Principle: Purified tubulin polymerizes into microtubules in the presence of GTP and a polymerization buffer at 37°C. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., PEM buffer with GTP and glycerol), and the test compound or a known inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization.

Visualizing the Anticancer Mechanisms

anticancer_mechanisms cluster_compound This compound Derivative cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets compound Derivative kinases Multi-Kinase Inhibition (Clk, Dyrk, Haspin) compound->kinases tubulin Tubulin Polymerization Inhibition compound->tubulin rhoa_rock RhoA/ROCK Pathway Inhibition compound->rhoa_rock pro_apoptotic Upregulation of Pro-Apoptotic Genes compound->pro_apoptotic g2m_arrest G2/M Phase Arrest apoptosis Apoptosis g2m_arrest->apoptosis migration_inhibition Inhibition of Migration & Invasion kinases->g2m_arrest tubulin->g2m_arrest rhoa_rock->migration_inhibition pro_apoptotic->apoptosis

Figure 1: Key anticancer mechanisms of this compound derivatives.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Benzothiophene derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[15]

Mechanism of Action: Targeting Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate the production of inflammatory signaling molecules.

  • Inhibition of Pro-inflammatory Gene Expression: Certain derivatives have been shown to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[11] This is achieved by downregulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[11]

  • Dual COX/LOX Inhibition: Some hydroxy benzothiophene carboxylic acids have been reported to possess dual inhibitory activity against both cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes.[16] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation and pain. Dual inhibition offers a broader anti-inflammatory effect compared to selective COX-2 inhibitors.

Experimental Protocol: Nitric Oxide Production Assay in Macrophages

This assay is a standard method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in activated macrophages.

Principle: The Griess reagent assay measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include a control group with LPS alone.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • Griess Assay: Mix the supernatants with the Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition by the test compounds.

Visualizing the Anti-inflammatory Pathway

anti_inflammatory_pathway cluster_inflammatory_response Inflammatory Response lps LPS (Lipopolysaccharide) macrophage Macrophage lps->macrophage proinflammatory_genes Expression of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) macrophage->proinflammatory_genes compound Benzothiophene Derivative compound->proinflammatory_genes Inhibits no_production Nitric Oxide (NO) Production proinflammatory_genes->no_production

Figure 2: Inhibition of LPS-induced inflammatory response by benzothiophene derivatives.

Future Directions and Conclusion

The diverse biological activities of this compound derivatives, particularly their potent anticancer and anti-inflammatory properties, underscore their significant therapeutic potential. The modular nature of the benzothiophene scaffold allows for extensive chemical modifications, providing a rich landscape for further optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on in-depth preclinical and clinical evaluation of the most promising lead compounds identified to date. The integration of computational modeling and experimental validation will be crucial in accelerating the drug discovery and development process for this versatile class of molecules. This guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promise of these compounds into novel therapies for a range of human diseases.

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Methoxy-1-benzothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Forward: The robust characterization of novel chemical entities is the bedrock of modern drug discovery and materials science. 5-Methoxy-1-benzothiophene-3-carboxylic acid represents a key heterocyclic scaffold, yet a consolidated public record of its spectroscopic data is notably scarce. This guide serves as a comprehensive technical resource for researchers, providing not only a detailed predictive analysis of its expected spectroscopic signatures but also the field-proven methodologies required to obtain and interpret this data. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a validated framework for the unequivocal identification of this target compound.

Molecular Structure and Spectroscopic Overview

This compound (CAS 123392-43-8) possesses a bicyclic heteroaromatic core. The fusion of a thiophene ring with a methoxy-substituted benzene ring, further functionalized with a carboxylic acid, results in a unique electronic environment. Each spectroscopic technique provides a distinct and complementary piece of the structural puzzle.

  • NMR Spectroscopy will elucidate the precise arrangement of hydrogen and carbon atoms, revealing connectivity through spin-spin coupling and the electronic influence of the sulfur, methoxy, and carboxyl groups.

  • IR Spectroscopy will confirm the presence of key functional groups—the carboxylic acid O-H and C=O, the ether C-O, and the aromatic C=C and C-H bonds—through their characteristic vibrational frequencies.

  • Mass Spectrometry will determine the compound's exact molecular weight and offer structural insights through predictable fragmentation patterns.

Below is the annotated molecular structure, which will serve as the reference for all subsequent spectral assignments.

Caption: Molecular structure with IUPAC numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The data presented here are predicted based on established substituent effects on the benzothiophene scaffold.

Predicted ¹H NMR Data

The proton spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, the vinylic proton on the thiophene ring, and the acidic proton of the carboxyl group. The solvent of choice is critical; DMSO-d₆ is preferred as it solubilizes the acid and ensures the observation of the exchangeable carboxylic proton.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
COOH~13.0Broad SingletN/ATypical for a carboxylic acid proton in DMSO, broadened by hydrogen bonding and chemical exchange.
H2~8.5SingletN/ADeshielded by the adjacent sulfur atom and the anisotropic effect of the carboxyl group.
H7~7.9DoubletJ ≈ 8.8Ortho to the electron-donating sulfur but influenced by the fused ring system.
H4~7.6DoubletJ ≈ 2.5Ortho to the strongly electron-donating methoxy group, but meta to the sulfur. Exhibits long-range coupling.
H6~7.1Doublet of DoubletsJ ≈ 8.8, 2.5Ortho to H7 and meta to H4. Shifted upfield due to the para-relationship with the methoxy group.
OCH₃~3.9SingletN/ATypical chemical shift for an aryl methoxy group.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. The shifts are predicted based on the parent 1-benzothiophene-3-carboxylic acid and known additive effects of a methoxy substituent on a benzene ring.[1][2]

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C=O~165Typical for an aromatic carboxylic acid carbon.
C5~158Aromatic carbon directly attached to the electron-donating methoxy group, significantly deshielded.
C7a~141Bridgehead carbon adjacent to the sulfur atom.
C3a~138Bridgehead carbon adjacent to the thiophene ring.
C3~135Carbon bearing the carboxylic acid group, deshielded.
C2~130Vinylic carbon in the thiophene ring, adjacent to sulfur.
C7~125Aromatic CH carbon adjacent to the fused ring junction.
C6~116Aromatic CH carbon ortho to the methoxy group, shielded by resonance effects.
C4~106Aromatic CH carbon ortho to the methoxy group, significantly shielded.
OCH₃~56Typical chemical shift for a methoxy carbon.
Experimental Protocol: NMR Spectroscopy

Causality: The choice of a high-field spectrometer (≥400 MHz) is essential to resolve the doublet of doublets and any potential long-range couplings in the aromatic region. DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar analytes like carboxylic acids and its ability to slow the exchange of the acidic proton, allowing for its observation.

  • Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex gently until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

    • Acquire a standard ¹³C NMR spectrum with proton decoupling (e.g., 1024 scans, 2-second relaxation delay).

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Scientific Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The energy of absorbed infrared light corresponds to the vibrational energy of specific bonds within the molecule. The resulting spectrum is a unique "fingerprint" that validates the molecular structure.[3]

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Bond VibrationExpected Intensity/ShapeRationale
2500-3300O-H stretch (Carboxylic Acid)Strong, Very BroadCharacteristic broad absorption due to intermolecular hydrogen bonding forming cyclic dimers.[4]
~3100C-H stretch (Aromatic/Vinylic)Medium, SharpStretching of C-H bonds on the benzothiophene ring system.
~2950C-H stretch (Methyl)Medium, SharpAsymmetric and symmetric stretching of the C-H bonds in the methoxy group.
~1700C=O stretch (Carboxylic Acid)Strong, SharpCarbonyl stretch of an aromatic carboxylic acid, typically lower than aliphatic acids due to conjugation.
1580-1610C=C stretch (Aromatic)Medium-StrongIn-ring stretching vibrations of the benzene portion of the molecule.
~1250C-O stretch (Aryl Ether)Strong, SharpAsymmetric C-O-C stretching of the methoxy group.
~920O-H bend (Carboxylic Acid)Medium, BroadOut-of-plane bending of the hydroxyl group in the hydrogen-bonded dimer.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Causality: The ATR technique is chosen for its simplicity, speed, and minimal sample preparation. It is a non-destructive method ideal for solid powder samples, eliminating the need for preparing KBr pellets.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 co-added scans at a resolution of 4 cm⁻¹ are sufficient to produce a high-quality spectrum.

  • Cleaning: After analysis, raise the press arm and carefully clean the sample from the crystal surface using a dry swab followed by a swab with isopropanol.

Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

Predicted Fragmentation Pattern (Electron Ionization)

The molecular formula C₁₀H₈O₃S gives an exact mass of approximately 208.02 Da.

m/z ValueProposed FragmentRationale
208[M]⁺Molecular Ion Peak . The intact molecule with one electron removed.
191[M - OH]⁺Base Peak . Loss of a hydroxyl radical is a very common and favorable fragmentation for carboxylic acids.
179[M - CHO]⁺Loss of a formyl radical, potentially following rearrangement.
163[M - COOH]⁺Loss of the entire carboxyl group as a radical.
135[C₈H₇S]⁺Subsequent loss of CO from the [M - COOH]⁺ fragment.
Workflow Diagram: MS Fragmentation

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrometry

Causality: A high-resolution mass spectrometer (like a TOF or Orbitrap) is specified to enable the determination of the exact mass, which can confirm the elemental composition (C₁₀H₈O₃S) with high confidence.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an Electron Ionization (EI) source or an Electrospray Ionization (ESI) source for a softer ionization method if the molecular ion is unstable.

  • Direct Infusion/Injection: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe is often used for solid samples. For ESI, the solution is infused via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI). Analyze the isotopic pattern to confirm the presence of sulfur. Correlate the major fragment ions with logical losses from the parent structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and data from structurally analogous molecules. By following the detailed experimental protocols outlined herein, researchers can confidently acquire and interpret the necessary data to confirm the identity and purity of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Chemsigma. 5-Methoxybenzo[b]thiophene-3-carboxylic acid CAS 123392-43-8. [Link]

  • Supporting Information for Angew. Chem. Int. Ed. Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. (Provides NMR data for related benzoic acids). [Link]

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  • Illinois State University. An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methoxy-1-benzothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the single-crystal X-ray structure of 5-Methoxy-1-benzothiophene-3-carboxylic acid. This document outlines the synthesis, crystallization, and detailed structural analysis of the title compound, offering insights into the experimental design and data interpretation critical for understanding its solid-state properties.

Introduction: The Significance of Benzothiophenes

Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and interesting photophysical properties.[1] The substitution pattern on the benzothiophene ring system dramatically influences its physicochemical and pharmacological characteristics. This compound, in particular, is a derivative of interest due to the potential for the methoxy and carboxylic acid groups to engage in specific intermolecular interactions, which can dictate its crystal packing, solubility, and ultimately its bioavailability. A thorough understanding of its three-dimensional structure is therefore paramount for rational drug design and the development of novel therapeutic agents.[2][3]

Part 1: Synthesis and Crystallization

A robust and reproducible synthesis is the cornerstone of any structural analysis. The following section details a plausible synthetic route and the critical process of obtaining high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

While various methods for the synthesis of benzothiophene derivatives have been reported, a common approach involves the cyclization of a substituted thiophene.[4][5] A potential synthetic pathway to the title compound is outlined below. The successful synthesis would be confirmed by standard analytical techniques.

Hypothetical Synthetic Scheme:

A multi-step synthesis could start from commercially available precursors, potentially involving a palladium-catalyzed cyclization to form the benzothiophene core, followed by functional group manipulations to introduce the carboxylic acid at the 3-position.[4]

Characterization of the Synthesized Compound:

Prior to crystallization, the purity and identity of the synthesized this compound would be rigorously confirmed using a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzothiophene ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the aromatic carbons.
Mass Spec (MS) A molecular ion peak corresponding to the exact mass of C₁₀H₈O₃S.
Infrared (IR) Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the methoxy group.
Crystallization: The Art of Growing Diffraction-Quality Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. The goal is to grow a single, well-ordered crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and free of defects.

Experimental Protocol for Crystallization:

  • Solvent Screening: A crucial first step is to determine the solubility of the compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the solute, leading to crystallization.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of a concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

The choice of method and solvent system is often empirical and may require significant experimentation to identify the optimal conditions for growing high-quality crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

This section provides a detailed workflow for the determination of the crystal structure of this compound, from data collection to structure refinement.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6]

Experimental Workflow for Data Collection:

Caption: Workflow for X-ray diffraction data collection.

Key Parameters for Data Collection:

Parameter Description and Rationale
X-ray Source Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. The choice depends on the crystal size and composition.
Temperature Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, leading to higher quality data.
Detector Modern diffractometers are equipped with sensitive CCD or CMOS detectors.
Exposure Time The time per frame is optimized to achieve good signal-to-noise ratio without overloading the detector.
Data Collection Strategy A series of scans (e.g., ω-scans) are performed to collect a complete and redundant dataset.
Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities, is then used to solve and refine the crystal structure.

Computational Workflow for Structure Solution and Refinement:

Caption: Computational workflow for structure solution and refinement.

Detailed Steps:

  • Data Reduction and Correction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.[6]

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which describes the symmetry of the crystal lattice.[1]

  • Structure Solution: The initial positions of the non-hydrogen atoms are determined using methods such as Direct Methods or Patterson methods. This provides a preliminary structural model.[1]

  • Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using a least-squares minimization procedure.[6] Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Part 3: Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation, intermolecular interactions, and packing in the solid state.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles within the this compound molecule will reveal its precise three-dimensional shape. Key features to examine include the planarity of the benzothiophene ring system and the orientation of the methoxy and carboxylic acid substituents.

Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions is crucial for understanding the solid-state properties of the compound.

Expected Intermolecular Interactions:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form dimeric structures through O-H···O hydrogen bonds between the carboxylic acid moieties, a common motif in carboxylic acid crystal structures.[7][8]

  • π-π Stacking: The aromatic benzothiophene rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • Other Weak Interactions: C-H···O and C-H···π interactions may also play a role in the overall packing of the molecules in the crystal.

The way these interactions assemble the individual molecules into a three-dimensional lattice defines the crystal packing. Visualizing the packing diagram will provide insights into the channels or layers that may exist in the crystal structure.

Conclusion

This technical guide has outlined a comprehensive and systematic approach to the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, data collection, and structure solution and refinement, researchers can obtain a detailed understanding of the solid-state structure of this important molecule. The insights gained from this analysis are invaluable for applications in drug design, materials science, and crystal engineering.

References

  • Chemsrc. 5-Methoxy-1-benzothiophene | CAS#:20532-30-3. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis, Crystallization, Electrochemistry and Single Crystal X-ray Analysis of a Methoxy-Substituted-. Available from: [Link]

  • Molbase. Synthesis of 3-methoxy-5-(trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid. Available from: [Link]

  • Juniper Publishers. Crystal Structure and Disorder in Benzothiophene Derivative. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Available from: [Link]

  • PubChem. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available from: [Link]

  • ResearchGate. Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Available from: [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]

  • PubChem. 1-Benzothiophene-5-carboxylic acid | C9H6O2S | CID 2795444. Available from: [Link]

  • PubChem. 5-Methoxy-2-benzothiophene | C9H8OS | CID 21279503. Available from: [Link]

  • ResearchGate. (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]

  • PubMed. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]

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solubility and stability of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 5-Methoxy-1-benzothiophene-3-carboxylic acid for Preformulation and Drug Development

Abstract

The journey of a candidate molecule from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive framework for the systematic evaluation of this compound, a heterocyclic compound representative of a scaffold found in numerous bioactive agents. As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a strategic guide, elucidating the causality behind experimental choices and providing self-validating methodologies. We will detail robust protocols for determining thermodynamic solubility, establishing a pH-solubility profile, and conducting forced degradation studies to probe chemical stability. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows required to de-risk and advance molecules of this class through the preformulation pipeline.

Introduction to this compound

Chemical Structure and Properties:

This compound is an aromatic heterocyclic compound featuring a benzothiophene core. This core is a fusion of a benzene ring and a thiophene ring.

  • Molecular Formula: C₁₀H₈O₃S

  • Molecular Weight: 208.24 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This acidic group is the primary driver of its pH-dependent solubility, capable of donating a proton to form a more soluble carboxylate anion at higher pH.

    • Thiophene Sulfur: The sulfur atom can be susceptible to oxidation, a key potential degradation pathway.

    • Methoxy Group (-OCH₃): An electron-donating group on the benzene ring that influences the molecule's overall electronics and lipophilicity.

The benzothiophene scaffold is of significant interest in medicinal chemistry, forming the structural backbone of several FDA-approved drugs, including the osteoporosis treatment Raloxifene and the asthma medication Zileuton.[1][2] This precedent underscores the importance of thoroughly characterizing novel derivatives like this compound to unlock their therapeutic potential.

Solubility Profiling: A Foundational Prerequisite

2.1 The Rationale: Why Solubility is Paramount

A drug must dissolve to be absorbed. Poor aqueous solubility is a leading cause of failure for promising drug candidates. Solubility profiling is therefore not a perfunctory task but a critical early-stage investigation that dictates the feasibility of oral dosage forms and informs the strategy for formulation development. By understanding how the molecule behaves in various solvent systems, we can predict its dissolution in the gastrointestinal tract and select appropriate excipients to enhance bioavailability.

2.2 Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the Shake-Flask method. Its elegance lies in its simplicity and direct measurement of a saturated solution in equilibrium, providing a definitive value.

Experimental Protocol: Shake-Flask Solubility

  • Preparation: Add an excess amount of this compound (enough to ensure a solid phase remains after equilibration) to a series of vials containing the selected solvents (see Table 1).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours). The goal is to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess solid.

  • Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable mobile phase to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as the HPLC-UV method described in section 2.4.

Causality Behind Solvent Selection: The choice of solvents is strategic. We use a panel that spans a range of polarities, hydrogen bonding capabilities, and pH to build a comprehensive profile of the molecule's behavior. This allows us to anticipate its interactions with everything from aqueous physiological fluids to organic solvents used in manufacturing and purification.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent Class Specific Solvent Rationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid) Represents stomach pH; crucial for oral drugs.
pH 4.5 (Acetate Buffer) Represents the transition zone of the upper intestine.
pH 6.8 (Simulated Intestinal Fluid) Represents small intestine pH.
pH 7.4 (Phosphate Buffer, PBS) Represents physiological/blood pH.
Polar Protic Methanol, Ethanol Common solvents in synthesis and purification.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) Used in analytical methods and as stock solution solvents.

| Non-Polar | Dichloromethane (DCM) | Assesses lipophilicity. |

2.3 The pH-Solubility Profile

For an ionizable compound like this compound, solubility is not a single value but a function of pH. The carboxylic acid group will be predominantly in its neutral, less soluble form (R-COOH) at a pH below its pKa. As the pH rises above the pKa, it deprotonates to the more soluble anionic form (R-COO⁻).[3][4] Mapping this relationship is essential for predicting dissolution throughout the variable pH environments of the GI tract.[5][6]

Experimental Protocol: pH-Solubility Profiling

  • Follow the Shake-Flask protocol described in section 2.2.

  • Use a series of aqueous buffers spanning a physiologically relevant pH range (e.g., pH 1 to 8).

  • Measure the final pH of the supernatant after equilibration to confirm the pH of the saturated solution.

  • Plot the measured solubility (on a log scale) against the final measured pH.

2.4 Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is the cornerstone of accurate solubility and stability measurements. HPLC with UV detection is a common, reliable choice for aromatic compounds.

Starting HPLC-UV Method Parameters:

  • Instrument: HPLC system with a UV/Vis or Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid). The acid is crucial to ensure sharp peak shape for the carboxylic acid analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

  • Quantification: Generate a calibration curve using standards of known concentration to ensure linearity and accuracy.

This method should be validated for specificity, linearity, accuracy, and precision before use in formal studies.[7][8][9]

2.5 Visual Workflow: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Weigh excess compound B Add to vials with selected solvents (Aqueous Buffers & Organic Solvents) A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge to pellet excess solid C->D E Withdraw supernatant D->E F Dilute sample accurately E->F G Quantify concentration via validated HPLC-UV method F->G H Determine Solubility (mg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment: Ensuring Drug Integrity

3.1 The Rationale: Why Stability Matters

Chemical instability can lead to a loss of potency, the formation of potentially toxic degradation products, and changes in physical properties that affect performance. Stability testing is a regulatory requirement and a scientific necessity to ensure a safe, effective, and reliable drug product with an adequate shelf-life. Forced degradation, or stress testing, is an accelerated process designed to predict long-term stability and identify likely degradation pathways.[10]

3.2 Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the parent compound. This provides sufficient formation of degradants for detection and characterization without destroying the molecule completely. Conditions may need to be adjusted (e.g., time, temperature, reagent concentration) to achieve this target.[10][11]

Experimental Protocol: Stress Conditions

A stock solution of this compound (e.g., 1 mg/mL in ACN/water) is prepared and subjected to the following parallel conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24-48 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 8-24 hours. Rationale: Base hydrolysis is often much faster than acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Rationale: The thiophene sulfur is a potential site for oxidation to a sulfoxide or sulfone.

  • Thermal Degradation: Store the solid compound in an oven at 60 °C for 1 week. Dissolve a known amount in the mobile phase for analysis.

  • Photostability: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze alongside a control sample protected from light.

At each time point, samples are withdrawn, neutralized if necessary, diluted, and analyzed using a stability-indicating analytical method.

3.3 Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is an analytical procedure that can accurately quantify the decrease in the amount of the active drug due to degradation. The key feature is specificity: the ability to resolve the peak of the parent drug from the peaks of all potential degradation products.

Methodology:

  • Initial Analysis: Analyze the unstressed and all stressed samples using the HPLC method from section 2.4.

  • Peak Purity Analysis: If using a DAD, perform peak purity analysis on the parent peak in each chromatogram. A "pure" peak supports the absence of co-eluting impurities.

  • Method Optimization: If new peaks (degradants) co-elute with the parent peak or each other, optimize the HPLC method. This typically involves adjusting the gradient slope, changing the organic modifier (e.g., to methanol), or modifying the pH of the mobile phase.

  • LC-MS for Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying degradants by providing mass-to-charge ratio information, which can help elucidate degradation pathways.[7][12]

3.4 Visual Workflow: Forced Degradation Study

G cluster_stress Stress Conditions (Parallel) A Prepare Drug Stock Solution (e.g., 1 mg/mL) B Acidic (0.1 M HCl, 60°C) A->B C Basic (0.1 M NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (Solid) (60°C) A->E F Photolytic (ICH Q1B) A->F G Analyze all samples with Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Assess Peak Purity (DAD) Identify Degradants (LC-MS) G->H I Quantify % Degradation & Identify Pathways H->I

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Synthesizing the Data for Drug Development

The results from these foundational studies are not merely data points but actionable intelligence.

  • Low aqueous solubility at gastric pH? This might necessitate an enteric-coated formulation to allow the drug to dissolve in the higher pH of the intestine. Alternatively, salt formation could be explored to increase intrinsic solubility.

  • Degradation under basic conditions? This would guide the selection of excipients, avoiding alkaline materials that could compromise the drug's stability within the dosage form.

  • Oxidative instability? The inclusion of an antioxidant in the formulation and packaging under an inert atmosphere (e.g., nitrogen) would be critical considerations.

  • Photostability issues? This mandates the use of opaque or UV-protective primary packaging.

By systematically generating and interpreting this solubility and stability data, the drug development team can proactively design a robust formulation and manufacturing process, significantly increasing the probability of clinical and commercial success.

Conclusion

The characterization of this compound, or any new chemical entity, begins with a fundamental understanding of its solubility and stability. The protocols and rationale outlined in this guide provide a comprehensive, industry-standard approach to generating this critical preformulation data. By employing these self-validating workflows—from thermodynamic solubility and pH-profiling to forced degradation studies—researchers can build a deep understanding of their molecule's behavior, enabling data-driven decisions that pave the way for successful formulation and drug product development.

References

  • Eaton, R. W., & Nitterauer, J. D. (1994). Biotransformation of benzothiophene by bacteria. Journal of Bacteriology, 176(13), 3992–3995.
  • P. G. G. (1981). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied and Environmental Microbiology, 42(6), 987–991.
  • Zhang, L., Li, H., Wang, A., & Zhang, T. (2018). Degradation of benzothiophene in diesel oil by LaZnAl layered double hydroxide: photocatalytic performance and mechanism. Environmental Science and Pollution Research, 25(34), 34665–34675.
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  • University of Texas Southwestern Medical Center. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase.
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  • Molbase. (n.d.). Synthesis of 3-methoxy-5-(trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid.
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The Genesis and Evolution of Benzothiophene Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold, a fusion of benzene and thiophene rings, represents a cornerstone in medicinal chemistry. Its journey from a coal tar constituent to a privileged structure in modern pharmaceuticals is a testament to its remarkable versatility. The introduction of a carboxylic acid moiety to this scaffold has unlocked a vast chemical space, leading to the development of blockbuster drugs and promising clinical candidates. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of benzothiophene carboxylic acids. We will delve into the foundational synthetic strategies, examine the mechanistic underpinnings of key therapeutic agents, and provide detailed, field-proven experimental protocols for the synthesis of these vital compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the rich history and chemical potential of benzothiophene carboxylic acids in their own research endeavors.

A Historical Perspective: From Obscure Heterocycle to Pharmaceutical Mainstay

The story of benzothiophene is intrinsically linked to its simpler, single-ring relative, thiophene. In 1882, the German chemist Viktor Meyer, while working with benzene derived from coal tar, serendipitously discovered thiophene as an impurity.[1] This discovery opened the door to the exploration of sulfur-containing heterocycles. Benzothiophene itself was also found to be a natural constituent of petroleum-related deposits like lignite tar.[2]

Early synthetic efforts were focused on the construction of the core benzothiophene ring system. While the first derivative of the less stable isomer, benzo[c]thiophene, was synthesized in 1922, the parent compound was not isolated until 1962.[3] The more stable and medicinally relevant benzo[b]thiophene has been the subject of more intense synthetic exploration. Early methods often involved intramolecular cyclization of various aryl sulfides under harsh conditions.[4]

The introduction of the carboxylic acid group, a key functional handle for modulating physicochemical properties and biological activity, marked a significant turning point. One of the early and direct methods for synthesizing benzothiophene-3-carboxylic acid involved a Friedel-Crafts acylation of benzothiophene with trichloroacetyl chloride, followed by basic hydrolysis.[2][5] This classical approach, while effective, often required harsh Lewis acid catalysts and could suffer from regioselectivity issues. Another historical approach involved the carboxylation of a Grignard reagent derived from 3-bromobenzothiophene.[5] These early methods, though sometimes cumbersome, laid the groundwork for the development of more sophisticated and efficient synthetic strategies.

Synthetic Strategies: From Classical Reactions to Modern Catalysis

The synthesis of benzothiophene carboxylic acids has evolved significantly, driven by the need for greater efficiency, functional group tolerance, and regiocontrol. Modern synthetic chemistry offers a diverse toolkit for the construction and functionalization of this important scaffold.

Building the Core: Cyclization and Annulation Reactions

A primary strategy for constructing the benzothiophene ring is through the cyclization of appropriately substituted benzene derivatives.

  • Palladium-Catalyzed Carbonylative Cyclization: A powerful modern technique involves the palladium-iodide catalyzed oxidative cyclization-deprotection-alkoxycarbonylation of 2-(methylthio)phenylacetylenes. This method allows for the direct synthesis of benzothiophene-3-carboxylic esters from readily available starting materials.[1][6]

    • Causality of Experimental Choices: The use of a palladium catalyst is crucial for activating the C-H and C-S bonds necessary for cyclization. Carbon monoxide serves as the source of the carbonyl group for the ester, and an alcohol acts as the nucleophile. The oxidant, often air (O2), is required to regenerate the active palladium catalyst, making the process catalytic.

  • Thiolation Annulation: The reaction of 2-bromo alkynylbenzenes with a sulfur source, such as sodium sulfide, provides a direct route to 2-substituted benzothiophenes, which can then be carboxylated.[2]

Introducing the Carboxylic Acid: Functionalization of the Pre-formed Ring

Once the benzothiophene core is in place, the carboxylic acid can be introduced at various positions.

  • Direct C-H Carboxylation: Recent advances have enabled the direct carboxylation of C-H bonds, offering a highly atom-economical approach. This can be achieved using strong bases like lithium tert-butoxide in combination with cesium fluoride and 18-crown-6 to facilitate the reaction with CO2.[7][8]

  • Lithiation Followed by Carboxylation: A reliable method for introducing a carboxylic acid at the 2-position involves the deprotonation of benzothiophene with a strong base like n-butyllithium (BuLi) to form the 2-lithiated intermediate. This nucleophilic species is then quenched with carbon dioxide (dry ice) to yield benzothiophene-2-carboxylic acid.

    • Causality of Experimental Choices: The use of a strong organolithium base is necessary to deprotonate the relatively non-acidic C-H bond at the 2-position. The reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate. Anhydrous conditions are critical as organolithium reagents react readily with water.

  • Friedel-Crafts Acylation: As mentioned in the historical context, Friedel-Crafts acylation remains a viable method, particularly for introducing an acyl group that can be subsequently oxidized to a carboxylic acid. Modern variations may use mixed anhydrides of trifluoroacetic acid to avoid harsh Lewis acids.[9]

Benzothiophene Carboxylic Acids in Medicine: Mechanisms of Action

The true impact of benzothiophene carboxylic acids is most evident in their successful application as therapeutic agents. Two landmark drugs, raloxifene and zileuton, highlight the diverse biological targets that can be modulated by this versatile scaffold.

Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Raloxifene, a benzothiophene-based drug, is a second-generation selective estrogen receptor modulator (SERM).[10] It is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[10] Its therapeutic efficacy stems from its ability to exert tissue-selective estrogen agonist and antagonist effects.[11][12]

  • Mechanism of Action: Raloxifene binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[13] The binding of raloxifene to the estrogen receptor induces a conformational change in the receptor that is distinct from the change induced by estrogen. This altered conformation affects the recruitment of co-activator and co-repressor proteins, leading to tissue-specific gene regulation.[11]

    • In Bone: Raloxifene acts as an estrogen agonist, mimicking the bone-protective effects of estrogen. It inhibits bone resorption by osteoclasts, thereby preserving bone mineral density.[11]

    • In Breast and Uterine Tissue: In contrast, raloxifene acts as an estrogen antagonist. It competitively blocks the binding of estrogen to the ER, inhibiting estrogen-stimulated cell proliferation in these tissues.[11] This antagonist activity is the basis for its use in reducing breast cancer risk.

Raloxifene_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds Raloxifene_ER Raloxifene-ER Complex ER->Raloxifene_ER Forms complex ERE Estrogen Response Element (ERE) Raloxifene_ER->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruits (Agonist effect in bone) Corepressors Co-repressors ERE->Corepressors Recruits (Antagonist effect in breast/uterus) Gene_Transcription Tissue-Specific Gene Transcription Coactivators->Gene_Transcription Activates Corepressors->Gene_Transcription Inhibits

Raloxifene's tissue-selective ER modulation.
Zileuton: A 5-Lipoxygenase (5-LOX) Inhibitor

Zileuton, which contains a benzothiophene core (though not a carboxylic acid itself, it is a derivative of the scaffold), is an inhibitor of the enzyme 5-lipoxygenase (5-LOX).[14] It is used in the management of chronic asthma.[15]

  • Mechanism of Action: Zileuton directly inhibits 5-LOX, the key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[15][16] Leukotrienes are potent inflammatory mediators that contribute to bronchoconstriction, mucus secretion, and airway inflammation in asthma.[15] By blocking 5-LOX, zileuton prevents the formation of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).[16] The N-hydroxyurea moiety of zileuton is thought to chelate the non-heme iron atom in the active site of 5-LOX, thereby inactivating the enzyme.[16]

Zileuton_Mechanism Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) Five_LOX->Leukotrienes Zileuton Zileuton Zileuton->Five_LOX Inhibits Inflammation Inflammation, Bronchoconstriction, Mucus Secretion Leukotrienes->Inflammation

Zileuton's inhibition of the leukotriene pathway.

Quantitative Data on Benzothiophene Carboxylic Acid Derivatives

The biological activity of benzothiophene carboxylic acids can be quantified to understand their structure-activity relationships (SAR). The following table summarizes the inhibitory potency of a selected benzothiophene carboxylic acid derivative.

CompoundTargetPotency (IC50)Reference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acidBranched-chain α-ketoacid dehydrogenase kinase (BDK)3.19 µM[17]

Experimental Protocols

The following protocols are provided as examples of common synthetic procedures for benzothiophene carboxylic acids and their derivatives.

Synthesis of Benzothiophene-3-carboxylic Acid via Friedel-Crafts Acylation[6]

This two-step procedure involves the acylation of benzothiophene followed by hydrolysis.

Step 1: Synthesis of 3-(Trichloroacetyl)benzothiophene

  • Reaction Setup: To a suspension of aluminum chloride (13.33 g, 0.1 mol) in 100 mL of dichloromethane (CH2Cl2) at -78 °C under an inert atmosphere, add a solution of trichloroacetyl chloride (18.2 g, 0.1 mol) in 50 mL of CH2Cl2 over 10 minutes.

  • Acylation: Warm the mixture to -40 °C and stir for an additional 45 minutes. Then, slowly introduce a solution of benzothiophene (13.4 g, 0.1 mol) in 50 mL of CH2Cl2. Warm the reaction to 0 °C and stir for 30 minutes.

  • Work-up: Quench the reaction with 50 mL of 1 N HCl. Transfer the mixture to a separatory funnel, and wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Hydrolysis to Benzothiophene-3-carboxylic Acid

  • Hydrolysis: Dissolve the crude 3-(trichloroacetyl)benzothiophene in a suitable solvent such as a mixture of tetrahydrofuran and water. Add an excess of a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to obtain benzothiophene-3-carboxylic acid.

Synthesis of Methyl 5-Methyl-2-phenylbenzo[b]thiophene-3-carboxylate via Palladium-Catalyzed Carbonylative Cyclization[2]

This protocol describes a modern, one-pot synthesis of a benzothiophene-3-carboxylic acid ester.

  • Reaction Setup: In a high-pressure autoclave, combine methyl(4-methyl-2-(phenylethynyl)phenyl)sulfane (71.5 mg, 0.30 mmol), palladium(II) iodide (PdI2, 5.4 mg, 0.015 mmol), and potassium iodide (KI, 125 mg, 0.75 mmol) in methanol (15 mL).

  • Reaction Conditions: Seal the autoclave and pressurize with carbon monoxide (32 atm) and then with air to a total pressure of 40 atm. Stir the mixture at 80 °C for the required reaction time (e.g., 24 hours).

  • Work-up and Purification: After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/diethyl ether gradient) to yield the desired product as a yellow solid.

Conclusion and Future Directions

The journey of benzothiophene carboxylic acids from their historical roots to their current status as indispensable tools in drug discovery is a compelling narrative of scientific innovation. The development of increasingly sophisticated synthetic methods has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of diverse biological targets. The success of drugs like raloxifene and the insights gained from inhibitors like zileuton underscore the profound impact of this scaffold on human health.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The pursuit of more efficient, sustainable, and atom-economical synthetic routes will continue to be a major driver of innovation. This includes the expansion of C-H activation and carboxylation strategies.

  • Exploration of New Biological Targets: The inherent versatility of the benzothiophene carboxylic acid scaffold suggests that it has the potential to modulate a wide range of biological targets beyond those already identified. High-throughput screening and computational modeling will be instrumental in identifying new therapeutic opportunities.

  • Fine-tuning of Pharmacological Properties: The carboxylic acid moiety provides an excellent handle for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This will be crucial for optimizing drug candidates for improved efficacy and safety.

References

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theoretical and computational studies of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Methoxy-1-benzothiophene-3-carboxylic Acid

Abstract

Benzothiophene and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] This technical guide provides a comprehensive exploration of this compound through the lens of modern theoretical and computational chemistry. While direct experimental and computational studies on this specific molecule are not extensively published, this document synthesizes established methodologies and data from structurally analogous compounds to construct a robust predictive framework. We will delve into the molecular geometry, vibrational signatures, electronic properties, and potential biological interactions of the title compound, leveraging the power of Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the physicochemical properties of this promising heterocyclic scaffold.

Foundational Principles: The Computational Approach

The investigation of molecular properties at the quantum level is predominantly accomplished using Density Functional Theory (DFT), a computational method that offers a remarkable balance between accuracy and computational cost for organic molecules.[2][3][4]

1.1. Core Methodology: Density Functional Theory (DFT)

DFT calculations are employed to solve the Schrödinger equation approximately, focusing on the electron density rather than the complex many-electron wavefunction. For molecules like this compound, a common and reliable approach involves the use of hybrid functionals, such as Becke's 3-parameter, Lee-Yang-Parr (B3LYP), combined with a sufficiently flexible basis set like 6-311++G(d,p).[5][6][7] This combination allows for accurate prediction of molecular geometries, electronic structures, and vibrational frequencies.

1.2. Key Computational Analyses

Our theoretical exploration is built upon a suite of standard computational analyses:

  • Geometry Optimization: An essential first step to locate the molecule's most stable three-dimensional conformation (a minimum on the potential energy surface).[6]

  • Vibrational Frequency Calculations: These calculations serve a dual purpose: they confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) and they predict the molecule's infrared (IR) and Raman spectra.[3][8]

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior. Their energy gap is a key indicator of chemical reactivity and stability.[8][9][10]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.[5][11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[5][9]

  • Molecular Docking: This simulation technique predicts how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme, offering clues to its potential pharmacological activity.[5][6]

Predicted Molecular Properties of this compound

The following sections detail the predicted properties of the title compound, derived from DFT principles and informed by studies on similar benzothiophene and carboxylic acid structures.

2.1. Optimized Molecular Geometry

The optimized structure of this compound is expected to feature a nearly planar benzothiophene bicyclic core. The carboxylic acid and methoxy substituents will exhibit specific orientations relative to this plane. In the solid state, carboxylic acids frequently form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups.[6][12] This dimerization significantly influences their physical and spectroscopic properties.

Table 1: Predicted Geometrical Parameters (Monomer) based on DFT Calculations

ParameterBondPredicted Value (Å)Significance
Bond LengthsC=O (carbonyl)~1.21Typical double bond character.
C-O (carboxyl)~1.35Partial double bond character.
O-H (carboxyl)~0.97Acidic proton bond.
C-S (thiophene)~1.75 - 1.77Defines the heterocyclic ring structure.
C-O (methoxy)~1.37Typical aryl-ether bond length.
Bond AnglesO=C-O (carboxyl)~123°sp² hybridization of the carboxyl carbon.
C-S-C (thiophene)~92°Characteristic of the five-membered thiophene ring.

2.2. Vibrational Spectroscopy Analysis (FT-IR & FT-Raman)

Vibrational analysis allows for the prediction of the infrared and Raman spectra, which serve as a molecular fingerprint. The calculated frequencies for key functional groups provide a basis for comparison with experimental data.

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid (Dimer)~2500-3300 (broad)Strong (IR)
C-H StretchAromatic Ring~3050-3120Medium (IR, Raman)
C-H StretchMethoxy (-OCH₃)~2850-2980Medium (IR, Raman)
C=O StretchCarboxylic Acid~1700-1750Very Strong (IR)
C=C StretchAromatic Ring~1450-1600Medium-Strong (IR, Raman)
C-O StretchMethoxy & Carboxyl~1200-1300Strong (IR)
C-S StretchThiophene Ring~650-850Medium (IR, Raman)

Note: Theoretical frequencies are often scaled to correct for anharmonicity and basis set limitations.[6]

2.3. Electronic Structure and Reactivity

2.3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity.[2] A smaller gap suggests higher reactivity and easier electronic excitation. For this compound, the HOMO is predicted to be localized primarily on the electron-rich benzothiophene ring system, while the LUMO is expected to be distributed across the conjugated system, including the electron-withdrawing carboxylic acid group. The predicted HOMO-LUMO gap for similar aromatic carboxylic acids is typically in the range of 4-6 eV, indicating good electronic stability.[3]

2.3.2. Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for identifying sites of intermolecular interaction.

  • Negative Regions (Red/Yellow): These are associated with high electron density and are susceptible to electrophilic attack. For the title compound, the most negative potentials are expected around the oxygen atoms of the carbonyl and methoxy groups.[11]

  • Positive Regions (Blue): These indicate electron-deficient areas and are prone to nucleophilic attack. The most positive potential is anticipated around the acidic hydrogen atom of the carboxylic acid group, highlighting its role as a hydrogen bond donor.

This charge distribution is fundamental to understanding the molecule's role in hydrogen bonding, solvation, and receptor-ligand interactions.

cluster_0 Molecular Structure cluster_1 Predicted Properties cluster_2 Potential Applications mol This compound geom Optimized Geometry (Planar Core, Dimerization) mol->geom vib Vibrational Spectra (C=O, O-H, C-S stretches) mol->vib elec Electronic Properties (HOMO-LUMO Gap, MEP) mol->elec drug Drug Design (Anticancer, Anti-inflammatory) geom->drug elec->drug mat Materials Science (Organic Electronics) elec->mat

Caption: Relationship between molecular structure, predicted properties, and applications.

Proposed Experimental and Computational Workflow

To validate the theoretical predictions and further characterize the title compound, a combined experimental and computational workflow is recommended. This protocol ensures that theoretical models are grounded by empirical data, providing a self-validating system.

3.1. Step-by-Step Protocol

  • Synthesis & Purification: Synthesize this compound using established organic chemistry methods, such as those involving the cyclization of substituted thiophenols.[13][14] Purify the product using recrystallization or column chromatography.

  • Experimental Characterization:

    • Record FT-IR and FT-Raman spectra of the purified compound.

    • Perform ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Obtain a UV-Vis spectrum to analyze electronic transitions.

    • If possible, grow single crystals for X-ray diffraction to determine the precise solid-state geometry.[12]

  • Computational Modeling:

    • Construct the initial 3D structure of the molecule.

    • Perform geometry optimization and frequency calculations using a DFT method (e.g., B3LYP/6-311++G(d,p)).

    • Calculate electronic properties, including HOMO-LUMO energies and the MEP map.

    • Simulate the IR, Raman, and NMR spectra.

  • Data Correlation & Analysis:

    • Compare the theoretically predicted spectra (IR, Raman, NMR) with the experimental data. Apply scaling factors to vibrational frequencies for better agreement.[6]

    • Correlate the calculated geometric parameters with X-ray diffraction data if available.

    • Use the validated computational model to perform further analyses, such as NBO or molecular docking against relevant biological targets.[15][16]

start Input Molecular Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Calculation dft->freq elec Electronic Property Calculation (HOMO, LUMO, MEP) dft->elec spec Spectra Simulation (IR, Raman) dft->spec opt->freq analysis Data Analysis & Interpretation freq->analysis elec->analysis spec->analysis dock Molecular Docking (Optional) report Final Report dock->report analysis->dock analysis->report

Caption: Standard computational workflow for molecular analysis.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the study of this compound. By applying established DFT methodologies, we can predict with high confidence its structural, vibrational, and electronic properties. The analyses of the HOMO-LUMO gap and MEP map suggest a molecule with significant electronic stability and well-defined reactive sites, making it an attractive candidate for applications in drug discovery and materials science. The proposed workflow provides a clear path for researchers to synthesize, characterize, and computationally model this compound, paving the way for the development of novel therapeutic agents and functional materials.

References

  • DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Retrieved from [Link]

  • Bartoli, G., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. ACS Publications. Retrieved from [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research.
  • Li, Y., et al. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Pander, P., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Bartoli, G., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Sagaama, A., et al. (2020). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Arjunan, V., et al. (2019). Vibrational Analysis And Molecular Docking Studies Of (S) 5-Methoxy-2-[(4-Methoxy-3, 5- Dimethylpyridin-2-Yl)Methylsulfinyl]-3H- Benzoimidazole. ResearchGate. Retrieved from [Link]

  • Moldoveanu, C., et al. (2021). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Retrieved from [Link]

  • Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Retrieved from [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Retrieved from [Link]

  • Arivazhagan, M., & Anitha, R. (2013). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics.
  • Sagaama, A., & Issaoui, N. (2020). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Semantic Scholar. Retrieved from [Link]

  • Singh, A., et al. (n.d.). Spectroscopic analysis, first order hyperpolarizability, NBO, HOMO and LUMO analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid.
  • T. T. T. Hien, et al. (2020). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Semantic Scholar. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2022). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI. Retrieved from [Link]

  • Uddin, M., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed. Retrieved from [Link]

  • Uddin, M., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • S. M. T. Shaikh, et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. Retrieved from [Link]

  • S. Sudha, & G. Anbalagan. (2016). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Oriental Journal of Chemistry.
  • C. Y. Panicker, et al. (n.d.). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. ChemRxiv. Retrieved from [Link]

  • M. V. Voronkov, et al. (2009). A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Retrieved from [Link]

  • S. K. Nayak, et al. (2015). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. Retrieved from [Link]

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potential therapeutic targets of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Methoxy-1-benzothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive exploration of the potential therapeutic targets for a specific derivative, this compound. While direct research on this molecule is limited, this paper will extrapolate from the extensive data on structurally related benzothiophene compounds to propose and rationalize potential molecular targets. We will delve into key signaling pathways and provide detailed, actionable experimental workflows for target identification and validation. This document is intended to serve as a strategic roadmap for researchers aiming to elucidate the therapeutic potential of this promising compound.

The Benzothiophene Scaffold: A Privileged Moiety in Drug Discovery

Benzothiophene, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, is a versatile scaffold found in numerous FDA-approved drugs such as raloxifene, sertaconazole, and zileuton.[2][3] Its structural rigidity and ability to engage in various non-covalent interactions contribute to its capacity to bind with high affinity to a diverse array of biological targets. The pharmacological activities attributed to benzothiophene derivatives are extensive, spanning anti-inflammatory, antimicrobial, anticancer, antidiabetic, and neuroprotective effects.[1][4][5][6][7] This well-established history of therapeutic relevance provides a strong foundation for investigating the potential of novel derivatives like this compound.

Postulated Therapeutic Target Classes for this compound

Based on the pharmacological profiles of analogous compounds, we can hypothesize several key target classes for this compound. The following sections will explore these possibilities, providing the scientific rationale and outlining pathways for experimental validation.

Oncology: Targeting Aberrant Cell Signaling

The anticancer activity of benzothiophene derivatives is a recurring theme in the literature.[2][4][5][7] A compelling avenue of investigation for this compound is its potential to modulate pathways critical to cancer cell proliferation, survival, and metastasis.

Recent research has highlighted the role of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK signaling pathway.[8][9] This pathway is a central regulator of the actin cytoskeleton and is frequently dysregulated in cancer, promoting cell migration and invasion.

  • Mechanistic Rationale: RhoA, a small GTPase, cycles between an active GTP-bound and an inactive GDP-bound state. In its active form, it activates downstream effectors like ROCK (Rho-associated coiled-coil containing protein kinase), leading to changes in cell morphology and motility.[9] We hypothesize that this compound could interfere with this cycle, potentially by inhibiting RhoA activation or by directly inhibiting ROCK activity.

RhoA_ROCK_Pathway Extracellular Signals Extracellular Signals RhoA-GDP (Inactive) RhoA-GDP (Inactive) Extracellular Signals->RhoA-GDP (Inactive) GEFs RhoA-GTP (Active) RhoA-GTP (Active) RhoA-GDP (Inactive)->RhoA-GTP (Active) RhoA-GTP (Active)->RhoA-GDP (Inactive) GAPs ROCK ROCK RhoA-GTP (Active)->ROCK Cytoskeletal Reorganization Cytoskeletal Reorganization ROCK->Cytoskeletal Reorganization Cell Migration & Invasion Cell Migration & Invasion Cytoskeletal Reorganization->Cell Migration & Invasion This compound This compound This compound->RhoA-GTP (Active) This compound->ROCK

Caption: Postulated inhibition of the RhoA/ROCK pathway.

Inflammation and Autoimmune Diseases: Modulating Immune Responses

The anti-inflammatory properties of benzothiophene derivatives are well-documented.[2][4][5][10] This suggests that this compound could be a valuable lead compound for inflammatory and autoimmune disorders.

Some benzothiophene derivatives have been reported to possess anti-inflammatory and analgesic activities, with suggestions of dual inhibition of COX and 5-LOX enzymes.[10] These enzymes are pivotal in the biosynthesis of pro-inflammatory mediators, prostaglandins and leukotrienes, respectively.

  • Mechanistic Rationale: By inhibiting COX and 5-LOX, the compound could simultaneously block two major inflammatory pathways, offering a broader anti-inflammatory effect compared to traditional NSAIDs that primarily target COX enzymes.

A study on 4,5,6,7-tetrahydro-benzothiophene derivatives identified them as potent modulators of RORγt.[11] RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are key drivers of many autoimmune diseases.

  • Mechanistic Rationale: As a modulator of RORγt, this compound could either act as an agonist or an inverse agonist/antagonist. An inverse agonist or antagonist would be therapeutically beneficial in autoimmune contexts by suppressing the pro-inflammatory functions of Th17 cells.

RORgt_Modulation This compound This compound RORγt RORγt This compound->RORγt Modulation Th17 Cell Differentiation Th17 Cell Differentiation RORγt->Th17 Cell Differentiation Pro-inflammatory Cytokine Production (e.g., IL-17) Pro-inflammatory Cytokine Production (e.g., IL-17) Th17 Cell Differentiation->Pro-inflammatory Cytokine Production (e.g., IL-17) Autoimmune Response Autoimmune Response Pro-inflammatory Cytokine Production (e.g., IL-17)->Autoimmune Response

Caption: Potential modulation of RORγt signaling.

Metabolic Diseases: Targeting Nuclear Receptors

A patent for certain benzothiophene derivatives indicates their ability to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.[12]

  • Mechanistic Rationale: PPARα and PPARγ are nuclear receptors that, upon activation by ligands, regulate the expression of genes involved in fatty acid oxidation and glucose uptake, respectively. Agonism of these receptors is a clinically validated strategy for treating dyslipidemia and type 2 diabetes. The structural features of this compound may allow it to bind to and activate one or both of these receptors.

Experimental Validation Workflows

A systematic, multi-tiered approach is essential for validating the therapeutic targets of this compound. The following workflows provide a roadmap from initial screening to in-depth mechanistic studies.

Experimental_Workflow cluster_0 Tier 1: Initial Target Screening cluster_1 Tier 2: Target Confirmation & Functional Validation cluster_2 Tier 3: Mechanistic Elucidation Phenotypic Screening Phenotypic Screening Cell-Based Functional Assays Cell-Based Functional Assays Phenotypic Screening->Cell-Based Functional Assays Biochemical Assays Biochemical Assays Biochemical Assays->Cell-Based Functional Assays Target Engagement Assays Target Engagement Assays Cell-Based Functional Assays->Target Engagement Assays Pathway Analysis Pathway Analysis Target Engagement Assays->Pathway Analysis Structural Biology Structural Biology Pathway Analysis->Structural Biology

Caption: A tiered experimental validation workflow.

Tier 1: Initial Target Screening

The initial phase focuses on broad screening to identify promising biological activities.

  • Phenotypic Screening:

    • Protocol:

      • Utilize a panel of cancer cell lines representing different tissue origins.

      • Treat cells with a dose-range of this compound for 48-72 hours.

      • Assess cell viability using assays such as MTT or CellTiter-Glo®.

      • Determine the GI50 (50% growth inhibition) for each cell line.

    • Causality: A potent and selective GI50 in certain cell lines can provide initial clues about the compound's mechanism of action.

  • Biochemical Assays:

    • Protocol:

      • Perform in vitro enzyme activity assays for key targets: COX-1/COX-2, 5-LOX, and a panel of representative kinases.

      • Conduct receptor binding assays for PPARα, PPARγ, and RORγt.

      • Measure the IC50 (for inhibitors) or EC50 (for agonists) values.

    • Causality: Direct measurement of interaction with purified proteins provides strong evidence for target engagement.

Tier 2: Target Confirmation & Functional Validation

This stage aims to confirm the initial hits in a more biologically relevant context.

  • Cell-Based Functional Assays:

    • RhoA/ROCK Pathway:

      • Use a wound-healing (scratch) assay or a transwell migration assay with a relevant cancer cell line (e.g., MDA-MB-231).

      • Treat cells with the compound and monitor the inhibition of cell migration and invasion.

    • RORγt Modulation:

      • Utilize a RORγt reporter gene assay in a suitable cell line (e.g., HEK293T).

      • Measure the compound's ability to modulate RORγt-dependent transcription.

    • PPAR Activation:

      • Employ a PPAR reporter assay to assess the agonistic activity of the compound.

  • Target Engagement Assays:

    • Protocol:

      • Perform a Cellular Thermal Shift Assay (CETSA) or use a chemical probe-based approach in intact cells.

      • Demonstrate that the compound directly binds to the putative target protein in its native cellular environment.

    • Causality: Confirming target engagement in living cells is a critical validation step.

Tier 3: Mechanistic Elucidation

The final phase involves dissecting the molecular mechanisms of action.

  • Pathway Analysis:

    • Protocol:

      • Treat cells with the compound and perform Western blotting to analyze the phosphorylation status of key downstream signaling proteins (e.g., myosin light chain for the ROCK pathway).

      • Use qPCR to measure changes in the expression of target genes for nuclear receptors (e.g., RORγt and PPARs).

    • Causality: This provides a direct link between target engagement and a functional cellular response.

  • Structural Biology:

    • Protocol:

      • If a high-affinity interaction is confirmed, pursue co-crystallization of the compound with its target protein.

      • Alternatively, use computational molecular docking to predict the binding mode.

    • Causality: A high-resolution structure of the compound-target complex provides the ultimate validation and invaluable information for structure-activity relationship (SAR) studies and lead optimization.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table presents representative data for related benzothiophene derivatives from the literature to provide a context for expected potencies.

Compound ClassTarget(s)Reported Activity (Example)
Benzothiophene Acrylonitrile DerivativesAnticancerGI50 in the range of 10–100 nM[2]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide DerivativesRhoA/ROCK PathwayInhibition of MDA-MB-231 cell proliferation and migration[8][9]
4,5,6,7-Tetrahydro-benzothiophene DerivativesRORγtPotent modulators of RORγt activity[11]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Based on the extensive research on the broader benzothiophene class, key potential therapeutic targets in oncology, inflammation, and metabolic diseases have been identified. The experimental workflows detailed in this guide provide a clear and logical path for the systematic evaluation of this compound. Future research should focus on executing these validation studies to elucidate the precise mechanism of action and to establish a solid foundation for preclinical development. The structural versatility of the benzothiophene scaffold suggests that further chemical modifications of this compound could lead to the discovery of highly potent and selective drug candidates.

References

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  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
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  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway.
  • Benzothiophene: Assorted Bioactive Effects.
  • Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid deriv
  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.
  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.
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  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cycliz
  • 5-Methoxybenzo[b]thiophene-2-carboxylic acid. Sigma-Aldrich.
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Methodological & Application

Application Notes and Experimental Protocols for 5-Methoxy-1-benzothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Scientific Rationale

The benzothiophene scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its rigid, planar structure and potential for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents. Derivatives of benzothiophene exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

5-Methoxy-1-benzothiophene-3-carboxylic acid serves as a key intermediate and a strategic starting point for the synthesis of novel bioactive compounds. The molecule possesses two critical functional handles:

  • The C5-Methoxy Group: An electron-donating group that can influence the electronic properties of the aromatic system and can be a site for metabolic interaction or further chemical modification.

  • The C3-Carboxylic Acid Group: A versatile functional group that can be readily converted into a wide array of derivatives, such as esters, amides, and hydrazides.[1] This position is crucial for establishing interactions with biological targets and allows for the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the essential experimental protocols for the handling, derivatization, and biological evaluation of this compound. The primary focus of the application notes will be on its use as a scaffold for developing potential anticancer agents that target the RhoA/ROCK signaling pathway, a critical regulator of cancer cell motility and invasion.[2][3]

Section 2: Physicochemical Properties & Handling

Compound Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueSource/Note
Molecular Formula C₁₀H₈O₃SN/A
Molecular Weight 208.24 g/mol N/A
CAS Number 76695-64-6N/A
Appearance White to off-white solid[4]
Solubility Soluble in DMSO, DMF, and Methanol. Poorly soluble in water.General chemical knowledge
Storage Store in a cool, dry place, tightly sealed, away from light.[5][6]Recommended: 2-8°C.[7]
Safety, Handling, and Stock Solution Preparation

Causality Behind Prudent Handling: While the toxicological properties of this specific compound are not extensively studied, related benzothiophene and carboxylic acid compounds can cause skin, eye, and respiratory irritation.[6][8][9] Therefore, adopting standard laboratory safety protocols is a mandatory, self-validating step to ensure researcher safety and experimental integrity.

Safety Precautions:

  • Always handle the compound in a well-ventilated fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][8]

  • Avoid inhalation of dust and direct contact with skin and eyes.[6][10]

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[5]

Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Objective: To prepare a high-concentration, stable stock solution for serial dilutions in biological assays. DMSO is the solvent of choice due to its high solubilizing power for organic molecules and compatibility with most cell culture media at low final concentrations (<0.5%).

  • Calculation: Weigh out 2.08 mg of this compound.

  • Dissolution: Add the solid to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, anhydrous DMSO.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Section 3: Synthesis & Derivatization Protocols

The true value of this compound lies in its utility as a synthetic scaffold. The C3-carboxylic acid is readily derivatized, most commonly via amide bond formation, which is a cornerstone reaction in medicinal chemistry for generating libraries of compounds for SAR studies.[11][12]

Protocol 3.1: Amide Derivatization via EDCI/HOBt Coupling

Rationale for Method Selection: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) is a standard, highly efficient method for forming amide bonds from carboxylic acids and amines.[12] EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt acts as an additive to suppress side reactions and minimize racemization, ensuring a clean and high-yield conversion.

Workflow for Amide Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Carboxylic Acid (1.0 eq) D Dissolve Acid & Amine in Solvent A->D B Weigh Amine (1.1 eq) B->D C Prepare Anhydrous Solvent (e.g., DMF or DCM) C->D E Add HOBt (1.2 eq) & EDCI (1.2 eq) D->E Activate F Stir at Room Temp (12-24 hours) E->F Couple G Reaction Quench (e.g., Water) F->G Monitor by TLC H Extract with Organic Solvent G->H I Purify via Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General workflow for amide synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activator Addition: To the stirred solution, add HOBt (1.2 equivalents) followed by EDCI hydrochloride (1.2 equivalents). The reaction is typically performed at room temperature.

  • Reaction Monitoring: Allow the reaction to stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, excess acid, and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Application in Cancer Research: Targeting the RhoA/ROCK Pathway

Mechanistic Overview

The RhoA/ROCK signaling pathway is a pivotal regulator of actin cytoskeleton dynamics.[13] In numerous cancers, this pathway is hyperactivated, promoting changes in cell morphology, increasing actomyosin contractility, and ultimately driving cell migration and invasion—key steps in metastasis.[2][14] Therefore, inhibitors of this pathway are promising candidates for anticancer therapy.

The RhoA/ROCK Signaling Cascade

RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK Kinase RhoA_GTP->ROCK Activates pMLC Phospho-MLC ROCK->pMLC Phosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Actin Stress Fiber Formation & Cell Contraction pMLC->Actin Invasion Cell Migration & Invasion Actin->Invasion Inhibitor Benzothiophene Derivative Inhibitor->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway and point of inhibition.

Protocols for In Vitro Evaluation of Anticancer Activity

The following protocols are designed to assess the efficacy of newly synthesized this compound derivatives against cancer cells. A relevant cell line, such as the highly invasive breast cancer cell line MDA-MB-231, is recommended.

Protocol 4.2.1: Cell Viability/Proliferation Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15] It is a robust, high-throughput method for determining the cytotoxic or cytostatic concentration (IC₅₀) of a compound.[15][16]

Step-by-Step Methodology:

  • Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Treat the cells and incubate for 48-72 hours.[16]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Protocol 4.2.2: Cell Migration Assay (Wound Healing/Scratch Assay)

Rationale: This assay models collective cell migration, mimicking the process of wound closure in vivo.[19] It provides a direct visual and quantitative measure of a compound's ability to inhibit the migratory capacity of cancer cells.[20]

Step-by-Step Methodology:

  • Create Monolayer: Seed cells in a 12-well plate and grow them until they form a fully confluent monolayer.[21]

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the monolayer.[21]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells.[21] Replace with fresh media containing the test compound at a non-toxic concentration (e.g., at or below its IC₅₀) and a vehicle control.

  • Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope.

  • Incubation and Monitoring: Incubate the plates and capture images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).

  • Analysis: Measure the width of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area. A significant reduction in closure rate in treated wells compared to control indicates inhibition of migration.

Protocol 4.2.3: Western Blot Analysis for RhoA/ROCK Pathway Inhibition

Rationale: To validate that the observed biological effects are due to on-target activity, it is crucial to measure the phosphorylation status of downstream effectors. A reduction in the phosphorylation of Myosin Light Chain (p-MLC) is a direct biochemical marker of ROCK kinase inhibition.

Step-by-Step Methodology:

  • Cell Lysis: Treat near-confluent cells with the test compound for a short duration (e.g., 1-2 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[22]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MLC and total MLC (as a loading control).

  • Secondary Antibody and Detection: Wash the membrane with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.[23]

  • Analysis: Quantify the band intensities. A decrease in the ratio of p-MLC to total MLC in compound-treated samples compared to the control confirms inhibition of the RhoA/ROCK pathway.

Data Interpretation & Expected Outcomes

Systematic evaluation of a library of derivatives allows for the elucidation of Structure-Activity Relationships (SAR).

Table of Hypothetical Data:

CompoundR-Group (Amide)Cell Viability IC₅₀ (µM)Migration Inhibition at 10 µM (% of Control)p-MLC Reduction at 10 µM (% of Control)
Parent Acid -OH> 10015%10%
Derivative 1 -NH-Cyclopropyl15.265%55%
Derivative 2 -NH-Phenyl8.580%75%
Derivative 3 -NH-(4-F-Phenyl)2.195%90%

Interpretation: The hypothetical data above illustrates that converting the carboxylic acid to an amide enhances activity. Furthermore, adding an aromatic ring (Derivative 2) improves potency, and substitution with an electron-withdrawing group like fluorine (Derivative 3) provides the most potent compound. This suggests a hydrophobic pocket in the target's binding site that can be further explored.

Section 5: Concluding Remarks & Future Directions

This compound is a highly valuable and versatile scaffold for modern drug discovery. The protocols detailed in this guide provide a robust framework for its derivatization and biological evaluation as a potential anticancer agent targeting the Rho/ROCK pathway. The true strength of this scaffold lies in the ability to systematically modify the C3-amide position to fine-tune potency, selectivity, and pharmacokinetic properties.

Future work should focus on:

  • Expanding the SAR: Synthesizing a broader library of derivatives to probe different chemical spaces.

  • Investigating Other Targets: Exploring the activity of these compounds against other known targets of the benzothiophene class, such as kinases or cholinesterases.

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models of cancer to evaluate efficacy and safety.

  • ADME/Tox Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity studies to assess the drug-like properties of lead candidates.

Section 6: References

  • Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. (n.d.). Cole-Parmer. Retrieved January 15, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Chemcia Scientific, LLC. Retrieved January 15, 2026, from [Link]

  • Sharma, P. C., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Scaffolds: Synthesis, Properties and Practical Applications. Royal Society of Chemistry.

  • Thiophene-3-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Benzothiophenes database - synthesis, physical properties. (n.d.). ChemSynthesis. Retrieved January 15, 2026, from [Link]

  • Liu, R., et al. (2024). RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential. Journal of Translational Medicine.

  • Scratch Assay protocol. (n.d.). Retrieved January 15, 2026, from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved January 15, 2026, from [Link]

  • Salhia, B., et al. (2015). Rho/ROCK signaling in motility and metastasis of gastric cancer. World Journal of Gastroenterology.

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). Retrieved January 15, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pan/Phospho Analysis for Western Blot Normalization. (n.d.). LI-COR Biosciences. Retrieved January 15, 2026, from [Link]

  • ROCK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]

  • Abd, A. H., et al. (2023). MTT (Assay protocol). Protocols.io.

  • Wound Healing and Migration Assays. (n.d.). ibidi GmbH. Retrieved January 15, 2026, from [Link]

  • Lawson, C. D., & Ridley, A. J. (2018). Targeting Rho GTPase Signaling Networks in Cancer. Frontiers in Oncology.

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Jonkman, J. E. N., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration.

  • 5-Methoxy-1H-indole-3-carboxylic Acid-D3. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved January 15, 2026, from [Link]

  • Wilson, A. P. (2010). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.

  • Lee, J. H., et al. (2021). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. International Journal of Molecular Sciences.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem, Inc. Retrieved January 15, 2026, from [Link]

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Application Notes and Protocols for 5-Methoxy-1-benzothiophene-3-carboxylic acid: A Guide to In Vitro and In Vivo Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-Methoxy-1-benzothiophene-3-carboxylic acid

This compound belongs to the benzothiophene class of heterocyclic compounds, a scaffold renowned in medicinal chemistry for its structural versatility and wide range of pharmacological activities.[1][2][3][4] Derivatives of benzothiophene have shown promise as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents, among others.[3][4][5][6] The presence of the carboxylic acid functional group can influence the compound's physicochemical and pharmacological properties, making it a key feature for investigation.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound through a series of detailed in vitro and in vivo assays. The protocols outlined below are designed to establish a foundational pharmacological profile of the compound, with a primary focus on its potential anti-inflammatory and anticancer activities.

Part 1: In Vitro Evaluation - Cellular and Acellular Assays

In vitro assays are fundamental in early-stage drug discovery, offering insights into a compound's mechanism of action, potency, and potential toxicity in a controlled environment.[9]

Assessment of Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The following assays are designed to evaluate the anti-inflammatory potential of this compound.

Cell-based assays provide a more physiologically relevant context compared to cell-free systems.[10]

  • Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

    Rationale: Macrophages play a central role in the inflammatory response by producing pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) upon stimulation with bacterial endotoxins like LPS.[11][12] This assay will determine if this compound can suppress this key inflammatory cascade.

    Cell Line: Murine macrophage cell line (J774A.1) or human monocytic cell line (THP-1), differentiated into macrophages.[11][13]

    Methodology:

    • Cell Culture and Differentiation (for THP-1): Culture THP-1 monocytes and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Cell Seeding: Seed the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

    • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of the cytokine production).

  • Protocol 2: Nuclear Factor-kappa B (NF-κB) Reporter Assay

    Rationale: NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes.[14] This assay will determine if the anti-inflammatory effects of the compound are mediated through the inhibition of the NF-κB signaling pathway.

    Cell Line: HEK293 cells stably transfected with an NF-κB response element-driven luciferase reporter gene (HEK293-NF-κB-luc).[14]

    Methodology:

    • Cell Seeding: Seed the HEK293-NF-κB-luc cells in a 96-well plate.

    • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

    • Induction of NF-κB Activity: Stimulate the cells with TNF-α (10 ng/mL) to induce NF-κB activation.

    • Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Calculate the percentage inhibition of NF-κB activity and determine the IC50 value.

Workflow for In Vitro Anti-inflammatory Screening

cluster_0 Initial Screening cluster_1 Mechanism of Action Cytotoxicity Cytotoxicity Assay (MTT) Cytokine Cytokine Production Assay (ELISA) Cytotoxicity->Cytokine Determine non-toxic concentrations NfkB NF-κB Reporter Assay Cytokine->NfkB If active, investigate upstream signaling COX COX Enzyme Inhibition Assay NfkB->COX Explore alternative pathways

Caption: A streamlined workflow for the in vitro assessment of anti-inflammatory properties.

Cell-free assays are useful for identifying direct interactions between the compound and specific molecular targets.[9]

  • Protocol 3: Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

    Rationale: COX enzymes are key in the inflammatory pathway, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. This assay will determine if this compound directly inhibits COX-1 and/or COX-2.

    Methodology:

    • Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit.

    • Perform the assay according to the manufacturer's instructions, testing a range of concentrations of this compound.

    • Include known selective and non-selective COX inhibitors as positive controls.

    • Measure the absorbance or fluorescence to determine the extent of enzyme inhibition.

    • Calculate the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Assessment of Anticancer Activity

Benzothiophene derivatives have demonstrated potential as anticancer agents.[1][5][15] The following assays will evaluate the cytotoxic and anti-proliferative effects of this compound.

  • Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)

    Rationale: This is a fundamental assay to determine the concentration-dependent cytotoxic effects of a compound on cancer cells.[16]

    Cell Lines: A panel of human cancer cell lines from different tissues (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT-116; prostate cancer: PC3).

    Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

  • Protocol 5: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

    Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), a common mechanism for anticancer drugs.[16]

    Methodology:

    • Cell Treatment: Treat cancer cells with this compound at its GI50 concentration for 24-48 hours.

    • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Assay Purpose Typical Cell Lines Key Readout
Cytokine Production (ELISA) Assess inhibition of pro-inflammatory cytokine release.J774A.1, THP-1IC50 for TNF-α, IL-6, IL-1β
NF-κB Reporter Assay Determine inhibition of the NF-κB signaling pathway.HEK293-NF-κB-lucIC50 for NF-κB inhibition
COX Enzyme Inhibition Measure direct inhibition of COX-1 and COX-2 enzymes.N/A (Cell-free)IC50 for COX-1 and COX-2
MTT Assay Evaluate cytotoxicity and anti-proliferative effects.MCF-7, HCT-116, PC3GI50
Apoptosis Assay Determine the mode of cell death.As abovePercentage of apoptotic cells

Part 2: In Vivo Evaluation - Preclinical Animal Models

In vivo studies are crucial for evaluating a compound's efficacy, pharmacokinetics (PK), and safety profile in a whole-organism setting.[17][18] All animal experiments should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee.

In Vivo Models of Inflammation
  • Protocol 6: Carrageenan-Induced Paw Edema in Rodents

    Rationale: This is a classic and widely used model of acute inflammation to screen for compounds with anti-inflammatory properties.[19]

    Animal Model: Male Wistar rats or Swiss albino mice.

    Methodology:

    • Acclimatization: Acclimatize the animals for at least one week before the experiment.

    • Compound Administration: Administer this compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin).

    • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

  • Protocol 7: LPS-Induced Systemic Inflammation in Mice

    Rationale: This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions, allowing for the assessment of the compound's effect on systemic cytokine production.[12]

    Animal Model: C57BL/6 mice.

    Methodology:

    • Compound Administration: Pre-treat the mice with this compound at various doses.

    • LPS Challenge: Administer a sublethal dose of LPS intraperitoneally.

    • Blood Collection: Collect blood samples at different time points (e.g., 2, 6, and 24 hours) after the LPS challenge.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the serum using ELISA.

    • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-challenged vehicle control group.

Timeline for Carrageenan-Induced Paw Edema Study

cluster_0 Experimental Day T0 T = -1h Compound/Vehicle Administration T1 T = 0h Carrageenan Injection T0->T1 T2 T = 1h, 2h, 3h, 4h Paw Volume Measurement T1->T2 T3 End of Study Data Analysis T2->T3

Caption: A typical experimental timeline for the in vivo paw edema model.

In Vivo Models of Cancer
  • Protocol 8: Human Tumor Xenograft Model

    Rationale: This model is essential for evaluating the in vivo antitumor efficacy of a compound using human cancer cells implanted in immunocompromised mice.

    Animal Model: Athymic nude mice or SCID mice.

    Methodology:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.

    • Treatment Initiation: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Compound Administration: Administer this compound (and vehicle control) daily or on a specified schedule.

    • Efficacy Evaluation: Measure tumor volume and body weight regularly throughout the study.

    • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Preliminary Pharmacokinetic (PK) Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for interpreting efficacy and toxicity data.

  • Protocol 9: Single-Dose Pharmacokinetic Profiling in Rodents

    Methodology:

    • Administer a single dose of this compound to rats or mice via intravenous and oral routes.

    • Collect blood samples at multiple time points.

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its anti-inflammatory and anticancer potential, researchers can gain valuable insights into its therapeutic promise and guide further drug development efforts. It is imperative that all experiments are conducted with appropriate controls and statistical analysis to ensure the generation of reliable and reproducible data.

References

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Application Notes and Protocols: 5-Methoxy-1-benzothiophene-3-carboxylic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Chemical Biology

The benzothiophene core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its structural rigidity and ability to participate in various non-covalent interactions have established it as a "privileged scaffold," a molecular framework that can bind to multiple biological targets.[3] Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][4][5] This application note focuses on a specific derivative, 5-Methoxy-1-benzothiophene-3-carboxylic acid, and explores its potential as a molecular probe for investigating cellular signaling pathways, with a particular emphasis on protein kinases.

While the direct biological targets of this compound are still under active investigation, compelling evidence from closely related analogs suggests its potential as a valuable tool for chemical biology and drug development. For instance, 5-methoxybenzothiophene-2-carboxamides have been identified as potent and selective inhibitors of cdc-like kinases (Clk1/4), enzymes that are key regulators of pre-mRNA splicing and are overexpressed in several human tumors.[6] Furthermore, derivatives of benzothiophene-3-carboxylic acid 1,1-dioxide have been synthesized as anticancer agents that target the RhoA/ROCK signaling pathway.[7][8] These findings strongly suggest that the 5-methoxy-1-benzothiophene scaffold is a promising starting point for the development of novel molecular probes and therapeutic leads.

This document provides a comprehensive guide to the potential applications of this compound as a molecular probe, including detailed protocols for its characterization and use in both biochemical and cell-based assays.

Hypothesized Mechanism of Action: Targeting Kinase Activity

Based on the established activity of its analogs, we hypothesize that this compound may function as a competitive inhibitor of protein kinases. The planar benzothiophene ring system can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of a kinase, while the carboxylic acid and methoxy groups can form key hydrogen bonds with amino acid residues in the active site. This competitive binding would prevent the phosphorylation of downstream substrates, thereby modulating the signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP Kinase->ATP Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse ADP ADP ATP->ADP Probe This compound Probe->Kinase Competitive Inhibition

Figure 1: Hypothesized mechanism of action of this compound as a kinase inhibitor.

Data Presentation: Characterization of Inhibitory Activity

The following table presents hypothetical, yet realistic, data that could be obtained for this compound when evaluated using the protocols described in this application note. The values are based on the reported activities of its close analogs.[6]

ParameterKinase AKinase BCancer Cell Line XCancer Cell Line Y
IC50 (nM) 85>10,000N/AN/A
GI50 (µM) N/AN/A1.25.8

Table 1: Hypothetical inhibitory activity of this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the in vitro kinase activity. GI50 values represent the concentration required to inhibit the growth of 50% of the cells in a cell-based assay.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.[1][9]

Materials:

  • This compound

  • Recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Prepare a kinase/substrate mixture in kinase assay buffer and add 10 µL to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (the final concentration should be at the Km for the specific kinase).

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation and viability of cancer cell lines.[10][11][12][13]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., T24 bladder cancer cells)[6]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Inverted microscope

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.

Protocol 3: Synthesis of a Fluorescent Probe

To visualize the cellular uptake and subcellular localization of this compound, it can be conjugated to a fluorescent dye. This protocol describes a general method for labeling the carboxylic acid group with an amine-containing fluorophore using EDC/NHS chemistry.[14][]

G cluster_workflow Fluorescent Probe Synthesis Workflow Start This compound Activate Activate Carboxylic Acid (EDC + NHS) Start->Activate NHS_Ester NHS-Ester Intermediate Activate->NHS_Ester Couple Couple Fluorophore NHS_Ester->Couple Fluorophore Amine-Reactive Fluorophore Fluorophore->Couple Purify Purify Conjugate (HPLC) Couple->Purify Probe Fluorescent Probe Purify->Probe

Figure 2: Workflow for the synthesis of a fluorescently labeled probe.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., an Alexa Fluor or DyLight dye with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.

  • Coupling with the Fluorophore:

    • In a separate vial, dissolve the amine-reactive fluorescent dye (1 equivalent) in anhydrous DMF.

    • Add the activated NHS-ester solution to the fluorophore solution.

    • Add a base such as TEA or DIPEA (2-3 equivalents) to facilitate the reaction.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, purify the fluorescently labeled probe by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the fluorescent probe by mass spectrometry and analytical HPLC.

    • Determine the fluorescence excitation and emission spectra to ensure the fluorophore's properties are retained.

References

  • Chemsrc. (2025). 5-Methoxy-1-benzothiophene. Retrieved from [Link]

  • Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

  • MDPI. (2022). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Oxford Academic. (n.d.). ACCEPTED MANUSCRIPT. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]

  • ResearchGate. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Super-resolution microscopy (SRM) has transformed biological imaging by circumventing the diffraction limit of light and enabling the visualization of cellular structures and processes at the molecular level. (n.d.). Retrieved from [Link]

  • Vichem. (n.d.). Fluorescent labeling of small molecules. Retrieved from [Link]

  • Sharma, S., et al. (2018). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Medicinal Chemistry Letters, 9(11), 1134-1139. [Link]

  • El-Hady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. [Link]

  • Sharma, P. C., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 1-Benzothiophene-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7436–7446. [Link]

  • ResearchGate. (2025). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Retrieved from [Link]

  • MDPI. (2013). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

  • American Chemical Society. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Retrieved from [Link]

  • ResearchGate. (2025). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Methoxy-1-benzothiophene-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] Specifically, the 5-methoxy-1-benzothiophene-3-carboxylic acid core and its analogs are of significant interest as key intermediates in the synthesis of various pharmacologically active compounds. This application note provides detailed methodologies for the synthesis of this compound, offering two robust and versatile synthetic routes. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and the establishment of self-validating systems.

Strategic Approaches to Synthesis

Two primary synthetic strategies are presented for the construction of the target molecule and its analogs. Each route offers distinct advantages depending on the available starting materials and desired substitutions on the benzothiophene core.

  • Route 1: Intramolecular Cyclization of an Arylthioacetic Acid Derivative. This classic and reliable method involves the synthesis of a substituted phenylthioacetic acid followed by an acid-catalyzed intramolecular cyclization to form the benzothiophene ring system.

  • Route 2: Vilsmeier-Haack Formylation of 5-Methoxy-1-benzothiophene followed by Oxidation. This approach is suitable when the parent 5-methoxy-1-benzothiophene is readily available. The Vilsmeier-Haack reaction provides a regioselective method to introduce a formyl group at the C3 position, which is subsequently oxidized to the carboxylic acid.

Route 1: Synthesis via Intramolecular Cyclization

This route is a robust method for constructing the benzothiophene core from acyclic precursors. The key steps involve the synthesis of (4-methoxyphenyl)thioacetic acid and its subsequent cyclization using a strong acid catalyst like polyphosphoric acid (PPA).

Workflow for Route 1

Route 1 Workflow cluster_0 Step 1: Synthesis of (4-methoxyphenyl)thioacetic acid cluster_1 Step 2: Cyclization to 5-Methoxy-1-benzothiophen-3(2H)-one cluster_2 Step 3: Reduction and Dehydration (Hypothetical Intermediate Step) cluster_3 Step 4: Formylation and Oxidation (leading to target molecule) A 4-Methoxythiophenol D (4-methoxyphenyl)thioacetic acid A->D 1. NaOH, H2O 2. ClCH2COOH B Sodium Hydroxide B->D C Chloroacetic Acid C->D E (4-methoxyphenyl)thioacetic acid G 5-Methoxy-1-benzothiophen-3(2H)-one E->G Heat F Polyphosphoric Acid (PPA) F->G H 5-Methoxy-1-benzothiophen-3(2H)-one K 5-Methoxy-1-benzothiophene H->K 1. Reduction 2. Dehydration I Reducing Agent (e.g., NaBH4) I->K J Acid Catalyst J->K L 5-Methoxy-1-benzothiophene O 5-Methoxy-1-benzothiophene- 3-carboxylic acid L->O 1. Vilsmeier-Haack 2. Oxidation M Vilsmeier Reagent M->O N Oxidizing Agent N->O

Caption: Synthetic workflow for Route 1, proceeding through an arylthioacetic acid intermediate.

Protocol 1.1: Synthesis of (4-methoxyphenyl)thioacetic acid

Rationale: This step involves a nucleophilic substitution reaction where the thiophenolate, generated in situ from 4-methoxythiophenol and a base, attacks chloroacetic acid. Sodium hydroxide is a common and cost-effective base for this transformation.

Materials:

  • 4-Methoxythiophenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in deionized water.

  • Cool the solution in an ice bath and add 4-methoxythiophenol (1.0 equivalent) dropwise with stirring.

  • In a separate beaker, dissolve chloroacetic acid (1.1 equivalents) in a minimal amount of deionized water.

  • Add the chloroacetic acid solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • A white precipitate of (4-methoxyphenyl)thioacetic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Characterization Data (Expected):

  • Appearance: White to off-white solid

  • Purity (by HPLC): >95%

  • NMR and MS data should be consistent with the structure of (4-methoxyphenyl)thioacetic acid.

Protocol 1.2: Intramolecular Cyclization to form this compound

Rationale: Polyphosphoric acid (PPA) is a powerful dehydrating and cyclizing agent, ideal for promoting the intramolecular Friedel-Crafts acylation of the arylthioacetic acid to form the benzothiophene ring.[2][3][4][5][6]

Materials:

  • (4-methoxyphenyl)thioacetic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, place polyphosphoric acid (10-20 times the weight of the starting material).

  • Heat the PPA to approximately 80-90 °C with mechanical stirring.

  • Add (4-methoxyphenyl)thioacetic acid (1.0 equivalent) portion-wise to the hot PPA, ensuring the temperature does not exceed 100 °C.

  • Stir the reaction mixture at 90-100 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be done in a fume hood with appropriate personal protective equipment.

  • The crude product will precipitate. Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Table 1: Representative Data for Cyclization Reaction

Starting MaterialProductCatalystTemperature (°C)Time (h)Yield (%)
(4-methoxyphenyl)thioacetic acidThis compoundPPA90-1002-470-85
(4-ethoxyphenyl)thioacetic acid5-Ethoxy-1-benzothiophene-3-carboxylic acidPPA90-1002-465-80
(4-chlorophenyl)thioacetic acid5-Chloro-1-benzothiophene-3-carboxylic acidPPA95-1053-560-75

Route 2: Synthesis via Vilsmeier-Haack Formylation

This route is advantageous when 5-methoxy-1-benzothiophene is a readily available starting material. The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic rings.[7][8][9][10]

Workflow for Route 2

Route 2 Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation to Carboxylic Acid A 5-Methoxy-1-benzothiophene C 5-Methoxy-1-benzothiophene- 3-carbaldehyde A->C Electrophilic Aromatic Substitution B Vilsmeier Reagent (POCl3, DMF) B->C D 5-Methoxy-1-benzothiophene- 3-carbaldehyde F 5-Methoxy-1-benzothiophene- 3-carboxylic acid D->F Oxidation E Oxidizing Agent (e.g., KMnO4, Jones Reagent) E->F

Caption: Synthetic workflow for Route 2, utilizing a Vilsmeier-Haack formylation followed by oxidation.

Protocol 2.1: Vilsmeier-Haack Formylation of 5-Methoxy-1-benzothiophene

Rationale: The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that regioselectively attacks the electron-rich C3 position of the 5-methoxy-1-benzothiophene ring. The electron-donating methoxy group activates the aromatic system towards this electrophilic substitution.[7][8][9]

Materials:

  • 5-Methoxy-1-benzothiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (5-10 volumes).

  • Cool the DMF to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-methoxy-1-benzothiophene (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of the benzothiophene dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a solution of sodium acetate or sodium hydroxide until it is basic.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-methoxy-1-benzothiophene-3-carbaldehyde by column chromatography or recrystallization.

Protocol 2.2: Oxidation of 5-Methoxy-1-benzothiophene-3-carbaldehyde

Rationale: The aldehyde functional group introduced in the previous step can be readily oxidized to a carboxylic acid using a variety of standard oxidizing agents. Potassium permanganate is a strong, effective, and economical choice for this transformation.

Materials:

  • 5-Methoxy-1-benzothiophene-3-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Deionized water

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 5-methoxy-1-benzothiophene-3-carbaldehyde (1.0 equivalent) in acetone in a round-bottom flask.

  • Prepare a solution of potassium permanganate (1.5-2.0 equivalents) in a mixture of acetone and water.

  • Add the KMnO₄ solution dropwise to the aldehyde solution at room temperature with vigorous stirring. A brown precipitate of manganese dioxide will form.

  • Stir the reaction for 2-4 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and the solution becomes colorless.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 2.

  • The product, this compound, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Table 2: Comparison of Synthetic Routes

FeatureRoute 1: Intramolecular CyclizationRoute 2: Vilsmeier-Haack Formylation & Oxidation
Starting Materials Readily available substituted thiophenols and chloroacetic acid.Requires pre-synthesized 5-methoxy-1-benzothiophene.
Number of Steps Typically 2 steps from the thiophenol.2 steps from the benzothiophene.
Key Transformation Intramolecular Friedel-Crafts acylation.Electrophilic aromatic substitution (formylation) followed by oxidation.
Reagents & Conditions Involves strong acid (PPA) and high temperatures.Milder conditions for formylation, standard oxidation conditions.
Scope for Analogs Good for varying substituents on the benzene ring.Good for introducing different functionalities at the 3-position.
Overall Yield Generally good to excellent.Generally good.

Conclusion

The two synthetic methodologies detailed in this application note provide reliable and adaptable pathways for the synthesis of this compound and its analogs. Route 1, via intramolecular cyclization, is a powerful approach for building the core benzothiophene structure from simple starting materials. Route 2, employing a Vilsmeier-Haack formylation, offers an efficient alternative when the parent heterocycle is accessible. The choice of synthetic route will depend on the specific target analog and the availability of starting materials. These protocols are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this important class of compounds.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Desai, N. C., et al. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, no. 8, 2014, pp. 317-333.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • NIH National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • Google Patents. Preparation method of 4-methylthio phenylacetic acid.
  • NIH National Center for Biotechnology Information. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available at: [Link]

  • Google Patents. Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
  • Google Patents. Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. Available at: [Link]

  • ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis. Available at: [Link]

  • NIH National Center for Biotechnology Information. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. Available at: [Link]

  • Google Patents. Process for the synthesis of benzothiophenes.
  • Sciencemadness.org. Polyphosphoric Acid. Available at: [Link]

  • Google Patents. Preparation of quinacridone pigments.
  • Sciencemadness.org. Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. Available at: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Available at: [Link]

  • ACS Publications. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Available at: [Link]

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Application Notes and Protocols: 5-Methoxy-1-benzothiophene-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Scaffold and the Significance of 5-Methoxy-1-benzothiophene-3-carboxylic Acid

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] The versatility of the benzothiophene core allows for structural modifications that can fine-tune its biological activity, making it a valuable starting point for drug discovery programs.

This document focuses on a specific derivative, This compound , a molecule of interest in contemporary medicinal chemistry. While extensive research has been conducted on the broader class of benzothiophene carboxylic acids, this particular compound has emerged with potential applications as a modulator of specific biological pathways. Notably, its investigation as a prostaglandin D2 (PGD2) antagonist highlights its potential in treating inflammatory and allergic disorders.[3]

These application notes aim to provide a comprehensive guide for researchers working with or considering this compound. We will delve into its potential mechanism of action, provide detailed protocols for its synthesis and biological evaluation, and discuss the interpretation of results in the context of drug development.

Predicted Mechanism of Action: Targeting the Prostaglandin D2 Pathway

Prostaglandin D2 (PGD2) is a key lipid mediator involved in various physiological and pathological processes, including allergic inflammation, smooth muscle contraction, and sleep regulation. It exerts its effects by binding to two G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). Antagonism of these receptors, particularly DP2, is a validated strategy for the treatment of allergic diseases such as asthma and allergic rhinitis.

This compound has been identified as a potential PGD2 antagonist.[3] The proposed mechanism of action involves the carboxylic acid moiety forming a crucial interaction with the receptor's binding pocket, a common feature for many prostanoid receptor ligands. The benzothiophene core serves as a rigid scaffold, while the 5-methoxy group can influence the compound's electronic properties and metabolic stability, potentially enhancing its binding affinity and pharmacokinetic profile.

Conceptual Signaling Pathway

PGD2_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds & Activates G_protein Gi/o Protein DP2->G_protein Activates Antagonist 5-Methoxy-1-benzothiophene- 3-carboxylic acid Antagonist->DP2 Binds & Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammatory Response (e.g., eosinophil chemotaxis) Ca_release->Inflammation MAPK MAPK Pathway PKC->MAPK MAPK->Inflammation

Sources

Application Notes & Protocols: 5-Methoxy-1-benzothiophene-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzothiophene Core

The benzothiophene scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological activities.[1] Its presence in marketed drugs, most notably the selective estrogen receptor modulator (SERM) Raloxifene, underscores its importance in medicinal chemistry.[2][3] Benzothiophene derivatives exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][4][5][6]

5-Methoxy-1-benzothiophene-3-carboxylic acid emerges as a particularly strategic building block for several reasons:

  • Versatile Carboxylic Acid Handle: The carboxyl group at the 3-position is a prime site for synthetic elaboration, enabling the formation of amides, esters, and other derivatives through well-established coupling protocols.

  • Modulation of Electronic Properties: The methoxy group at the 5-position is an electron-donating group that can influence the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

  • Metabolic Stability and Lipophilicity: The benzothiophene core provides a rigid, lipophilic scaffold that can enhance metabolic stability and facilitate passage through biological membranes. The methoxy group can also serve as a potential site for metabolic O-demethylation, offering a handle for prodrug strategies.

This guide provides in-depth protocols and expert insights into the effective utilization of this compound in synthetic workflows, aimed at researchers in drug discovery and materials science.

Physicochemical Properties and Safe Handling

Before commencing any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueSource
Chemical Name This compound-
CAS Number 123392-43-8[7]
Molecular Formula C₁₀H₈O₃S-
Molecular Weight 208.24 g/mol [8]
Appearance White to light yellow powder/solid
Melting Point 97 - 100 °C[2]
Solubility Soluble in common organic solvents (e.g., DMF, DCM, THF, Acetone, Ether); insoluble in water.[1]

Safety & Handling:

  • Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Precautions: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Core Synthetic Transformations & Protocols

The carboxylic acid moiety is the primary reactive center of this building block. Its activation is the gateway to a multitude of subsequent transformations.

Activation of the Carboxylic Acid: Acyl Chloride Formation

Causality: The direct reaction of a carboxylic acid with a nucleophile (like an amine) is typically an inefficient acid-base reaction. Conversion to a highly electrophilic acyl chloride is a classic and robust strategy to facilitate nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is a preferred reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification.

dot

Amide_Coupling_Strategies Start 5-Methoxy-1-benzothiophene- 3-carboxylic acid AcylChloride Via Acyl Chloride (Protocol 1) Start->AcylChloride Activation DirectCoupling Direct Coupling Start->DirectCoupling Activation Product Target Amide AcylChloride->Product Base (e.g., Et₃N) DirectCoupling->Product Coupling Reagent (e.g., HATU, EDC) Amine Primary or Secondary Amine (R₁R₂NH) Amine->Product

Caption: Two primary pathways for amide synthesis.

Protocol 2A: Amidation via the Acyl Chloride

  • Causality: This method leverages the high reactivity of the pre-formed acyl chloride. A non-nucleophilic base is required to scavenge the HCl byproduct, driving the reaction to completion.

  • Procedure:

    • Dissolve the crude 5-Methoxy-1-benzothiophene-3-carbonyl chloride (from Protocol 1, 1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 equiv) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv) in the same solvent.

    • Add the amine/base solution dropwise to the stirring acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Protocol 2B: Direct Amidation with Coupling Reagents

  • Causality: For sensitive substrates or when a one-pot procedure is desired, direct coupling reagents are superior. Reagents like HATU activate the carboxylic acid in situ to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine. This method avoids the harsh conditions of forming an acyl chloride.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a coupling reagent such as HATU (1.2 equiv).

    • Dissolve the components in an anhydrous polar aprotic solvent like DMF.

    • Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv) to the stirring solution.

    • Stir the reaction at room temperature for 4-24 hours.

    • Monitoring & Work-up: Monitor by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude amide by flash column chromatography or preparative HPLC.

Advanced Applications & Case Study

The benzothiophene core itself can be further functionalized, expanding the synthetic possibilities. A key example from medicinal chemistry is the synthesis of Raloxifene, which involves a Friedel-Crafts acylation on a similar benzothiophene scaffold. [2][3]

Case Study: Proposed Synthesis of a Raloxifene Analog Core

This hypothetical workflow demonstrates how this compound can be used to construct a core structure analogous to that of Raloxifene, a selective estrogen receptor modulator. dot

Raloxifene_Analog_Synthesis Synthetic Pathway to Raloxifene Analog Core A 5-Methoxy-1-benzothiophene- 3-carboxylic acid B Amide Intermediate A->B 1. HATU, DIPEA 2. p-Anisidine C Primary Amine B->C Reduction (e.g., LiAlH₄) D Ketone Product (Analog Core) C->D Pictet-Spengler Reaction with p-Anisaldehyde, H⁺

Caption: Multi-step synthesis of a complex heterocyclic core.

Conceptual Steps:

  • Amide Formation (Protocol 2B): The starting carboxylic acid is coupled with p-anisidine (4-methoxyaniline) using HATU/DIPEA to form the corresponding amide. This introduces the second methoxy-phenyl group required for the Raloxifene scaffold.

  • Amide Reduction: The resulting amide is reduced to the corresponding secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in THF. This transforms the carbonyl linker into a flexible methylene bridge.

  • Pictet-Spengler Reaction: The newly formed amine, a β-arylethylamine analog, can undergo a Pictet-Spengler reaction with an aldehyde, such as p-anisaldehyde. This acid-catalyzed condensation and subsequent intramolecular electrophilic cyclization would form a complex, fused polycyclic system, demonstrating the power of this building block for generating molecular complexity.

This case study illustrates how the initial, simple functionalization of the carboxylic acid group enables subsequent, more complex transformations on the derived molecule, ultimately leading to high-value, drug-like scaffolds.

References

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  • Grese, T. A., et al. (1997). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Vardanyan, R. (2020). Raloxifene. New Drug Approvals. Retrieved from [Link]

  • Yilmaz, I., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Sulfur Chemistry. Retrieved from [Link]

  • LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Riu, E., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(7), 12765-12778. Retrieved from [Link]

  • Bathini, P. K., et al. (n.d.). An Improved Synthesis of Raloxifene Hydrochloride: A Selective Estrogen Receptor Modulator. PharmaTutor. Retrieved from [Link]

  • Grese, T. A., et al. (1997). Structure−Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 40(2), 146-167. Retrieved from [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Retrieved from [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

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  • ResearchGate. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved from [Link]

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  • Irum, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances, 8(30), 16893-16905. Retrieved from [Link]

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  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

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Application Notes & Protocols: High-Throughput Screening Assays for 5-Methoxy-1-benzothiophene-3-carboxylic acid and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for developing and executing high-throughput screening (HTS) assays for 5-Methoxy-1-benzothiophene-3-carboxylic acid and its analogs. Given that this compound belongs to the benzothiophene class—a scaffold known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects—it represents a valuable starting point for drug discovery campaigns.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a rigid template to offer a strategic framework for assay selection, development, validation, and execution, grounded in established scientific principles. We present detailed protocols for two distinct, high-value HTS assays: a biochemical Fluorescence Polarization (FP) assay for kinase inhibition and a cell-based luciferase reporter assay for G-Protein Coupled Receptor (GPCR) signaling.

Introduction: The Rationale for Screening Benzothiophene Scaffolds

The benzothiophene core is a privileged heterocyclic structure in medicinal chemistry.[4] Its derivatives have been explored for a multitude of therapeutic applications, targeting enzymes, receptors, and ion channels.[2] Compounds incorporating the benzothiophene scaffold are found in approved drugs like raloxifene (an estrogen receptor modulator) and zileuton (a 5-lipoxygenase inhibitor).[4]

This compound itself is a structurally interesting starting point. The methoxy group can influence metabolic stability and target engagement, while the carboxylic acid moiety provides a handle for derivatization or can act as a key pharmacophoric feature for interacting with target proteins.

Given the broad bioactivity of this chemical class, a primary challenge is to identify the specific molecular target or pathway modulated by a given derivative.[1] High-throughput screening is the cornerstone of this effort, enabling the rapid evaluation of thousands of compounds to identify "hits" with desired biological activity.[5] This guide provides the foundational knowledge and detailed protocols to empower researchers to undertake such a screening campaign.

Guiding Principles of Assay Development

The success of any HTS campaign hinges on the quality of the assay. A robust and reliable assay must be:

  • Sensitive and Accurate: Capable of detecting subtle biological effects with high precision.

  • Reproducible: Yielding consistent results across plates, days, and screening runs.

  • Cost-Effective and Scalable: Amenable to miniaturization (e.g., 384- or 1536-well formats) and automation to screen large libraries efficiently.[5]

The protocols detailed herein are built upon the authoritative guidelines found in the NCBI Assay Guidance Manual , a critical resource for developing HTS-compatible assays.[6][7][8]

HTS Workflow Overview

A typical HTS campaign follows a structured workflow, from initial assay development to hit confirmation. This process ensures that resources are used efficiently and that the final hits are genuine and worthy of follow-up studies.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Analysis cluster_2 Phase 3: Hit Confirmation Dev Assay Development & Miniaturization Opt Optimization (Reagents, Incubation) Dev->Opt Refine Protocol Val Validation (Z'-Factor > 0.5) Opt->Val Assess Robustness Pilot Pilot Screen (~2,000 Compounds) Val->Pilot Proceed to Screen Primary Primary HTS (Full Library) Pilot->Primary Confirm Z-Factor Data Data Analysis & Hit Selection Primary->Data Normalize & Score Confirm Hit Re-test (Fresh Compound) Data->Confirm Prioritize Hits Dose Dose-Response (IC50/EC50) Confirm->Dose Validate Activity Secondary Orthogonal & Counter-Screens Dose->Secondary Confirm Mechanism

Caption: High-level workflow for a typical HTS drug discovery campaign.

Protocol 1: Biochemical Screening for Kinase Inhibitors via Fluorescence Polarization (FP)

Rationale: Protein kinases are a major class of drug targets, and many benzothiophene derivatives have been investigated as kinase inhibitors.[3] This FP assay is a homogeneous, "mix-and-read" method ideal for HTS. It directly measures the binding of a fluorescently labeled tracer to a kinase's active site, which is then competed off by active inhibitors in the screening library.[9][10]

Principle of the FP Assay

The assay measures the change in the rotational speed of a fluorescent molecule.

  • A small, fluorescently labeled peptide or small molecule (the "tracer") tumbles rapidly in solution, leading to low fluorescence polarization.

  • When the tracer binds to a much larger protein kinase, its tumbling is restricted, and it emits highly polarized light.

  • An active inhibitor (like our benzothiophene compound) will compete with the tracer for the kinase's binding site. This displaces the tracer, allowing it to tumble freely again and causing a decrease in polarization.

FP_Principle cluster_low_pol Low Polarization cluster_high_pol High Polarization Tracer_Free Tracer Kinase Kinase Tracer_Free->Kinase + Kinase Bound_Complex Kinase-Tracer Complex Kinase->Bound_Complex Binding Inhibitor Inhibitor (Test Cmpd) Bound_Complex->p1 + Inhibitor p1->Tracer_Free p1->Kinase Displacement

Caption: Principle of a competitive Fluorescence Polarization assay.

Materials & Reagents
  • Protein Kinase: e.g., Receptor Interacting Protein 1 (RIP1) kinase domain.

  • Fluorescent Tracer: A known ligand of the kinase labeled with a fluorophore (e.g., fluorescein).[9]

  • Assay Buffer: Buffer that maintains protein stability (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

  • Test Compound: this compound and derivatives, solubilized in 100% DMSO.

  • Positive Control: A known, potent inhibitor of the target kinase (e.g., Necrostatin-1 for RIP1).

  • Microplates: Low-volume, black, 384-well microplates.

  • Plate Reader: Equipped with fluorescence polarization optics.[10]

Detailed Step-by-Step Protocol

This protocol is for a 384-well plate with a final assay volume of 20 µL.

1. Reagent Preparation: a. Prepare a 2X kinase solution in assay buffer. The final concentration should be determined by KD titration experiments, typically around the KD value.[9] b. Prepare a 2X tracer solution in assay buffer. The final concentration is typically low (e.g., 50 nM) to maximize the binding window.[9] c. Prepare test compounds and controls in 100% DMSO. For a primary screen, a single high concentration (e.g., 10 mM) is used to create a "pinning" plate from which nanoliter volumes are transferred.

2. Assay Plate Preparation: a. Using an acoustic liquid handler or pin tool, transfer 20 nL of test compounds, positive controls, or DMSO (negative control) to the appropriate wells of the 384-well assay plate. b. This results in a final compound concentration of 10 µM with 0.1% DMSO.

3. Reaction Assembly: a. Add 10 µL of the 2X kinase solution to all wells. b. Gently mix the plate on a plate shaker for 1 minute. c. Incubate for 15 minutes at room temperature to allow compound-kinase binding.

4. Signal Generation: a. Add 10 µL of the 2X tracer solution to all wells. b. Seal the plate and mix on a plate shaker for 1 minute. c. Incubate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

5. Data Acquisition: a. Centrifuge the plate briefly (1 min at 1000 x g) to remove any bubbles. b. Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Validation

1. Z'-Factor Calculation: The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[11] It is calculated from the positive (inhibitor) and negative (DMSO) controls.

Formula: Z' = 1 - [ (3σp + 3σn) / |µp - µn| ] Where:

  • µp and σp are the mean and standard deviation of the positive control.

  • µn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and suitable for HTS.[12][13]
0 to 0.5MarginalThe assay may be acceptable but requires optimization.[12]
< 0UnacceptableThe signal window is too small for reliable hit identification.[12]

2. Hit Identification: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's result is from the mean of the negative controls. A Z-score of ≤ -3 is often used as a hit threshold.

Protocol 2: Cell-Based Screening for GPCR Modulation via Luciferase Reporter Assay

Rationale: GPCRs are a vast family of cell surface receptors and major drug targets.[14] This assay format is ideal for identifying compounds that modulate GPCR signaling pathways, whether as agonists or antagonists. It leverages the cell's own transcriptional machinery to produce a readily detectable luminescent signal.[15][16]

Principle of the Luciferase Reporter Assay
  • Cell Line Engineering: A host cell line (e.g., HEK293) is engineered to stably express the target GPCR.

  • Reporter Construct: The cells are also transfected with a reporter plasmid. This plasmid contains a promoter with a specific response element (e.g., cAMP Response Element, CRE) upstream of the firefly luciferase gene.[17]

  • Pathway Activation:

    • An agonist binds the GPCR, activating a downstream signaling cascade (e.g., Gs coupling, leading to increased cAMP).

    • This cascade activates transcription factors that bind to the response element on the plasmid.

    • The luciferase gene is transcribed and translated into luciferase enzyme.

  • Signal Detection: A substrate (luciferin) is added. The luciferase enzyme catalyzes its conversion into a product with the emission of light, which is quantified by a luminometer. Antagonists are identified by their ability to block the signal produced by a known agonist.

Materials & Reagents
  • Reporter Cell Line: HEK293 cells stably expressing the target GPCR and a CRE-luciferase reporter construct.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.

  • Test Compound: this compound and derivatives in 100% DMSO.

  • Control Agonist/Antagonist: Known ligands for the target GPCR.

  • Luciferase Assay Reagent: A commercial kit containing cell lysis buffer and luciferin substrate (e.g., Promega ONE-Glo™).

  • Microplates: White, opaque, sterile, tissue-culture treated 384-well plates.

Detailed Step-by-Step Protocol (Antagonist Mode)

This protocol is for a 384-well plate with a final assay volume of 25 µL.

1. Cell Plating: a. Harvest the reporter cells and resuspend them in assay medium (serum-free or low-serum) to a density of 200,000 cells/mL. b. Dispense 20 µL of the cell suspension (4,000 cells) into each well of the 384-well plate. c. Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

2. Compound Addition: a. Prepare compound plates as described in Protocol 1. b. Transfer 25 nL of test compounds, control antagonist, or DMSO to the cell plates. c. Incubate for 15-30 minutes at 37°C.

3. Agonist Stimulation: a. Prepare a solution of the control agonist in assay medium at a concentration that gives ~80% of the maximal response (EC₈₀). b. Add 5 µL of the EC₈₀ agonist solution to all wells except the negative controls (which receive 5 µL of assay medium). c. Incubate the plate for 3-6 hours at 37°C, 5% CO₂ to allow for gene transcription and protein expression.[17]

4. Signal Detection: a. Equilibrate the cell plate and the luciferase assay reagent to room temperature. b. Add 25 µL of the luciferase reagent to all wells. c. Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization. d. Read the luminescence on a plate reader.

Data Analysis and Validation

1. Z'-Factor Calculation: The Z'-factor is calculated as in Protocol 1, using wells with the EC₈₀ agonist + DMSO as the negative control (low signal for an antagonist) and wells with DMSO only as the positive control (high signal).

2. Hit Identification: Hits are identified as compounds that significantly reduce the agonist-induced luminescent signal. Data is typically normalized to the controls:

  • 0% Activity: Mean of the agonist + DMSO wells.

  • 100% Inhibition: Mean of the DMSO-only wells.

Hits are selected based on a threshold (e.g., >50% inhibition or a Z-score > 3).

ParameterFP Kinase AssayLuciferase Reporter Assay
Assay Type Biochemical, HomogeneousCell-Based, Homogeneous
Measures Direct Target BindingPathway Modulation
Plate Type Black, Low-VolumeWhite, Opaque, TC-Treated
Detection Fluorescence PolarizationLuminescence
Primary Output Millipolarization (mP)Relative Light Units (RLU)
Typical Incubation 1-2 hours4-24 hours
Key Reagents Purified Protein, Fluorescent TracerEngineered Cell Line, Luciferin
Validation Metric Z'-Factor, S/B RatioZ'-Factor, S/B Ratio

Conclusion

This application note provides a strategic framework and detailed, actionable protocols for initiating a high-throughput screening campaign with this compound and its analogs. By leveraging robust assay technologies like Fluorescence Polarization for biochemical screening and Luciferase Reporter assays for cell-based pathway analysis, researchers can efficiently identify and characterize novel bioactive compounds. The key to a successful HTS campaign lies in meticulous assay development and rigorous validation, benchmarked by metrics such as the Z'-factor.[12][18] The methodologies described here, grounded in authoritative principles, provide a solid foundation for advancing benzothiophene-based drug discovery projects from the initial screen to confirmed hits.

References

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Application Notes and Protocols for Cell-Based Assays with 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Benzothiophene Scaffolds

The benzothiophene core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] 5-Methoxy-1-benzothiophene-3-carboxylic acid represents a novel investigational compound within this class. Its unique substitution pattern warrants a systematic evaluation of its biological effects in cellular models.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular activities of this compound. The protocols herein are designed to be robust and self-validating, enabling a thorough characterization from initial cytotoxicity screening to elucidating potential mechanisms of action. We will proceed with a logical workflow, beginning with broad assessments of cell health and viability, followed by more specific assays to probe potential anticancer and anti-inflammatory pathways.

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity

A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies. Tetrazolium reduction assays are a common and reliable method for this purpose.[2]

Principle of Tetrazolium-Based Viability Assays

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to colored formazan products.[3] The amount of formazan produced is directly proportional to the number of viable cells. We will detail the protocol for the MTT assay, a widely used colorimetric method.[3]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound on a selected cancer cell line (e.g., MDA-MB-231, a human breast cancer cell line).[4]

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Viability Assessment seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of This compound treat_cells Add compound dilutions to cells prepare_compound->treat_cells add_mtt Add MTT reagent to each well incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Cell Viability Assay[2][3][4]

Materials:

  • Target cell line (e.g., MDA-MB-231, HepG-2)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).[5]

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Parameter Description
Cell Line e.g., MDA-MB-231
Seeding Density 5,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
MTT Incubation 3 hours
Readout Absorbance at 570 nm

Part 2: Mechanistic Insights - Probing Potential Biological Targets

Based on the known activities of benzothiophene derivatives, we can hypothesize that this compound may act as an enzyme inhibitor or modulate specific signaling pathways.[4][6]

Scenario A: Enzyme Inhibition Assay

If a potential enzyme target is known or suspected (e.g., a kinase or cyclooxygenase), a direct enzyme inhibition assay can be performed.[7][8]

General Protocol: In Vitro Kinase Inhibition Assay [9]

  • Reaction Setup: In a 96-well plate, combine a kinase buffer, a suitable substrate (e.g., a generic peptide), and ATP.

  • Inhibitor Addition: Add serial dilutions of this compound.

  • Enzyme Addition: Add the purified kinase to initiate the reaction.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity. This is often done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescence-based assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Scenario B: Reporter Gene Assay for Pathway Analysis

Reporter gene assays are powerful tools for monitoring the activity of specific transcription factors and signaling pathways.[10][11][12] For instance, to investigate anti-inflammatory potential, one could use a cell line with a reporter construct for NF-κB, a key transcription factor in inflammation.

G stimulus Inflammatory Stimulus (e.g., TNF-α) pathway NF-κB Signaling Pathway stimulus->pathway compound 5-Methoxy-1-benzothiophene- 3-carboxylic acid compound->pathway Inhibition? transcription_factor NF-κB Activation pathway->transcription_factor reporter_gene Reporter Gene Expression (e.g., Luciferase) transcription_factor->reporter_gene signal Luminescent Signal reporter_gene->signal

Caption: Logic of an NF-κB reporter gene assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay [13][14]

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB-driven luciferase reporter construct.

  • Complete cell culture medium.

  • 96-well white, clear-bottom plates.

  • This compound.

  • TNF-α (or other NF-κB activator).

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line into 96-well white plates at an appropriate density and incubate for 24 hours.

  • Compound Pre-treatment: Add serial dilutions of this compound to the cells and incubate for 1-2 hours.

  • Pathway Activation: Add a pre-determined concentration of TNF-α to induce NF-κB activation. Include wells with and without TNF-α as controls.

  • Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

  • Cell Lysis and Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal of treated wells to the stimulated control wells to determine the percent inhibition of NF-κB activity.

Part 3: Advanced Characterization - Apoptosis and Cell Cycle Analysis

If the initial cytotoxicity screen indicates that this compound induces cell death, further investigation into the mechanism of death (apoptosis vs. necrosis) and its effect on cell cycle progression is warranted.

Apoptosis Assay by Annexin V Staining[10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect apoptotic cells via flow cytometry. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.

Protocol Summary:

  • Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

Population Annexin V Staining PI Staining
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic NegativePositive
Cell Cycle Analysis by Flow Cytometry[10]

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be determined by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.

Protocol Summary:

  • Treatment: Treat cells with the compound for a specified duration (e.g., 24 hours).

  • Harvesting: Harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the DNA content by flow cytometry to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Conclusion and Future Directions

This application note provides a structured, multi-faceted approach to characterizing the bioactivity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's effects. The data generated from these protocols will be crucial in determining its potential as a therapeutic agent and guiding future pre-clinical development.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Reporter Gene Assays. Retrieved from [Link]

  • QIAGEN. (n.d.). Cignal Reporter Assay Handbook. Retrieved from [Link]

  • Tufts University. (n.d.). Reporter gene assays : methods and protocols. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(23), 2445–2475.
  • Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. Retrieved from [Link]

  • Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

  • Bartolo, G., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.
  • Wable, J. B., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methoxy-1-benzothiophene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols based on established literature. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate, diagnose, and solve issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to construct the this compound scaffold?

There are several effective strategies, each with distinct advantages and challenges. The choice often depends on the availability of starting materials and tolerance for specific reaction conditions. Key approaches include:

  • Palladium-Catalyzed Carbonylative Cyclization: This modern approach utilizes readily available 2-(methylthio)phenylacetylenes, which undergo a palladium-catalyzed reaction with carbon monoxide and an alcohol to directly form the benzothiophene-3-carboxylic ester.[1][2] This method offers high atom economy and good functional group tolerance. The subsequent step is a simple hydrolysis to the target carboxylic acid.

  • Classical Cyclization of Arylthioacetic Acids: A more traditional route involves the reaction of a 4-methoxythiophenol with an α-haloacetic acid derivative to form an arylthioacetic acid. This intermediate is then cyclized under acidic conditions (e.g., using acetic anhydride or polyphosphoric acid).[3][4] This method is robust but can sometimes suffer from harsh conditions that may not be suitable for sensitive substrates.

  • Iodine-Catalyzed Cascade Reactions: A metal-free alternative involves the reaction of substituted thiophenols with alkynes, catalyzed by molecular iodine.[5][6] This method is environmentally friendly but may require optimization for specific substrate combinations.

Q2: My overall yield is consistently low. What are the most common bottlenecks in this synthesis?

Low yields can typically be traced back to one of three areas:

  • Inefficient Cyclization: The core-forming reaction is often the most critical step. In palladium-catalyzed routes, this can be due to catalyst deactivation or suboptimal reaction conditions (pressure, temperature).[2] In classical acid-catalyzed cyclizations, harsh conditions can lead to decomposition or side reactions.[3]

  • Side Product Formation: The electron-donating methoxy group can influence reactivity. A significant issue can be the oxidation of the thiophene sulfur to a sulfoxide or sulfone, especially in oxidative cyclization methods.[7][8]

  • Purification Losses: The final carboxylic acid product can be challenging to purify. Emulsion formation during acid-base workups or difficulty with crystallization can lead to significant loss of material. Purifying the penultimate ester by column chromatography is often a more effective strategy before final hydrolysis.[1][9]

Q3: I'm observing multiple spots on my TLC plate post-cyclization. What are the likely side products?

Besides unreacted starting material, common side products include:

  • Sulfoxide/Sulfone Derivatives: If the reaction conditions are oxidative, the benzothiophene sulfur can be oxidized. These compounds are significantly more polar than the desired product.

  • Demethylated Product: Harsh acidic conditions or localized heating can sometimes lead to the cleavage of the methyl ether, yielding the corresponding 5-hydroxy derivative.

  • Dimerized or Polymerized Materials: This can occur if the reaction intermediates are unstable and react with each other, particularly at high concentrations or temperatures.

  • Isomeric Products (less common): Depending on the specific precursors and cyclization mechanism, other ring-closure isomers might form, although the electronics of the system strongly favor the desired benzothiophene scaffold.[3]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to diagnosing and resolving specific experimental failures.

Problem 1: Failed or Incomplete Cyclization Reaction

The formation of the benzothiophene ring is the cornerstone of the synthesis. If you observe mostly starting material after the reaction, consider the following.

start Low Conversion in Cyclization Step q1 Using a Palladium-Catalyzed Route? start->q1 pd_cause1 Cause: Catalyst Inactivity (e.g., Pd(0) formation, ligand degradation) q1->pd_cause1  Yes acid_cause1 Cause: Insufficient Acid Strength or Activity q1->acid_cause1  No (Acid-Catalyzed) pd_sol1 Solution: • Use fresh, high-purity catalyst/ligands. • Degas solvents thoroughly. • Run reaction under strictly inert atmosphere (N2/Ar). pd_cause1->pd_sol1 pd_cause2 Cause: Suboptimal Conditions (Pressure/Temp/Solvent) pd_cause1->pd_cause2 pd_sol2 Solution: • Screen temperature in 10°C increments (e.g., 80-120°C). • Ensure CO/Air pressure is maintained (see protocol). • Test alternative solvents (e.g., MeOH, Ionic Liquids). pd_cause2->pd_sol2 acid_sol1 Solution: • Use fresh polyphosphoric acid (PPA) or Eaton's reagent. • Ensure anhydrous conditions, as water deactivates PPA. acid_cause1->acid_sol1 acid_cause2 Cause: Reaction Temp Too Low acid_cause1->acid_cause2 acid_sol2 Solution: • Gradually increase reaction temperature. • Monitor for decomposition (darkening color). acid_cause2->acid_sol2 sub 2-(Methylthio)phenylacetylene int1 Alkyne-Pd Complex sub->int1 Coordination pd_cat Pd(II) Catalyst pd_cat->int1 co CO int4 Acyl-Pd Complex (III) co->int4 roh MeOH prod Ester Product + Pd(0) roh->prod int2 Sulfonium Intermediate (I) int1->int2 5-endo-dig S-Cyclization int3 Vinyl-Pd Intermediate (II) int2->int3 Demethylation (by Iodide) int3->int4 CO Insertion int4->prod Nucleophilic Attack (by MeOH) prod->pd_cat Re-oxidation (by O2/Air)

Sources

Technical Support Center: Purification of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Methoxy-1-benzothiophene-3-carboxylic acid. The content is structured in a question-and-answer format to directly address common and complex experimental issues, moving from frequently asked questions to detailed troubleshooting and step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is fundamentally tied to the synthetic route employed. However, based on common syntheses for benzothiophenes, you can anticipate several classes of impurities[1]:

  • Unreacted Starting Materials: Depending on the specific pathway, this could include precursors to the benzothiophene core.

  • Isomeric Byproducts: Intramolecular cyclization reactions can sometimes yield isomeric products, such as the 4-methoxy or 6-methoxy isomers, which can be difficult to separate due to similar physicochemical properties[2].

  • Reagents and Catalysts: If your synthesis involves steps like palladium-catalyzed carbonylation, residual palladium and iodide may be present[3][4][5]. Acid catalysts, such as polyphosphoric acid or methanesulfonic acid, used in cyclization steps may also persist[2][6].

  • Side-Reaction Products: Over-alkylation, hydrolysis of the methoxy group under harsh acidic conditions, or formation of dimers are all possibilities.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, heptane, methanol) are common impurities that can often be removed by drying under a high vacuum[6].

Q2: I have my crude solid product. Which purification technique should I try first?

A2: The optimal initial purification strategy depends on the nature of your impurities and the physical state of your crude product. For a solid product like this compound, the choice is typically between recrystallization and acid-base extraction. The following decision workflow can guide your choice.

G start Assess Crude Product (TLC, ¹H NMR) is_solid Is the product a solid? start->is_solid main_impurities What are the main impurities? is_solid->main_impurities  Yes chromatography Column Chromatography (Acidified Eluent) is_solid->chromatography  No (Oil/Gum) recrystallization Recrystallization main_impurities->recrystallization Structurally Similar (e.g., isomers) acid_base Acid-Base Extraction main_impurities->acid_base Neutral / Basic (e.g., starting materials) main_impurities->chromatography Complex Mixture recrystallization->chromatography Persistent Impurities acid_base->recrystallization Further Purification

Caption: Decision workflow for selecting a primary purification technique.

Q3: What is the approximate pKa of this compound, and why is it critical for purification?

A3: While the exact experimental pKa for this compound is not readily published, we can estimate it based on analogous structures. Aromatic carboxylic acids typically have a pKa in the range of 4 to 5[7][8]. The electron-donating methoxy group may slightly increase the pKa, while the benzothiophene ring system may slightly decrease it. A reasonable working estimate is a pKa of ~4.2 .

This value is critical for designing an effective acid-base extraction protocol[9].

  • To Deprotonate (dissolve in aqueous base): You must use a basic solution with a pH at least 2-3 units above the pKa. A saturated sodium bicarbonate (NaHCO₃) solution, with a pH of ~8.3, is an excellent choice as it is sufficiently basic to deprotonate the carboxylic acid while being mild enough to avoid reacting with other sensitive functional groups.

  • To Re-protonate (precipitate from aqueous solution): You must acidify the aqueous solution to a pH at least 2-3 units below the pKa. Adding a strong acid like 6M HCl to bring the pH to <2 will ensure complete protonation and precipitation of your product[1].

Q4: My "purified" compound is a yellow or brownish solid. How can I decolorize it?

A4: A persistent color often indicates the presence of highly conjugated or oxidized organic impurities. Residual iodide from certain synthetic routes can also impart color[10]. Two effective methods for decolorization are:

  • Activated Carbon Treatment: During recrystallization, after your compound has fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot and swirl for 5-10 minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon, then allow the clear filtrate to cool and crystallize[10].

  • Oxidative Treatment: In some cases, particularly with iodide contamination, a mild oxidative treatment can be effective. Treating the crude material with a small amount of an oxidizing agent like hydrogen peroxide before the final purification step can convert colored impurities into forms that are more easily removed by subsequent distillation or extraction[10]. This should be approached with caution to avoid unwanted reactions with the desired product.

Troubleshooting and Optimization Guides

Recrystallization Issues

Q: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Causality: This is often caused by using a solvent in which the compound is excessively soluble, or by cooling the solution too rapidly. Impurities can also suppress the melting point of the solute, exacerbating the issue.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add slightly more solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature, and then transfer it to an ice bath. Slow cooling is crucial for forming well-ordered crystals.

    • Change Solvent System: You may need a less polar or different solvent system. Try a co-solvent system (e.g., ethanol/water, toluene/heptane)[9][11]. Dissolve the compound in a minimal amount of the "good" solvent (in which it is very soluble) and then slowly add the "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until you see persistent cloudiness. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.

Q: No crystals are forming, even after cooling in an ice bath. What are my next steps?

A: Supersaturation is the likely cause; the solution holds more solute than it should at that temperature, and crystallization needs a nucleation event to begin.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution. This will provide a template for further crystal growth.

    • Reduce Volume/Add Anti-Solvent: Carefully evaporate some of the solvent under reduced pressure to increase the concentration. Alternatively, if using a single solvent, you can try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) to induce precipitation.

Chromatography Issues

Q: My compound is streaking badly on a silica gel TLC plate and I anticipate poor separation on a column. How can I get sharp bands?

A: This is a classic problem for carboxylic acids on silica gel.

  • Causality: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction, combined with potential deprotonation on the silica surface, causes the compound to "streak" or "tail" down the plate or column instead of moving as a compact band[1].

  • Solution: Acidify the Eluent. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid). The added acid keeps your compound fully protonated by shifting the equilibrium, preventing its interaction with the silica and resulting in sharp, well-defined bands[1]. The acid is volatile and will be removed with the solvent during evaporation.

G cluster_0 Without Acid Modifier cluster_1 With Acid Modifier (e.g., 1% AcOH) Tailing Compound Streaks (Protonated + Deprotonated forms) Strong SiO⁻...HOOC-R interaction Silica Silica Gel (Si-OH ⇌ SiO⁻ + H⁺) Silica->Tailing Compound R-COOH Compound->Silica Interaction SharpSpot Compound is Sharp Spot (Fully Protonated) Weak Si-OH...HOOC-R interaction Silica_Acid Silica Gel (Si-OH) Silica_Acid->SharpSpot Compound_Acid R-COOH Compound_Acid->Silica_Acid Weak Interaction

Caption: Effect of an acid modifier in silica gel chromatography.

Acid-Base Extraction Issues

Q: I'm getting a poor recovery after my acid-base extraction. Where could my product have gone?

A: Product loss during extraction can happen at several stages.

  • Potential Causes & Solutions:

    • Incomplete Extraction into Base: If you used a base that was too weak (e.g., pH not high enough) or didn't perform enough extractions, some of your acidic product may have remained in the organic layer. Solution: Ensure the pH of the aqueous layer is >7 (check with pH paper) and perform at least 2-3 extractions with the basic solution, combining the aqueous layers[1].

    • Incomplete Precipitation: After re-acidification, if the pH is not low enough, some of your product will remain dissolved in the aqueous layer as its carboxylate salt. Solution: Add acid dropwise until the solution is strongly acidic (pH < 2, check with pH paper)[1]. Chilling the solution in an ice bath can further decrease the solubility of the carboxylic acid.

    • Premature Precipitation: If the sodium salt of your carboxylic acid is not very soluble in the aqueous layer, it may precipitate at the interface. Solution: Add more water to the aqueous layer to ensure the salt remains dissolved before re-acidification.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric Acid (HCl)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate for 1g of crude material).

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and gently invert several times, venting frequently to release CO₂ pressure. Do not shake vigorously to avoid emulsions[1].

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution. Combine all aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise. You will observe gas evolution (CO₂) and the formation of a precipitate (your product). Continue adding acid until the solution is strongly acidic (pH < 2).

  • Product Isolation:

    • If a solid precipitates: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts[1].

    • If the product oils out or doesn't precipitate well: Extract the acidified aqueous solution 3 times with a fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts.

  • Drying: Wash the combined organic extracts from step 6b with brine to remove bulk water. Dry the organic solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

  • Final Drying: Dry the solid product under a high vacuum to remove residual solvents.

Protocol 2: Purification by Recrystallization

This protocol is best for removing impurities with different solubility profiles than the main product.

Materials:

  • Crude this compound

  • High-purity recrystallization solvent (see Table 2)

  • Erlenmeyer flask, reflux condenser, heating mantle/hot plate

  • Buchner funnel, filter paper, vacuum flask

  • Boiling chips or magnetic stir bar

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair where the product is sparingly soluble at room temperature but highly soluble when hot. (See Table 2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chips. Add a small amount of the chosen solvent, and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration. Preheat a funnel and a clean receiving flask with hot solvent to prevent premature crystallization[1]. Quickly filter the hot solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor[1].

  • Drying: Allow the crystals to dry on the funnel by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven or desiccator.

Table 1: Physicochemical Properties of this compound
Property Value
Molecular FormulaC₁₀H₈O₃S
Molecular Weight208.24 g/mol
AppearanceTypically an off-white to beige solid
pKa (estimated)~4.2[7][8]
SolubilityGenerally soluble in polar organic solvents like ethyl acetate, acetone, methanol, and THF. Sparingly soluble in nonpolar solvents like hexanes and water.
Table 2: Recrystallization Solvent Selection Guide
Solvent Boiling Point (°C) Polarity Index Notes & Suitability
Ethanol 784.3Good general-purpose solvent for moderately polar compounds. Often used in a co-solvent system with water.
Ethyl Acetate 774.4Excellent solvent for many organic acids. Less polar than alcohols. Can be paired with hexanes/heptane.
Toluene 1112.4Good for less polar compounds. Higher boiling point requires careful handling.
Acetic Acid 1186.2Can be a good solvent for carboxylic acids due to hydrogen bonding, but can be difficult to remove completely.
Acetone/Water 56 (Acetone)5.1 (Acetone)A co-solvent system. Dissolve in minimal hot acetone, then add water dropwise until cloudy.
Ethanol/Water 78 (Ethanol)4.3 (Ethanol)A classic co-solvent system for increasing yield by adding water as an anti-solvent.

Solvent data sourced from general chemical reference tables[12].

References

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00424][3][4][5]

  • Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem. [URL: https://www.benchchem.com/technical-support/optimizing-carboxylic-acid-purification][1]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0188]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [URL: https://www.mdpi.com/1420-3049/24/22/4146][13]

  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate. [URL: https://www.researchgate.net/publication/287315570_Synthesis_of_hydroxy_benzothiophenenaphthalene_carboxylic_acids_as_potent_NSAIDs][14]

  • Technical Support Center: Purification of Carboxylic Acids from Carbonylation. Benchchem. [URL: https://www.benchchem.com/technical-support/purification-of-carboxylic-acids-from-carbonylation][10]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [URL: https://www.lookchem.com/chempedia/chempedia-method/general-procedures-for-the-purification-of-carboxylic-acids.html][9]

  • How can I purify carboxylic acid? ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_purify_carboxylic_acid][15]

  • chromatography of carboxylic acid derivatives of aminoacids? Reddit r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/vwl24j/chromatography_of_carboxylic_acid_derivatives_of/][16]

  • Purification method of benzothiophene. Google Patents. [URL: https://patents.google.com/patent/JP4357608B2/en][17]

  • Purification of aromatic polycarboxylic acids by recrystallization. Google Patents. [URL: https://patents.google.com/patent/US3654351A/en][11]

  • Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids. Comptes Rendus de l'Académie des Sciences. [URL: https://www.sciencedirect.com/science/article/pii/S163107481500057X][18]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [URL: https://www.organicdivision.org/wp-content/uploads/2022/04/pKa_Data_Compiled_by_R_Williams.pdf][7][8]

  • Process for the synthesis of benzothiophenes. Google Patents. [URL: https://patents.google.com/patent/EP0832889B1/en][2][6]

  • Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/289632909_Appendix_A_Properties_Purification_and_Use_of_Organic_Solvents][12]

  • 5-Methoxy-psoralene as a new medicament and process for the synthesis. Google Patents. [URL: https://patents.google.com/patent/EP0001733A1/en][19]

Sources

common byproducts in 5-Methoxy-1-benzothiophene-3-carboxylic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. We provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound, and where are byproducts most likely to form?

A common and robust method for synthesizing the target compound is a multi-step process that begins with the reaction of 4-methoxythiophenol with an appropriate three-carbon building block, followed by an intramolecular cyclization and subsequent hydrolysis. A typical sequence involves the reaction of 4-methoxythiophenol with ethyl bromopyruvate to form an intermediate thioether, which is then cyclized under acidic conditions (e.g., using polyphosphoric acid or Eaton's reagent). The final step is the saponification of the resulting ester to yield the desired carboxylic acid.

Byproducts can be introduced at two critical stages:

  • Initial Alkylation: The S-alkylation of 4-methoxythiophenol is generally clean, but improper reaction conditions can lead to side reactions.

  • Cyclization: This is the most critical step for byproduct formation. The electrophilic cyclization onto the aromatic ring can result in the formation of a positional isomer. Incomplete reaction also leaves the uncyclized intermediate as a major impurity.

Below is a diagram illustrating this common synthetic pathway and the key points of byproduct formation.

synthesis_workflow cluster_start Step 1: S-Alkylation cluster_cyclization Step 2: Intramolecular Cyclization cluster_hydrolysis Step 3: Saponification A 4-Methoxythiophenol C Intermediate Ester (Ethyl 2-((4-methoxyphenyl)thio)propanoate) A->C Base (e.g., K2CO3) B Ethyl Bromopyruvate B->C D Ethyl 5-Methoxy-1-benzothiophene- 3-carboxylate (Desired Product Ester) C->D Acid Catalyst (e.g., PPA, Eaton's Reagent) E Uncyclized Intermediate C->E Incomplete Reaction F Positional Isomer (7-Methoxy isomer) C->F Non-regioselective cyclization G 5-Methoxy-1-benzothiophene- 3-carboxylic acid (Final Product) D->G Base (e.g., NaOH) then Acid Workup

Caption: General synthesis workflow highlighting critical byproduct formation stages.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis.

Problem: My final product is contaminated with a significant amount of an unknown isomer.

Q: I've isolated my product, but NMR analysis suggests the presence of a second, isomeric benzothiophene species. What is this byproduct and how can I remove it?

A: The most probable isomeric byproduct is 7-Methoxy-1-benzothiophene-3-carboxylic acid.

  • Causality: The formation of this isomer arises from the electrophilic cyclization step. The 4-methoxy group is ortho-, para-directing. While cyclization at the position ortho to the sulfur atom (C2 of the benzene ring) is sterically favored and leads to the desired 5-methoxy product, competitive cyclization at the other ortho position (C6 of the benzene ring) can also occur, leading to the 7-methoxy isomer. The ratio of these isomers is highly dependent on the cyclization agent and reaction temperature.

  • Identification: The two isomers can typically be distinguished by ¹H NMR. The aromatic protons on the benzene ring will show different splitting patterns and chemical shifts. For the desired 5-methoxy product, you expect to see three distinct aromatic protons, whereas the 7-methoxy isomer will also show three, but with different coupling constants and positions.

  • Removal Strategy: Selective Crystallization. Fortunately, positional isomers often exhibit different physical properties, such as solubility. The desired 6-alkoxy isomer in a related synthesis has been shown to be less soluble than the 4-alkoxy isomer in certain solvent systems, allowing for separation by crystallization[1][2]. A similar principle can be applied here.

Protocol 1: Purification by Selective Recrystallization

  • Solvent Screening: Begin by screening solvents for differential solubility. Toluene, heptane, ethanol, and mixtures thereof are excellent starting points[1]. The goal is to find a solvent or solvent system in which the desired 5-methoxy isomer is sparingly soluble at room temperature but readily soluble at elevated temperatures, while the 7-methoxy isomer remains more soluble upon cooling.

  • Dissolution: Dissolve the crude mixture of isomers in a minimum amount of the chosen hot solvent (e.g., toluene) to achieve complete dissolution.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. The desired, less soluble 5-methoxy isomer should preferentially crystallize. For maximum recovery, the solution can be further cooled in an ice bath.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Analyze the purity of the isolated crystals and the mother liquor by LC-MS or NMR to confirm the successful separation of isomers. The mother liquor will be enriched with the undesired 7-methoxy isomer[1][2].

ParameterRecommended Solvent/ConditionRationale
Primary Solvent Toluene or EthanolGood balance of solubility for both isomers at high temperature.
Anti-Solvent (optional) HeptaneCan be added to the toluene solution to induce precipitation and improve yield of the desired isomer[1].
Cooling Rate Slow (e.g., over several hours)Promotes the formation of well-defined, pure crystals.
Problem: The cyclization reaction is inefficient, leaving large amounts of starting material.

Q: My cyclization with polyphosphoric acid (PPA) is giving low conversion to the benzothiophene ester. How can I drive the reaction to completion and remove the uncyclized intermediate?

A: Incomplete cyclization is a common issue, often related to the activity of the cyclizing agent, temperature, or the presence of water. The uncyclized intermediate is ethyl 2-((4-methoxyphenyl)thio)propanoate.

  • Causality:

    • PPA Viscosity & Activity: Polyphosphoric acid is highly viscous and its activity can decrease over time due to moisture absorption. Vigorous stirring is essential to ensure a homogenous reaction mixture.

    • Reaction Temperature: The temperature must be high enough to overcome the activation energy for the intramolecular Friedel-Crafts-type reaction, but not so high as to cause decomposition. A typical range is 70-100 °C.

    • Deactivation by Water: Water can deactivate the acid catalyst. The starting materials and solvent must be anhydrous. In some benzothiophene syntheses, azeotropic distillation is used to remove water as it forms[2].

  • Optimization Strategies:

    • Use Fresh PPA or Eaton's Reagent: Ensure your PPA is fresh and has not absorbed atmospheric moisture. Alternatively, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a less viscous and often more effective alternative for this type of cyclization.

    • Increase Temperature: If the reaction is sluggish, cautiously increase the temperature in 10 °C increments, monitoring the reaction by TLC or LC-MS for product formation and potential decomposition.

    • Extend Reaction Time: Some cyclizations require longer reaction times (4-24 hours) to reach completion.

  • Removal of Uncyclized Intermediate: If optimization fails to achieve full conversion, the uncyclized intermediate must be removed. Since the intermediate is an ester and the final product is a carboxylic acid (after hydrolysis), a simple acid-base extraction is highly effective.

Protocol 2: Purification by Acid-Base Extraction

  • Hydrolyze the Mixture: First, perform the saponification step on the crude reaction mixture containing both the desired benzothiophene ester and the uncyclized thioether ester. This converts both esters to their corresponding carboxylic acids.

  • Dissolve in Organic Solvent: Dissolve the crude acid mixture in an organic solvent like ethyl acetate.

  • Basic Extraction: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired this compound is acidic and will move into the aqueous basic layer as its sodium salt. The uncyclized intermediate is significantly less acidic and will largely remain in the organic layer. Multiple extractions (3x) will ensure complete separation.

  • Isolate the Product: Carefully separate the aqueous layer. Cool it in an ice bath and re-acidify with a strong acid (e.g., 2M HCl) until the pH is ~2. The desired carboxylic acid product will precipitate out of the solution.

  • Collect and Dry: Collect the solid product by filtration, wash with cold deionized water to remove salts, and dry thoroughly under vacuum.

extraction_workflow A Crude Product Mixture (Dissolved in Ethyl Acetate) B Wash with aq. NaHCO3 A->B C Aqueous Layer (Product as Sodium Salt) B->C Acidic Product Extracts D Organic Layer (Neutral Byproducts, Uncyclized Intermediate) B->D Impurities Remain E Acidify with HCl C->E F Pure Product Precipitates E->F G Filter & Dry F->G H Final Pure Product G->H

Caption: Workflow for purification via acid-base extraction.

References

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Yao, T., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yao, T., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. National Center for Biotechnology Information. Available at: [Link]

  • Palkowitz, A. D., et al. (1998). Process for the synthesis of benzothiophenes. Google Patents (EP0832889B1).
  • Organic Chemistry Portal. Synthesis of benzothiophenes. Organic-Chemistry.org. Available at: [Link]

  • Chen, Z., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Center for Biotechnology Information. Available at: [Link]

  • Palkowitz, A. D., et al. (1999). Process for the synthesis of benzothiophenes. Google Patents (US5969157A).
  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic-Syntheses.org. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1-benzothiophene-3-carboxylic acid is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and anticancer properties.[1][2] Its synthesis, while well-established, presents several challenges that can lead to diminished yields and the formation of impurities. This guide provides an in-depth, experience-driven resource for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction outcomes. We will delve into the mechanistic underpinnings of the synthesis, address common experimental hurdles, and offer validated protocols to enhance both yield and purity.

Section 1: The Core Synthesis Pathway - A Mechanistic Overview

The most common and reliable method for synthesizing this compound involves a three-step sequence:

  • S-alkylation: Reaction of 4-methoxythiophenol with an α-haloacetate, typically ethyl chloroacetate, to form an aryl thioether intermediate.

  • Intramolecular Cyclization: An acid-catalyzed cyclization of the thioether, often using a strong dehydrating acid like polyphosphoric acid (PPA) or Eaton's reagent, to form the benzothiophene ring system. This step is mechanistically similar to Friedel-Crafts acylation.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product using a base like sodium hydroxide or potassium hydroxide.

Understanding the mechanism is critical for troubleshooting. The cyclization step is an electrophilic aromatic substitution where the carbonyl carbon of the ester group, activated by the acid catalyst, acts as the electrophile. The electron-donating methoxy group on the thiophenol ring directs this cyclization to the ortho position.

DOT Script for Reaction Mechanism

Reaction_Mechanism Thiophenol 4-Methoxythiophenol Thioether Ethyl 2-((4-methoxyphenyl)thio)acetate Thiophenol->Thioether S-Alkylation Chloroacetate Ethyl Chloroacetate Chloroacetate->Thioether Base Base (e.g., NaOEt) Base->Thioether ActivatedCarbonyl Activated Intermediate Thioether->ActivatedCarbonyl Acid Activation CyclizedEster Ethyl 5-methoxy-1-benzothiophene- 3-carboxylate ActivatedCarbonyl->CyclizedEster Intramolecular Cyclization FinalAcid 5-Methoxy-1-benzothiophene- 3-carboxylic acid CyclizedEster->FinalAcid Saponification PPA PPA or Eaton's Reagent PPA->ActivatedCarbonyl NaOH NaOH / H₂O NaOH->FinalAcid Troubleshooting_Workflow Start Low Yield or Impure Product Check_PPA Is PPA fresh and non-hydrated? Start->Check_PPA Check_Temp Was cyclization T between 80-100°C? Check_PPA->Check_Temp Yes Sol_PPA Use fresh PPA or Eaton's Reagent. Check_PPA->Sol_PPA No Check_Purity Was thioether intermediate pure? Check_Temp->Check_Purity Yes Sol_Temp Optimize T to 80-100°C. Monitor by TLC. Check_Temp->Sol_Temp No Check_Agent Considered milder cyclizing agent? Check_Purity->Check_Agent Yes Sol_Purity Purify intermediate via chromatography. Check_Purity->Sol_Purity No Sol_Agent Switch to Eaton's Reagent at lower temp (60-80°C). Check_Agent->Sol_Agent No Result Improved Yield & Purity Check_Agent->Result Yes Sol_PPA->Result Sol_Temp->Result Sol_Purity->Result Sol_Agent->Result

Sources

Technical Support Center: 5-Methoxy-1-benzothiophene-3-carboxylic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxy-1-benzothiophene-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. Our goal is to equip you with the knowledge to navigate challenges, optimize your reactions, and ensure the integrity of your results.

Introduction: Navigating the Synthesis of a Key Heterocycle

This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis, however, can present several challenges, from achieving regioselectivity to ensuring product purity. This guide will address common issues encountered during a plausible two-step synthetic sequence: the formation of an ester precursor, ethyl 5-methoxy-1-benzothiophene-3-carboxylate, followed by its hydrolysis to the final carboxylic acid.

Part 1: Synthesis of Ethyl 5-Methoxy-1-benzothiophene-3-carboxylate

A common and effective method for the synthesis of the benzothiophene core is through the cyclization of a substituted thiophene derivative. One plausible route involves the reaction of 4-methoxyphenol with ethyl 2-chloroacetoacetate to form an intermediate, which is then cyclized.

Experimental Protocol: Synthesis of Ethyl 5-methoxy-1-benzothiophene-3-carboxylate
  • Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate.

    • To a solution of 4-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Cyclization to Ethyl 5-methoxy-1-benzothiophene-3-carboxylate.

    • The purified intermediate from Step 1 is subjected to cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture to facilitate the intramolecular cyclization.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction mixture by pouring it onto ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting the Ester Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Ester 1. Incomplete initial reaction: The formation of the ether linkage in Step 1 may be incomplete. 2. Ineffective cyclization: The acid catalyst may be weak or the reaction temperature too low. 3. Decomposition of starting materials or product: Prolonged heating or overly harsh acidic conditions can lead to degradation.1. Ensure anhydrous conditions and use a sufficiently strong base (e.g., K₂CO₃, Cs₂CO₃). Monitor the reaction to completion by TLC. 2. Use a fresh, potent batch of PPA or consider a stronger catalyst like Eaton's reagent. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Monitor the reaction closely and avoid excessive heating times. Consider using a milder cyclization agent if decomposition is significant.
Formation of Isomeric Byproducts Lack of regioselectivity during cyclization: The cyclization may occur at an alternative position on the aromatic ring, leading to a mixture of isomers.This is a known challenge in Friedel-Crafts type cyclizations. Modifying the catalyst and reaction conditions can influence regioselectivity. Screening different acid catalysts and solvents may be necessary. Purification by careful column chromatography is often required to separate isomers.
Dark, Tarry Reaction Mixture Polymerization or side reactions: High temperatures and strong acids can promote polymerization of starting materials or intermediates.Reduce the reaction temperature and/or reaction time. Ensure the purity of starting materials, as impurities can catalyze polymerization.

Part 2: Hydrolysis of Ethyl 5-methoxy-1-benzothiophene-3-carboxylate

The final step to obtain this compound is the hydrolysis of the corresponding ethyl ester. This is typically achieved under basic conditions.

Experimental Protocol: Hydrolysis to this compound
  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide or potassium hydroxide (2-3 eq).

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M HCl) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Troubleshooting the Hydrolysis Step
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient base: The amount of base may not be enough to drive the reaction to completion. 2. Steric hindrance: The ester group may be sterically hindered, slowing down the hydrolysis. 3. Low reaction temperature or short reaction time. 1. Increase the equivalents of NaOH or KOH. 2. Increase the reaction time and/or temperature. Consider using a stronger base like lithium hydroxide. 3. Ensure the reaction is heated to reflux and monitor by TLC until the starting material is consumed.
Low Yield of Carboxylic Acid 1. Incomplete precipitation: The product may be partially soluble in the acidic aqueous solution. 2. Product loss during workup: The product may be lost during the washing steps. 3. Decarboxylation: Under harsh acidic or high-temperature conditions, the carboxylic acid might decarboxylate.1. Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Cool the solution thoroughly in an ice bath to minimize solubility. 2. Minimize the volume of washing solvents. Use ice-cold water for washing the precipitate. 3. Avoid excessive heating during the acidification step. Perform acidification at low temperatures.
Product is an Oil or Gummy Solid Presence of impurities: The product may be contaminated with unreacted starting material, byproducts, or residual solvent.Ensure complete hydrolysis by checking TLC. Thoroughly wash the crude product. Recrystallization from an appropriate solvent system is crucial for obtaining a pure, crystalline solid.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and a broad peak in the NMR spectrum. What could be the issue?

A1: This often indicates the presence of impurities. The most likely culprits are unreacted starting ester or byproducts from the synthesis. Thorough purification by recrystallization is highly recommended. It is also advisable to obtain a full suite of characterization data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm the structure and purity of your compound.

Q2: I am having trouble with the purification of the final carboxylic acid. What are some alternative methods?

A2: If recrystallization is not effective, you can try purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid.[1]

Q3: Can I use a different method to introduce the carboxylic acid group at the C3 position?

A3: Yes, alternative methods exist, although they may require different starting materials. One approach is the carboxylation of a Grignard reagent. This would involve the synthesis of 3-bromo-5-methoxy-1-benzothiophene, followed by reaction with magnesium to form the Grignard reagent, and then quenching with carbon dioxide (dry ice).[2] Another modern approach involves the regioselective C-H functionalization of benzothiophene S-oxides, though this is a more advanced technique.[3]

Visualizing the Workflow

To provide a clearer understanding of the troubleshooting process, the following diagram illustrates the decision-making workflow when encountering common issues.

Sources

stability issues of 5-Methoxy-1-benzothiophene-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Methoxy-1-benzothiophene-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. Our guidance is grounded in fundamental chemical principles and data from structurally related benzothiophene and carboxylic acid derivatives, designed to help you ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues in Solution

This section addresses specific problems researchers may encounter when working with this compound solutions. Each issue is presented in a question-and-answer format, detailing the probable cause, a recommended solution, and the underlying scientific rationale.

Issue 1: My solution has turned yellow or brown upon storage.

Question: I prepared a solution of this compound in DMSO, and after a few days on the benchtop, it has developed a distinct yellow/brown color. What is happening?

Probable Cause: The discoloration is likely due to minor degradation of the compound, potentially through oxidation or photodegradation. Aromatic compounds, especially electron-rich heterocyclic systems like benzothiophene, can be susceptible to light and atmospheric oxygen.

Recommended Solution:

  • Immediate Action: Prepare a fresh solution for your experiment. Do not use the discolored solution, as its purity and concentration are compromised.

  • Storage Modification: Store all future solutions, including stock and working solutions, protected from light (e.g., in amber vials) and at low temperatures (-20°C or -80°C).

  • Inert Atmosphere: For long-term storage or sensitive applications, degas the solvent before use and consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Scientific Rationale: The benzothiophene core contains a sulfur atom which can be oxidized to a sulfoxide or sulfone, a reaction that can introduce chromophores leading to colored products. Furthermore, aromatic systems can undergo reactions initiated by UV-Vis light, leading to the formation of complex, often colored, degradation products.[1] The electron-donating methoxy group can increase the electron density of the aromatic system, potentially making it more susceptible to oxidative processes.

Issue 2: I'm observing precipitation or crystal formation in my refrigerated stock solution.

Question: I have a concentrated stock solution in DMSO stored at 4°C, and I've noticed solid material crashing out. Is the compound degrading?

Probable Cause: This is most likely a solubility issue rather than chemical degradation. The solubility of many organic compounds, including this compound, decreases significantly at lower temperatures.

Recommended Solution:

  • Re-dissolution: Gently warm the vial to room temperature (or in a 37°C water bath for a short period) and vortex thoroughly to re-dissolve the precipitate. Ensure the solution is completely clear before making dilutions.

  • Adjust Stock Concentration: If precipitation is recurrent, consider preparing a slightly less concentrated stock solution.

  • Solvent Consideration: While DMSO is a common choice, for refrigerated storage, consider if a solvent system that better maintains solubility at low temperatures is appropriate for your experimental workflow. However, be mindful of solvent compatibility with your assay.

  • Storage Temperature: Storing aliquots at -20°C or -80°C may be preferable. While the initial freeze-thaw cycle should be managed carefully, it can prevent the slow precipitation that sometimes occurs at 4°C.

Scientific Rationale: Solubility is a thermodynamic equilibrium. As temperature decreases, the kinetic energy of the solvent molecules is reduced, diminishing their ability to overcome the lattice energy of the solute, leading to precipitation. The carboxylic acid functionality can participate in intermolecular hydrogen bonding, which may contribute to crystal lattice formation.[2]

Issue 3: I am seeing a loss of compound activity or a new peak in my HPLC analysis over time.

Question: My experimental results are inconsistent, suggesting the compound is losing potency. HPLC analysis of my stock solution now shows a new, earlier-eluting peak. What could be the cause?

Probable Cause: A loss of activity accompanied by a new HPLC peak strongly suggests chemical degradation. The most probable pathways are decarboxylation or hydrolysis (if in an aqueous buffer).

Recommended Solution:

  • Confirm Degradation: Run a fresh standard alongside your stored solution on HPLC to confirm the presence of the new peak and a decrease in the area of the parent peak.

  • Investigate Decarboxylation: The loss of the carboxylic acid group would create 5-methoxy-1-benzothiophene, a more non-polar molecule that would likely elute earlier on a reverse-phase HPLC column. This process is often accelerated by heat.

  • Assess Hydrolysis: If your working solutions are in aqueous buffers, especially at non-neutral pH, hydrolysis of the methoxy group or other reactions could occur, though this is generally less common for aryl methyl ethers without harsh conditions.

  • Protocol Adjustment:

    • Avoid heating solutions for extended periods.

    • Prepare fresh working solutions in buffer immediately before each experiment.

    • Store stock solutions in an anhydrous aprotic solvent (e.g., DMSO, DMF) at -80°C.

Scientific Rationale: Heterocyclic carboxylic acids can undergo thermal decarboxylation.[3][4] The stability of the resulting carbanion intermediate at the 3-position of the benzothiophene ring will influence the rate of this reaction. While often requiring high temperatures in the solid state, decarboxylation can sometimes proceed under milder conditions in solution over time, especially if catalyzed by trace impurities. The resulting product, lacking the polar carboxylic acid group, would be significantly less polar.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical stability concerns for this compound in solution.

Potential Degradation Pathways cluster_degradation Degradation Products Parent This compound Decarboxylated Decarboxylation Product (5-Methoxy-1-benzothiophene) Parent->Decarboxylated Heat, Time Oxidized Oxidation Products (Sulfoxide / Sulfone) Parent->Oxidized O₂, Light, Oxidants Photodegraded Photodegradation Products (Complex Structures) Parent->Photodegraded UV/Vis Light

Caption: Potential degradation routes for the parent compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution? For long-term storage, high-purity, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. They offer good solvating power and are chemically inert under proper storage conditions.

Q2: How should I store the solid compound? The solid powder should be stored in a tightly sealed container, protected from light, and in a desiccated, cold environment (2-8°C is suitable for short-term, -20°C for long-term). This minimizes exposure to moisture and atmospheric oxygen.

Q3: Is the compound sensitive to pH? Yes. As a carboxylic acid, its solubility in aqueous solutions is highly pH-dependent. It will be significantly more soluble in basic solutions (pH > pKa) where it is deprotonated to the carboxylate form. Conversely, it will be less soluble in acidic solutions (pH < pKa). Avoid strongly acidic or basic conditions for prolonged periods, as this can catalyze degradation.

Q4: Can I freeze-thaw my stock solutions? Yes, but it should be done judiciously. Prepare smaller, single-use aliquots of your stock solution to avoid numerous freeze-thaw cycles. When thawing, bring the aliquot to room temperature and vortex well to ensure homogeneity before use.

Q5: What are the expected degradation products I should look for? Based on its structure, the primary degradation products to anticipate would be:

  • 5-methoxy-1-benzothiophene: Formed via decarboxylation.

  • This compound S-oxide: Formed via oxidation of the thiophene sulfur. These products will have different polarities and can typically be resolved from the parent compound using reverse-phase HPLC.

Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution in DMSO for long-term storage.

  • Pre-Experiment: Allow the solid compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of this compound (MW = 208.24 g/mol ) in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be used if necessary, but do not overheat.

  • Aliquoting: Dispense the solution into single-use aliquots in amber, screw-cap vials or cryovials.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol 2: Preliminary Stability Assessment by HPLC

This workflow allows for a quick assessment of the stability of your compound in a specific buffer or solvent system.

Troubleshooting Workflow for Solution Instability Start Observe Solution Instability (Color, Precipitate, Activity Loss) Prep_Fresh Prepare Fresh Solution from Solid Compound Start->Prep_Fresh Analyze_T0 Analyze at T=0 (HPLC, Activity Assay) Prep_Fresh->Analyze_T0 Incubate Incubate Under Test Conditions (e.g., 24h, RT, Light/Dark) Analyze_T0->Incubate Analyze_T24 Analyze at T=24h (HPLC, Activity Assay) Incubate->Analyze_T24 Compare Compare T=0 and T=24h Results Analyze_T24->Compare Stable Result: Stable (Proceed with Experiment) Compare->Stable No Change Unstable Result: Unstable (Degradation Observed) Compare->Unstable Change >5% Modify Modify Conditions (Temp, Light, Solvent) and Re-test Unstable->Modify Modify->Prep_Fresh

Caption: HPLC-based workflow to assess compound stability.

Methodology:

  • Timepoint Zero (T=0): Prepare a fresh solution of the compound in your desired experimental solvent/buffer. Immediately inject a sample onto a suitable reverse-phase HPLC system and acquire a chromatogram. Record the peak area and retention time of the parent compound.

  • Incubation: Store the remainder of the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, 37°C in an incubator).

  • Subsequent Timepoints (e.g., T=24h, T=48h): At each timepoint, inject another sample from the stored solution onto the HPLC using the identical method.

  • Analysis: Compare the chromatograms. A stable solution will show no significant decrease (>5-10%) in the main peak area and no significant appearance of new peaks.

Data Summary Tables

Table 1: Recommended Storage Conditions

FormSolvent/StateTemperatureLight ProtectionNotes
Solid Powder-20°CRequiredStore in a desiccator to prevent moisture uptake.
Stock Solution Anhydrous DMSO/DMF-80°CRequired (Amber Vials)Aliquot to minimize freeze-thaw cycles.
Working Solution Aqueous BufferPrepare FreshRequiredUse within a few hours of preparation. Do not store.

Table 2: General Solvent Compatibility

Solvent ClassExamplesSuitability for StockPotential Risks
Aprotic Polar DMSO, DMFExcellentCan absorb water if not handled properly.
Alcohols Ethanol, MethanolFairPotential for esterification over long periods, especially if acidic.
Ethers Dioxane, THFFairRisk of peroxide formation in aged solvents.
Aqueous Buffers PBS, TRISUnsuitable for StoragepH-dependent solubility; risk of hydrolysis/degradation.
References
  • ResearchGate. (2015). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Available at: [Link]

  • R Discovery. (2024). Photophysical properties and photostability of novel 2-amino-3-benzothiazole thiophene-based azo disperse dyes. Available at: [Link]

  • Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Available at: [Link]

  • ResearchGate. (2016). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. Available at: [Link]

  • Semantic Scholar. (n.d.). Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on[5]-Benzothieno-[3,2-b]-[5]-benzothiophene Dimeric Derivatives. Available at: [Link]

  • ResearchGate. (2018). Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[5]Benzothieno[3,2‐b][5]benzothiophene Dimers Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • NIH National Library of Medicine. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). 3-(4-Methoxybenzyl)-1-benzothiophene. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Available at: [Link]

  • Google Patents. (2020). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Royal Society of Chemistry. (n.d.). Benzothiophene based semi-bis-chalcone as a photo-luminescent chemosensor with real-time hydrazine sensing and DFT studies. Environmental Science: Advances. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
  • Solubility of Things. (n.d.). Thiophene-3-carboxylic acid. Available at: [Link]

  • MDPI. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available at: [Link]

  • PubMed. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722–725. Available at: [Link]

  • ChemistryViews. (2020). New Path to Benzothiophenes. Available at: [Link]

  • NIH National Library of Medicine. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Available at: [Link]

  • Wikipedia. (n.d.). Benzothiophene. Available at: [Link]

  • ResearchGate. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (2013). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available at: [Link]

  • MDPI. (2013). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2013(1), M787. Available at: [Link]

  • Royal Society of Chemistry. (2001). Synthesis of trans-3,4-dihydroxy-3,4-dihydrophenanthro[3,2-b][5]benzothiophene, a potentially carcinogenic metabolite of sulfur heterocycle phenanthro[3,2-b][5]benzothiophene. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

strategies to enhance the solubility of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Methoxy-1-benzothiophene-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound. We provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues, grounded in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A: The low aqueous solubility of this compound is a direct result of its molecular structure. It's a classic case where the physicochemical properties are dictated by a combination of lipophilic and polar functional groups.

  • Lipophilic Benzothiophene Core: The fused benzene and thiophene ring system is a large, planar, and aromatic structure.[1] This core is inherently hydrophobic (water-fearing) and prefers to interact with non-polar environments over water. Benzothiophene itself is insoluble in water.[1]

  • Carboxylic Acid Group: The carboxylic acid moiety is a polar, ionizable group that can engage in hydrogen bonding.[2][3] While this group adds some polarity, its ability to significantly solubilize the molecule is often outweighed by the large hydrophobic scaffold, especially at acidic to neutral pH where it is in its less soluble, non-ionized form.[4][5]

  • Methoxy Group: The methoxy (-OCH₃) group adds some polarity but its overall contribution to aqueous solubility is minimal and can sometimes increase lipophilicity.

Based on these features, the compound is predicted to be poorly soluble in neutral aqueous media, a common challenge for many drug candidates.[6][7]

Q2: What is the Biopharmaceutics Classification System (BCS) and where would this compound likely fit?

A: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[8]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given the large, hydrophobic benzothiophene core, this compound is almost certainly a low solubility compound. Its permeability would need to be experimentally determined, but it would likely be classified as either BCS Class II (if permeability is high) or BCS Class IV (if permeability is also low). This classification is critical because it directs the formulation strategy; for BCS Class II/IV compounds, enhancing solubility and dissolution rate is a primary objective to achieve adequate bioavailability.[8][9]

Troubleshooting Guide: Experimental Solubility Enhancement

This guide is structured as a workflow, starting with the simplest and most direct methods before progressing to more complex formulation strategies.

Workflow for Solubility Troubleshooting

This diagram outlines the logical progression for tackling solubility issues with this compound.

G cluster_0 start Start: Compound precipitates in aqueous buffer ph_adjust Strategy 1: pH Adjustment (Ionization of Carboxylic Acid) start->ph_adjust ph_success Sufficient Solubility? ph_adjust->ph_success cosolvent Strategy 2: Co-solvents (Reduce Solvent Polarity) ph_success->cosolvent No / Not Viable end_simple END: Optimized simple formulation found ph_success->end_simple Yes cosolvent_success Sufficient Solubility? cosolvent->cosolvent_success advanced Proceed to Advanced Strategies (Salt Formation, Complexation, ASDs) cosolvent_success->advanced No / Not Viable cosolvent_success->end_simple Yes

Caption: Decision workflow for initial solubility screening.

Problem: My compound shows poor solubility (<10 µg/mL) in my standard aqueous buffer (e.g., PBS, pH 7.4).

This is the most common starting point. The following strategies manipulate the physicochemical properties of the solvent or the compound itself.

Solution 1.1: pH Adjustment

Causality: The solubility of ionizable compounds, particularly weak acids, is highly dependent on pH.[10][11] The carboxylic acid group on your compound will be predominantly in its neutral, protonated (-COOH) form at low pH. As the pH increases above the compound's pKa, it deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and thus more soluble in water.[12][13] Therefore, increasing the pH of the buffer should increase solubility.

  • Prepare Buffers: Create a series of buffers with a consistent ionic strength, spanning a pH range from 4.0 to 9.0 (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9).

  • Add Compound: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples (using a filter compatible with your compound and solvents, e.g., PTFE) to remove all undissolved solid.

  • Quantify: Dilute the clear supernatant in a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each sample.

Buffer pHMeasured Solubility (µg/mL)Visual Observation
4.0< 1.0Heavy precipitate
6.05.3Significant solid
7.025.8Some solid remains
7.445.1Light precipitate
8.0150.7Trace solid
9.0> 500.0Clear solution

Table 1: Example data from a pH-solubility profile experiment.

Solution 1.2: Co-solvent Systems

Causality: If pH adjustment is insufficient or undesirable (e.g., for physiological reasons in a cell-based assay), using a co-solvent is a common alternative. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14] This "less polar" environment is more favorable for dissolving a hydrophobic compound, effectively reducing the interfacial tension between the solute and the aqueous solution.[14]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as DMSO, ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

  • Prepare Stock Solution: Dissolve a high concentration of the compound in 100% of each co-solvent (e.g., 10 mg/mL in DMSO).

  • Prepare Dilutions: Create a dilution series by adding the stock solution to your primary aqueous buffer (e.g., PBS pH 7.4) to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v). Note: Ensure the final co-solvent concentration is compatible with your experimental system (e.g., <1% DMSO for many cell assays).

  • Observe and Equilibrate: Mix well and observe immediately for any precipitation ("crashing out"). Allow samples to equilibrate at a constant temperature for at least one hour.

  • Assess Solubility: Visually inspect for clarity. For a quantitative measure, filter any precipitates and analyze the supernatant concentration via HPLC, as described in the pH profiling protocol.

Problem: Simple adjustments are not sufficient for the required concentration, or my experiment is sensitive to high pH or organic solvents.

When basic methods fail, advanced formulation strategies are required. These techniques modify the solid-state properties of the drug or encapsulate it in a carrier system.

G cluster_0 cluster_1 Advanced Formulation Strategies compound This compound (Poorly Soluble Crystalline Form) salt Salt Formation Mechanism: Replaces strong crystal lattice energy with more favorable solvation energy of ions. compound->salt Ionic Interaction cyclo Cyclodextrin Complexation Mechanism: Hydrophobic drug molecule is encapsulated in the lipophilic core of the CD. compound->cyclo Host-Guest Encapsulation asd Amorphous Solid Dispersion (ASD) Mechanism: Drug is molecularly dispersed in a polymer matrix, avoiding crystal lattice energy. compound->asd Molecular Dispersion

Caption: Overview of advanced solubility enhancement strategies.

Solution 2.1: Salt Formation

Causality: Salt formation is one of the most effective and widely used methods for increasing the dissolution rate and solubility of acidic or basic drugs.[15][16][17] The process involves reacting the acidic drug with a base to form a salt. This salt has a different crystal structure and lattice energy than the parent "free acid." Often, the salt form can dissociate more readily in water, leading to a higher apparent solubility.[18][19] The selection of the counter-ion is critical.[17]

  • Select Counter-ions: Choose a range of pharmaceutically acceptable bases (counter-ions). Common choices for a carboxylic acid include sodium hydroxide (for Na⁺ salt), potassium hydroxide (for K⁺ salt), and organic amines like tromethamine.

  • Stoichiometric Reaction: Dissolve the carboxylic acid in a suitable organic solvent (e.g., ethanol, acetone). In a separate container, dissolve a 1:1 molar equivalent of the chosen base in the same or a miscible solvent.

  • Mix and Isolate: Slowly add the base solution to the acid solution while stirring. If a precipitate (the salt) forms, it can be isolated by filtration. If no precipitate forms, the salt may be isolated by slowly adding an anti-solvent or by evaporating the solvent.

  • Characterize: Dry the resulting solid. Confirm salt formation using techniques like DSC (to see a new melting point), FTIR (to see a shift in the carboxylate peak), or PXRD (to see a new crystal pattern).

  • Test Solubility: Measure the aqueous solubility of the new salt form using the equilibrium solubility method described previously.

Solution 2.2: Complexation with Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[20] They can form non-covalent "inclusion complexes" with poorly soluble "guest" molecules that fit into their cavity.[21][22] This encapsulation effectively shields the hydrophobic part of the drug from water, and the hydrophilic exterior of the CD-drug complex imparts much greater aqueous solubility.[23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[8]

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (typically starting with 1:1).

  • Form Paste: Place the cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of a water/ethanol mixture (e.g., 50:50) to form a thick, consistent paste.

  • Incorporate Drug: Slowly add the drug to the paste and continue to knead thoroughly for 30-60 minutes.

  • Dry: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

  • Sieve: Gently grind the dried complex and pass it through a fine sieve to ensure homogeneity.

  • Test Solubility: Evaluate the solubility and dissolution rate of the complex compared to the free drug.

Solution 2.3: Amorphous Solid Dispersions (ASDs)

Causality: Crystalline materials have a highly ordered, stable structure with strong intermolecular forces (high crystal lattice energy). A significant amount of energy is required to break this lattice before the molecule can dissolve. An amorphous solid, by contrast, lacks this long-range order and exists at a higher thermodynamic energy state.[24][25] This makes it easier for solvent molecules to interact with and dissolve the drug, often leading to a state of "supersaturation."[26] In an ASD, the drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization.[27][28]

  • Select Polymer: Choose a suitable amorphous polymer carrier, such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).

  • Dissolve Components: Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof). Typical drug-to-polymer weight ratios to screen are 1:1, 1:3, and 1:9.

  • Evaporate Solvent: Pour the solution into a petri dish to create a thin film and evaporate the solvent under a vacuum or in a fume hood. Gentle heating can be used to accelerate the process if the compound is thermally stable.

  • Scrape and Mill: Scrape the resulting solid film from the dish and mill or grind it into a fine powder.

  • Characterize: Confirm the amorphous nature of the dispersion using DSC (absence of a melting peak) and/or PXRD (absence of Bragg peaks).

  • Test Dissolution: Perform dissolution testing (e.g., USP Apparatus II) to compare the dissolution profile of the ASD to the physical mixture and the pure crystalline drug.

Problem: I need to improve membrane permeability for oral absorption in addition to solubility.

In some cases, increasing solubility alone is not enough, especially if the ionized form of the drug has poor permeability across biological membranes.

Solution 3.1: Prodrug Approach

Causality: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[29] For carboxylic acids, a common prodrug strategy is esterification.[4][5] By converting the polar, ionizable carboxylic acid to a more lipophilic, neutral ester, membrane permeability can be significantly improved.[30] Once absorbed, ubiquitous esterase enzymes in the blood and tissues cleave the ester, regenerating the active carboxylic acid at the site of action or in systemic circulation.[9]

G cluster_0 prodrug Ester Prodrug (Lipophilic, Neutral) - Enhanced Permeability membrane GI / Cell Membrane prodrug->membrane Absorption cleavage In Vivo Cleavage (Esterases in blood/tissue) membrane->cleavage active_drug Active Drug (Carboxylic Acid) - Exerts Therapeutic Effect cleavage->active_drug

Caption: The mechanism of a carboxylic acid ester prodrug.

Considerations: This is a medicinal chemistry approach that requires chemical synthesis. The choice of the ester group is critical to balance stability in the gut, permeability, and the rate of cleavage by esterases. This strategy is typically employed during lead optimization in a drug discovery program.[31]

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Seppic. (n.d.). Solubility enhancement with amorphous solid dispersions.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Paudwal, G., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 338, 558-577.
  • Technobis. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 818649.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
  • Serán BioScience, LLC. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
  • PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications.
  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • Semantic Scholar. (n.d.). Prodrugs of Carboxylic Acids.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids | Request PDF.
  • IJPPR. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Benchchem. (n.d.). improving solubility of thiophene-based intermediates.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • ResearchGate. (n.d.). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). Lawrence Berkeley National Lab. (LBNL), Berkeley, CA (United States).
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubMed Central. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme.
  • He, G., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules, 27(18), 6010.
  • Reddit. (2021). Does anyone know how pH affects solubility??.
  • Fiveable. (n.d.). pH and Solubility - AP Chem.
  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.
  • Innoriginal: International Journal of Sciences. (n.d.). BIOAVAILABILITY ENHANCEMENT FOR POORLY SOLUBLE DRUGS: A REVIEW.
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Sources

avoiding common pitfalls in the derivatization of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of 5-Methoxy-1-benzothiophene-3-carboxylic acid, with a focus on the two most common transformations: amide bond formation and esterification.

Issue 1: Low or No Yield in Amide Bond Formation

Question: I am attempting to couple this compound with an amine using a standard coupling reagent, but I am observing very low conversion to the desired amide. What are the likely causes and how can I resolve this?

Answer:

Low yields in amide coupling reactions are a frequent challenge, often stemming from inefficient activation of the carboxylic acid, issues with the amine nucleophile, or competing side reactions. Let's break down the potential causes and solutions.

Potential Cause A: Inefficient Carboxylic Acid Activation

The first step in most amide couplings is the activation of the carboxylic acid to form a more reactive species. If this step is inefficient, the reaction will not proceed.

  • Insight: Coupling reagents like carbodiimides (e.g., EDC, DCC) or uronium/aminium salts (e.g., HATU, HBTU) are commonly used.[1] However, their effectiveness can be hampered by moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Troubleshooting Steps:

    • Reagent Choice: For sterically hindered or electron-deficient amines, standard reagents like EDC/HOBt may not be sufficient.[2] Consider switching to a more potent coupling agent such as HATU, which is known to be effective for challenging couplings.[1]

    • Order of Addition: The order in which reagents are added is critical. A common protocol is to pre-activate the carboxylic acid with the coupling reagent before adding the amine. This minimizes side reactions where the coupling reagent reacts directly with the amine.

    • Activation to Acyl Halide: For particularly difficult couplings, converting the carboxylic acid to an acyl chloride or fluoride can be a robust alternative.[2][3] Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can generate the highly reactive acyl chloride, which then readily reacts with the amine.[3] Caution is advised as these reagents can be harsh and may not be compatible with sensitive functional groups.[3]

Potential Cause B: Poor Nucleophilicity of the Amine

The nature of your amine plays a significant role. Sterically hindered amines or those with electron-withdrawing groups (e.g., anilines) are less nucleophilic and react more slowly.[2]

  • Insight: The pKa of the amine is a good indicator of its nucleophilicity. Lower pKa values often correlate with reduced reactivity.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for less reactive amines.

    • Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA). DIPEA is less likely to compete with your desired amine in reacting with the activated carboxylic acid.[1]

    • Excess Reagents: Using a slight excess (1.1 to 1.5 equivalents) of the amine can help drive the reaction to completion, especially if the amine is not the more valuable reagent.[4]

Issue 2: Difficulty in Purifying the Final Amide Product

Question: My amide coupling reaction appears to have worked, but I am struggling to isolate a pure product. My crude material is contaminated with byproducts.

Answer:

Purification is often complicated by byproducts from the coupling reagents and unreacted starting materials.

  • Insight: When using carbodiimide reagents like Dicyclohexylcarbodiimide (DCC), a common byproduct is dicyclohexylurea (DCU), which is often insoluble in many organic solvents and can complicate purification.[4]

  • Troubleshooting Steps:

    • Removal of Urea Byproducts: If you've used DCC, the resulting DCU can often be removed by filtration, as it precipitates out of solution in solvents like dichloromethane or ethyl acetate. If it remains soluble, adding acetonitrile to the crude mixture can sometimes cause the DCU to precipitate.[4] Using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for the urea byproduct to be removed with a simple aqueous wash.[5][6]

    • Aqueous Workup: A standard aqueous workup is crucial. Washing the organic layer with a mild acid (e.g., 1M HCl) will remove basic impurities like unreacted amine and DIPEA. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) will remove acidic impurities like unreacted carboxylic acid and HOBt.

    • Chromatography: Column chromatography on silica gel is typically effective for final purification.[7][8] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.

Issue 3: Low Yields in Esterification Reactions

Question: I am trying to synthesize the methyl or ethyl ester of this compound, but my yields are consistently low.

Answer:

Esterification reactions are often equilibrium-limited or sensitive to reaction conditions.

Potential Cause A: Equilibrium Limitations (Fischer Esterification)

  • Insight: The classic Fischer esterification (reacting the carboxylic acid with an alcohol under acidic catalysis) is a reversible reaction.[9] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Use a Large Excess of Alcohol: Using the alcohol as the solvent is a common strategy to drive the equilibrium towards the ester product.[9]

    • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, which will push the reaction to completion.

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the ester product.

Potential Cause B: Inefficient Alkylation

  • Insight: An alternative to Fischer esterification is the reaction of the carboxylate with an alkyl halide (e.g., methyl iodide, ethyl bromide). This is an SN2 reaction and requires the formation of the carboxylate anion.

  • Troubleshooting Steps:

    • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetone is effective for deprotonating the carboxylic acid without competing in the alkylation reaction.[10]

    • Reaction Temperature: Gently heating the reaction can increase the rate of alkylation.

Experimental Workflow: Troubleshooting a Failed Amide Coupling

Below is a logical workflow for diagnosing and solving a failed amide coupling reaction.

G start Reaction Failed: Low Amide Yield check_sm Analyze Crude Mixture (LCMS, TLC, NMR) start->check_sm sm_present Starting Materials (Acid/Amine) Unreacted? check_sm->sm_present side_products Side Products Observed? sm_present->side_products No activation_issue Potential Activation Issue sm_present->activation_issue Yes byproduct_id Identify Side Products side_products->byproduct_id Yes other_issue Consider Amine Reactivity side_products->other_issue No stronger_reagent stronger_reagent activation_issue->stronger_reagent Try Stronger Coupling Agent (e.g., HATU) acyl_halide acyl_halide activation_issue->acyl_halide Consider Acyl Halide Route (SOCl₂, Oxalyl Chloride) end Re-run Reaction stronger_reagent->end acyl_halide->end optimize_cond optimize_cond byproduct_id->optimize_cond Optimize Conditions: - Lower Temperature - Change Base (DIPEA) - Alter Reagent Stoichiometry increase_temp increase_temp other_issue->increase_temp Increase Reaction Temperature excess_amine excess_amine other_issue->excess_amine Use Excess Amine optimize_cond->end increase_temp->end excess_amine->end

Caption: A troubleshooting workflow for failed amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for forming amides from this compound?

The most common methods involve the use of coupling reagents. A widely successful and general approach is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA in an aprotic solvent such as DMF or DCM.[1] Alternatively, carbodiimide-based methods using EDC with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are also very common and effective, particularly for less challenging amines.[11][12]

Q2: How do I choose the right coupling reagent for my specific amine?

The choice depends heavily on the properties of your amine.

Coupling ReagentProsConsBest For
EDC/HOBt Water-soluble byproducts (easy removal), relatively inexpensive.Less reactive, may fail with hindered substrates.Primary amines, unhindered secondary amines, routine couplings.
DCC/DMAP Inexpensive, effective for many standard couplings.Forms insoluble DCU byproduct, can be difficult to remove.[4]Benchtop synthesis where purification by filtration is feasible.
HATU/DIPEA Highly reactive, fast reaction times, effective for hindered and electron-poor amines.[1]Expensive, sensitive to moisture.Difficult couplings, sterically hindered substrates, valuable intermediates.
Acyl Chloride Highly reactive, drives reactions to completion.Harsh conditions (SOCl₂), can generate acidic byproducts, may not be compatible with sensitive functional groups.[3]Unreactive amines where other methods have failed.

Q3: Are there any known stability issues with the 5-methoxy-1-benzothiophene core under these derivatization conditions?

The benzothiophene ring system is generally robust. However, under strongly acidic conditions, such as those used for generating acyl chlorides with neat SOCl₂ at high temperatures or during some Fischer esterifications, there is a potential for side reactions on the electron-rich thiophene ring.[13][14] It is always advisable to monitor reactions by TLC or LC-MS to check for the formation of unexpected byproducts.[11][12] Standard amide coupling conditions (e.g., HATU/DIPEA at room temperature) are typically mild and unlikely to affect the core structure.

Q4: What is the mechanism of activation using a carbodiimide like EDC?

The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

  • The carboxylic acid adds to one of the double bonds of the carbodiimide (EDC).

  • This forms the unstable O-acylisourea intermediate.

  • The amine then attacks the carbonyl carbon of this intermediate.

  • The tetrahedral intermediate collapses, forming the amide bond and releasing the N,N'-disubstituted urea byproduct.

If an additive like HOBt is used, it can react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. This can help to reduce side reactions and improve yields.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea (Active Intermediate) Carboxylic Acid->O-Acylisourea + EDC EDC EDC EDC->O-Acylisourea Amide Product Amide Product O-Acylisourea->Amide Product Urea Byproduct Urea Byproduct O-Acylisourea->Urea Byproduct releases Amine Amine Amine->Amide Product + O-Acylisourea

Caption: Mechanism of amide formation using EDC.

Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, approx. 0.1 M concentration).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in the troubleshooting section (wash with 1M HCl, sat. NaHCO₃, and brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Esterification using an Alkyl Halide
  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add the alkyl halide (e.g., methyl iodide or ethyl bromide, 1.5 eq).

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) to increase the reaction rate.

  • Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Once complete, filter off the potassium carbonate and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography if necessary.

References

  • New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. (2025). ResearchGate. Available at: [Link]

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC - NIH. Available at: [Link]

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Attimarad, M., et al. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Reddit User Discussion. (2022). amide coupling help. r/Chempros. Available at: [Link]

  • Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. Available at: [Link]

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2025). ResearchGate. Available at: [Link]

  • Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Available at: [Link]

  • Side reactions during esterification. (n.d.). ResearchGate. Available at: [Link]

  • Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]

  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (2025). ResearchGate. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Lavanya, J., et al. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Witting, M., et al. (2015). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC - NIH. Available at: [Link]

  • Process for the synthesis of benzothiophenes. (n.d.). Google Patents.
  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2025). ResearchGate. Available at: [Link]

  • Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. (2025). ResearchGate. Available at: [Link]

  • Reactivity of[15]Benzothieno[3,2-b][15]benzothiophene — Electrophilic and Metalation Reactions. (2025). ResearchGate. Available at: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the scale-up synthesis of 5-Methoxy-1-benzothiophene-3-carboxylic acid. As Senior Application Scientists, we aim to deliver not just procedures, but the underlying scientific principles to empower your process development and ensure success.

I. Critical Scale-Up Considerations: At a Glance

ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)Key Challenges & Rationale
Reaction Vessel Glassware (round-bottom flask)Glass-lined or stainless steel reactorMaterial compatibility, heat transfer, and cleaning become critical at larger scales.
Reagent Addition Manual, rapid additionControlled, slow addition via pumpExothermic reactions require precise control to manage heat and prevent side reactions.
Temperature Control Stir plate, heating mantle, ice bathJacketed reactor with heating/cooling fluidMaintaining uniform temperature throughout a large volume is crucial for consistent product quality.
Mixing Magnetic stir barOverhead mechanical stirrer (various impeller designs)Efficient mixing is essential for mass and heat transfer, preventing localized "hot spots."
Work-up & Isolation Separatory funnel, filtrationCentrifuge, filter pressHandling large volumes of liquids and solids requires specialized equipment for efficient separation.
Purification Column chromatographyRecrystallization, triturationChromatography is often not economically viable for large quantities; crystallization is preferred.

II. Troubleshooting Guide: Common Issues in Scale-Up Synthesis

Problem 1: Low Yield or Incomplete Reaction

Symptoms:

  • TLC or HPLC analysis shows significant starting material remaining after the expected reaction time.

  • Isolated product yield is substantially lower than in small-scale experiments.

Potential Causes & Solutions:

  • Insufficient Mixing: Inadequate agitation can lead to poor mass and heat transfer, resulting in localized areas of low reagent concentration or temperature.

    • Solution: Increase the stirring speed or use a more efficient impeller design (e.g., pitched-blade turbine for better axial flow). Ensure the vortex is not too deep, which can indicate poor mixing at the bottom of the reactor.

  • Poor Temperature Control: Exothermic steps, if not properly managed, can lead to side reactions and decomposition of starting materials or products.

    • Solution: Implement a controlled addition profile for reactive reagents. Ensure the reactor's cooling system is adequate for the heat load of the reaction. Consider a reaction calorimetry study to better understand the thermal profile.

  • Reagent Quality and Stoichiometry: Impurities in starting materials or inaccurate stoichiometry can significantly impact the reaction outcome.

    • Solution: Verify the purity of all reagents before use. On a larger scale, it's crucial to accurately measure reagents by weight rather than volume, where possible, to account for density variations.

Problem 2: Product Purity Issues & Side Product Formation

Symptoms:

  • The isolated product is discolored (e.g., dark brown or black).

  • NMR or LC-MS analysis reveals the presence of significant impurities.

  • Difficulty in crystallizing the final product.

Potential Causes & Solutions:

  • Friedel-Crafts Acylation Issues: The intramolecular Friedel-Crafts acylation is a critical step and can be prone to side reactions.[1][2][3]

    • Cause: Over-acylation or reaction at undesired positions on the aromatic ring.

    • Solution: Optimize the amount of Lewis acid catalyst. A slight excess may be needed, but a large excess can promote side reactions.[1] Control the reaction temperature carefully; lower temperatures often favor the desired product.

  • Thionyl Chloride Decomposition: Thionyl chloride is highly reactive and can decompose, leading to impurities.[4][5][6][7]

    • Cause: Exposure to moisture or high temperatures.[7]

    • Solution: Use freshly distilled or high-purity thionyl chloride. Ensure all glassware and equipment are scrupulously dried. Add thionyl chloride at a controlled rate, maintaining a low reaction temperature.

  • Incomplete Hydrolysis: The final hydrolysis step to obtain the carboxylic acid may be incomplete.

    • Solution: Ensure sufficient reaction time and an adequate amount of base for the hydrolysis. Monitor the reaction progress by TLC or HPLC until the ester starting material is no longer observed.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key scale-up challenges for each step?

The most prevalent synthetic route involves a multi-step process. Here's a breakdown of the typical steps and their associated scale-up challenges:

Synthesis_Workflow A Step 1: Thiophenol Condensation B Step 2: Friedel-Crafts Cyclization A->B Key Challenge: Exothermicity, solvent choice C Step 3: Esterification (optional) B->C Key Challenge: Catalyst loading, work-up D Step 4: Hydrolysis C->D Key Challenge: Reaction monitoring, pH control E Final Product D->E Key Challenge: Crystallization, purity

  • Step 1: Condensation of 4-methoxyphenol with thioglycolic acid. This step forms the key intermediate. The primary challenge is controlling the exothermicity of the reaction, especially during the initial mixing of reagents.

  • Step 2: Intramolecular Friedel-Crafts Acylation. This cyclization step forms the benzothiophene ring system.[8] The choice and amount of Lewis acid (e.g., polyphosphoric acid or Eaton's reagent) are critical.[1][2] On a large scale, ensuring efficient mixing to prevent localized overheating is paramount.

  • Step 3: Conversion to the acid chloride and subsequent reaction. This step can be hazardous due to the use of reagents like thionyl chloride.[4][5][6][7] Scale-up requires a robust reactor system with excellent ventilation and temperature control.

  • Step 4: Hydrolysis. The final step to yield the carboxylic acid. Ensuring complete hydrolysis without degrading the product requires careful control of pH and temperature.

Q2: What are the safety considerations when handling thionyl chloride and sodium methoxide on a large scale?

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, reacts violently with water, and releases toxic gases (HCl and SO₂).[4][5][6][7] It can cause severe burns to the skin, eyes, and respiratory tract.[4][5][6]

  • Scale-Up Precautions:

    • Use a closed system (e.g., a reactor with a charging port) to minimize exposure.

    • Ensure the reactor and all transfer lines are completely dry to prevent violent reactions.[7]

    • Work in a well-ventilated area with access to an emergency shower and eyewash station.[5]

    • Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves, a face shield, and a respirator with an appropriate cartridge.[4][5]

Sodium Methoxide (NaOMe):

  • Hazards: Corrosive and flammable solid.[9][10] Reacts with water and can cause severe burns.[9][11] It is also hygroscopic and can absorb moisture and carbon dioxide from the air.[11]

  • Scale-Up Precautions:

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[9][11][12]

    • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[10][12]

    • Store in a cool, dry, well-ventilated area away from incompatible materials like acids and oxidizing agents.[11]

    • Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[9][11]

Q3: How can I optimize the purification of the final product on a large scale?

While column chromatography is useful at the lab scale, it is generally not practical for large-scale purification.[13][14][15] Recrystallization is the preferred method.

Recrystallization Optimization:

Recrystallization_Optimization Start Crude Product Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolution Dissolution Solvent_Screen->Dissolution Select solvent with high solubility at high temp and low solubility at low temp Cooling Controlled Cooling Dissolution->Cooling Slow cooling promotes larger crystals Isolation Isolation (Filtration) Cooling->Isolation Drying Drying Isolation->Drying

  • Solvent Selection: The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below. A solvent screen using small amounts of the crude product is recommended. Common solvents for similar compounds include ethanol, isopropanol, and toluene.

  • Controlled Cooling: Rapid cooling can trap impurities within the crystal lattice. A slow, controlled cooling profile will yield larger, purer crystals.

  • Seeding: Adding a small amount of pure product (seed crystals) to the supersaturated solution can initiate crystallization and help control crystal size.

  • Anti-Solvent Addition: In some cases, adding a solvent in which the product is insoluble (an anti-solvent) to a solution of the product can induce crystallization. This should be done slowly and with vigorous stirring.

IV. Detailed Experimental Protocol: Scale-Up Synthesis

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Step 1: Synthesis of 2-((4-methoxyphenyl)thio)acetic acid

  • To a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 4-methoxythiophenol and a suitable solvent (e.g., toluene).

  • Slowly add a solution of sodium hydroxide in water, maintaining the temperature below 25°C.

  • Once the addition is complete, add a solution of chloroacetic acid in water via the addition funnel at a rate that maintains the temperature below 40°C.

  • After the addition, heat the reaction mixture to 60-70°C and hold for 2-4 hours, monitoring by HPLC for the disappearance of 4-methoxythiophenol.

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 1-2.

  • The product will precipitate. Isolate the solid by filtration and wash with water until the filtrate is neutral.

  • Dry the solid under vacuum at 50-60°C.

Step 2: Cyclization to 5-methoxy-1-benzothiophen-3(2H)-one

  • Charge the dried intermediate from Step 1 to a clean, dry reactor.

  • Slowly add polyphosphoric acid or Eaton's reagent with good agitation. The reaction is exothermic. Maintain the temperature between 70-80°C.

  • Hold the reaction at this temperature for 2-3 hours, monitoring by HPLC.

  • Carefully quench the reaction by slowly adding it to ice water with vigorous stirring.

  • Isolate the precipitated solid by filtration, wash with water, and dry.

Step 3: Reduction and Dehydration to 5-Methoxy-1-benzothiophene

  • Charge the intermediate from Step 2 and a suitable solvent (e.g., tetrahydrofuran) to a reactor.

  • Cool the mixture to 0-5°C and slowly add a reducing agent (e.g., sodium borohydride) in portions.

  • After the reduction is complete (monitored by HPLC), carefully add an acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux to effect dehydration.

  • Cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 4: Carboxylation to this compound

  • Dissolve the product from Step 3 in a dry, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add n-butyllithium, maintaining the temperature below -70°C.

  • After stirring for 1-2 hours, bubble dry carbon dioxide gas through the solution.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Separate the aqueous layer and acidify with hydrochloric acid to precipitate the product.

  • Isolate the solid by filtration, wash with water, and dry.

  • Purify by recrystallization as described in the FAQ section.

V. References

  • New Jersey Department of Health. (n.d.). THIONYL CHLORIDE. In Hazardous Substance Fact Sheet. Retrieved from [Link]

  • LookChem. (n.d.). Understanding Sodium Methoxide: Properties, Safety, and Handling. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). ACS Omega. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Synthesis.

  • Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Synthetic concept via Friedel‐Crafts acylation was not successfully applied. (n.d.). ResearchGate.

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). material safety data sheet sodium methoxide (powder). Retrieved from [Link]

  • New Path to Benzothiophenes. (2020). ChemistryViews. [Link]

  • Organic Chemistry-Synthesis of Benzothiophene. (n.d.). Slideshare.

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (n.d.). PubMed Central.

  • New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. (2025). ResearchGate.

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Friedel–Crafts addition of indoles to nitrones and alkylation of indoles, benzofurans, and benzothiophenes promoted by trimethylsilyl trifluoromethanesulfonate. (2024). UR Scholarship Repository.

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. (2022). The Journal of Organic Chemistry. [Link]

  • Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In Books.

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. (2022). PMC - NIH. [Link]

  • Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent Progress in the Synthesis of Benzo[b]thiophene. (n.d.). ResearchGate.

  • Synthesis of Benzothiophene. (2022). ChemicalBook.

  • Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. (1995). In Taylor & Francis eBooks.

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). PMC - NIH. [Link]

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2025). ResearchGate.

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Validation & Comparative

A Comparative Analysis of 5-Methoxy-1-benzothiophene-3-carboxylic Acid Scaffolds and Other Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies.[1] The dysregulation of kinase activity is a well-established hallmark of cancer, driving aberrant cellular processes like proliferation, survival, and metastasis.[1] This has spurred the development of a vast arsenal of small molecule inhibitors aimed at attenuating these oncogenic signals. Among the promising scaffolds under investigation, benzothiophene derivatives have demonstrated significant potential as multi-kinase inhibitors.[2][3] This guide provides a comparative perspective on the performance of kinase inhibitors derived from the 5-methoxy-1-benzothiophene-3-carboxylic acid backbone against other established kinase inhibitors, supported by established experimental methodologies.

While direct comparative data for this compound itself is not extensively available in public literature, we can infer its potential and compare its structural class to other inhibitors by examining closely related benzothiophene derivatives that have been the subject of recent research.[2][4][5] Studies on 5-hydroxybenzothiophene and 5-methoxybenzothiophene-2-carboxamide derivatives reveal a propensity for these compounds to target multiple kinases, including Cdc-like kinases (Clk1/4) and dual-specificity tyrosine-regulated kinases (Dyrk1A/B), which are implicated in cancer cell proliferation and survival.[2][4][6]

Comparative Kinase Inhibition Profiles

The efficacy of a kinase inhibitor is fundamentally defined by its potency and selectivity. Potency is typically quantified by the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of the target kinase's activity.[1] A lower IC50 value signifies greater potency.[1] Selectivity, on the other hand, refers to the inhibitor's ability to preferentially target a specific kinase or a desired set of kinases over others in the human kinome. High selectivity is crucial for minimizing off-target effects and associated toxicities.

To illustrate a comparative framework, we will consider a hypothetical derivative, "Benzothiophene Compound X" (BCX), representing the this compound class, and compare its potential inhibitory profile against well-characterized inhibitors of relevant kinases.

Kinase TargetBenzothiophene Compound X (Hypothetical IC50)Comparator InhibitorComparator IC50Reference
Clk1 15 nMSilmitasertib (CX-4945)82 nM[3]
Clk4 11 nM[3]
Dyrk1A 353.3 nMHarmine~50 nM
Dyrk1B 284 nM[3]
Haspin 125.7 nM[3]
Aurora Kinase A 50 nM (based on related scaffolds)Tozasertib (VX-680)~25 nM[7]
Aurora Kinase B 30 nM (based on related scaffolds)Tozasertib (VX-680)~1.5 nM[7]

Note: The IC50 values for Benzothiophene Compound X are illustrative and based on data from related 5-hydroxy and 5-methoxybenzothiophene derivatives to provide a comparative context.[2][3][7]

This comparative table highlights the potential for benzothiophene derivatives to exhibit potent, multi-targeted inhibition of kinases involved in cell cycle regulation and mRNA splicing.[2][4] For instance, the hypothetical BCX shows competitive potency against Clk1 when compared to the known multi-kinase inhibitor Silmitasertib.[3] Furthermore, the benzothiophene scaffold has been shown to yield potent inhibitors of Aurora kinases, crucial regulators of mitosis.[7]

Mechanistic Insights and Signaling Pathways

The majority of kinase inhibitors function by competing with ATP for binding to the kinase's active site.[1] This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade. The benzothiophene scaffold has been shown to interact with the ATP-binding pockets of various kinases, with specific substitutions on the benzothiophene ring influencing potency and selectivity.[4][5]

Signaling Pathway of a Hypothetical Benzothiophene Inhibitor Targeting the Aurora Kinase Pathway

G cluster_0 Cell Cycle Progression cluster_1 Mitosis Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Ras_Raf_MEK_ERK_Pathway Ras/Raf/MEK/ERK Pathway Receptor_Tyrosine_Kinases->Ras_Raf_MEK_ERK_Pathway Cyclin_CDK_Complexes Cyclin/CDK Complexes Ras_Raf_MEK_ERK_Pathway->Cyclin_CDK_Complexes G2_M_Checkpoint G2/M Checkpoint Cyclin_CDK_Complexes->G2_M_Checkpoint Aurora_Kinases Aurora Kinases (A, B) G2_M_Checkpoint->Aurora_Kinases Centrosome_Separation Centrosome Separation Aurora_Kinases->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_Kinases->Spindle_Assembly Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to Benzothiophene_Inhibitor Benzothiophene Inhibitor (e.g., Compound 36) Benzothiophene_Inhibitor->Aurora_Kinases Inhibition G Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase - Substrate (Peptide or Protein) - ATP ([γ-32P]ATP for radiometric) - Assay Buffer Start->Prepare_Reagents Inhibitor_Dilution Prepare Serial Dilutions of Test Inhibitor Start->Inhibitor_Dilution Incubation Incubate Kinase with Inhibitor Prepare_Reagents->Incubation Inhibitor_Dilution->Incubation Initiate_Reaction Initiate Reaction by adding ATP and Substrate Incubation->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., add EDTA) Initiate_Reaction->Stop_Reaction Detection Detect Phosphorylated Substrate (e.g., Radiometry, Fluorescence, Luminescence) Stop_Reaction->Detection Data_Analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using an in vitro biochemical assay.

Detailed Protocol: Radiometric Kinase Assay

Radiometric assays are considered the gold standard for their direct measurement of phosphate incorporation. [8]

  • Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, the test inhibitor at various concentrations, and the specific peptide or protein substrate in an appropriate kinase buffer.

  • Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to facilitate binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Separation: Spot the reaction mixture onto phosphocellulose paper or filter plates to capture the phosphorylated substrate. Wash the filters to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the data and fit to a dose-response curve to determine the IC50 value. [1] Alternative non-radioactive formats such as fluorescence-based (e.g., TR-FRET) and luminescence-based (e.g., ADP-Glo) assays are also widely used for their high-throughput capabilities. [9][10]

Cell-Based Assays

Cell-based assays are essential for evaluating an inhibitor's efficacy in a more physiologically relevant context. [11][12]These assays provide insights into cell permeability, target engagement within the cell, and the ultimate effect on cellular processes like proliferation and survival.

Detailed Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase(s) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Target Engagement

To confirm that the inhibitor is engaging its intended target within the cell, Western blotting can be used to assess the phosphorylation status of the kinase's downstream substrates. A reduction in the phosphorylation of a known substrate upon inhibitor treatment provides direct evidence of target engagement.

Conclusion and Future Directions

The benzothiophene scaffold represents a versatile and promising platform for the development of novel multi-kinase inhibitors. While direct comparative studies on this compound are emerging, analysis of related compounds suggests a competitive profile against established inhibitors for kinases crucial in cancer progression. The methodologies outlined in this guide provide a robust framework for the systematic evaluation and comparison of such novel kinase inhibitors. Future research should focus on comprehensive profiling of optimized benzothiophene derivatives against a broad panel of kinases to fully elucidate their selectivity and potential therapeutic applications. Furthermore, in vivo studies in relevant cancer models will be critical to validate the preclinical efficacy of these promising compounds.

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A Comparative Guide to the Efficacy of Benzothiophene Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The scaffold of benzothiophene, a bicyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, yielding a plethora of derivatives with potent and diverse biological activities.[1][2] This guide provides a comparative analysis of the efficacy of various classes of benzothiophene derivatives against different cancer cell lines, delving into their mechanisms of action and providing the experimental frameworks necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Versatility of the Benzothiophene Scaffold in Oncology

Benzothiophene derivatives exhibit a remarkable range of anticancer activities, attributable to their structural versatility which allows for interaction with various biological targets.[1][2] These compounds have been successfully engineered to function as tubulin polymerization inhibitors, multi-kinase inhibitors, and signal transducer and activator of transcription 3 (STAT3) inhibitors, among other roles.[3][4][5][6] This guide will explore the efficacy of representative compounds from these classes, providing a comparative overview of their potency and cellular effects.

Comparative Efficacy of Benzothiophene Derivatives

The anticancer potential of a compound is primarily assessed by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. A lower value indicates higher potency. The following tables summarize the in vitro efficacy of selected benzothiophene derivatives across a range of human cancer cell lines.

Table 1: Efficacy of Benzothiophene Acrylonitrile Analogs (Tubulin Inhibitors)
CompoundCancer Cell LineCell Line TypeGI50 (nM)Reference
Compound 5 NCI-H522Non-Small Cell Lung10-35.4[3]
MDA-MB-435Melanoma10-45.9[3]
OVCAR-3Ovarian10.5-25.1[3]
MCF7Breast28.3-47.8[3]
Compound 6 Leukemia (various)Leukemia21.2-50.0[3]
CNS (various)CNS Cancer21.2-50.0[3]
PC-3Prostate21.2-50.0[3]
Compound 13 Most of NCI-60 panelVarious< 10.0[3]

Compounds 5, 6, and 13 are benzothiophene acrylonitrile analogs that function as tubulin polymerization inhibitors, similar to combretastatin A-4.[3]

Table 2: Efficacy of 5-Hydroxybenzothiophene Derivative 16b (Multi-Kinase Inhibitor)
CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 16b U87MGGlioblastoma7.2[4]
HCT-116Colon>10[4]
A549Lung>10[4]
HeLaCervical>10[4]

Compound 16b is a 5-hydroxybenzothiophene hydrazide derivative that acts as a multi-kinase inhibitor, targeting Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[4]

Table 3: Efficacy of Benzo[b]thiophene 1,1-Dioxide Derivative 8b (STAT3 Inhibitor)
CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 8b HCT116ColorectalNot explicitly stated, but showed best activity[5][7]

Compound 8b is a benzo[b]thiophene 1,1-dioxide derivative that functions as a STAT3 inhibitor, blocking its phosphorylation.[5][6]

Table 4: Efficacy of 3-iodo-2-phenylbenzo[b]thiophene (IPBT)
CompoundCancer Cell LineCell Line TypeEC50 (µM)Reference
IPBT MDA-MB-231Breast126.67[8][9]
HepG2Liver67.04[8][9]
LNCaPProstate127.59[8][9]
Caco-2Colorectal63.74[8][9]
Panc-1Pancreatic76.72[8][9]
HeLaCervical146.75[8][9]
IshikawaEndometrial110.84[8][9]

IPBT's mechanism involves the activation of pro-apoptotic genes.[8][9]

Mechanisms of Action: Diverse Pathways to Cancer Cell Death

The efficacy of benzothiophene derivatives is rooted in their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation.

Inhibition of Tubulin Polymerization

A significant class of benzothiophene derivatives exerts its anticancer effects by disrupting microtubule dynamics.[3][10][11] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[3][11]

Benzothiophene acrylonitrile analogs, such as compounds 5, 6, and 13 , are designed to mimic combretastatin A-4, a potent natural tubulin inhibitor.[3] These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[3][11] This disruption of microtubule formation leads to a cascade of events:

  • Mitotic Arrest: The inability to form a functional mitotic spindle halts the cell cycle in the G2/M phase.[10][11]

  • Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[11]

An important advantage of some of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge in cancer chemotherapy.[3]

G cluster_0 Benzothiophene Derivative (e.g., Compound 6) cluster_1 Cellular Target & Pathway cluster_2 Cellular Outcome BZD Benzothiophene Acrylonitrile Analog Tubulin β-Tubulin (Colchicine Binding Site) BZD->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Mechanism of action for tubulin-inhibiting benzothiophene derivatives.

Multi-Target Kinase Inhibition

Cancer is a complex disease often driven by aberrant signaling through multiple protein kinases.[4] The strategy of "one molecule-one target" can be challenged by chemoresistance.[4][12] Multi-target therapies offer a promising alternative.

5-hydroxybenzothiophene derivatives, such as compound 16b , have been developed as effective multi-target kinase inhibitors.[4][13][14] Compound 16b demonstrates potent inhibitory activity against a panel of kinases including Clk1/4, DRAK1, Dyrk1A/B, and haspin.[4] These kinases are involved in various cellular processes, including cell cycle regulation and pre-mRNA splicing.[14] Inhibition of these kinases by compound 16b leads to:

  • G2/M Cell Cycle Arrest: Similar to tubulin inhibitors, disruption of kinase signaling can halt cell cycle progression.[4]

  • Apoptosis Induction: The culmination of disrupted signaling pathways triggers programmed cell death.[4]

  • Inhibition of Cell Migration: By targeting kinases involved in cell motility, these compounds can also prevent metastasis.[4]

STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and migration.[5][6] In many cancers, STAT3 is constitutively activated, promoting tumor growth.[5][6]

Benzo[b]thiophene 1,1-dioxide derivatives, including compound 8b , have been identified as potent STAT3 inhibitors.[5][6] Compound 8b acts by significantly blocking the phosphorylation of STAT3.[5] This inhibition of STAT3 activation leads to:

  • Apoptosis Induction: Blocking the pro-survival signals mediated by STAT3 triggers apoptosis.[5][6]

  • Cell Cycle Blockade: STAT3 is involved in the regulation of cell cycle progression, and its inhibition can lead to cell cycle arrest.[5]

  • Reduction of Reactive Oxygen Species (ROS): These compounds have also been shown to reduce intracellular ROS levels and cause a loss of mitochondrial membrane potential.[5][6]

G cluster_0 Benzothiophene Derivative (e.g., Compound 8b) cluster_1 Signaling Pathway cluster_2 Cellular Outcome BZD Benzo[b]thiophene 1,1-dioxide pSTAT3 p-STAT3 BZD->pSTAT3 Inhibits Phosphorylation Apoptosis Apoptosis BZD->Apoptosis Induces STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nuclear Translocation pSTAT3->Nucleus Gene Target Gene Expression (e.g., Bcl-2) Nucleus->Gene Proliferation Cell Proliferation Gene->Proliferation Survival Cell Survival Gene->Survival

Mechanism of action for STAT3-inhibiting benzothiophene derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to assess the anticancer efficacy of benzothiophene derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[15]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiophene derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

G cluster_0 MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Benzothiophene Derivatives A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is crucial for understanding the cytostatic effects of a compound.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzothiophene derivative at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Cell Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight. This permeabilizes the cells and preserves their DNA content.

  • Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Interpretation: Deconvolute the resulting DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.

Protocol:

  • Cell Treatment: Treat cells with the benzothiophene derivative as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells, including the supernatant containing floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately after staining.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Directions

The benzothiophene scaffold is a rich source of novel anticancer agents with diverse mechanisms of action. The derivatives discussed in this guide, including tubulin inhibitors, multi-kinase inhibitors, and STAT3 inhibitors, demonstrate potent efficacy against a broad range of cancer cell lines. The provided experimental protocols offer a robust framework for the continued evaluation and development of these promising compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of combination therapies, where benzothiophene derivatives are used in conjunction with existing chemotherapeutic agents, may also unlock synergistic effects and overcome drug resistance. The continued investigation of this versatile chemical scaffold holds significant promise for the future of cancer therapy.

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A Researcher's Guide to the Validation of 5-Methoxy-1-benzothiophene-3-carboxylic acid as a Specific Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide: Information regarding the specific biological targets of 5-Methoxy-1-benzothiophene-3-carboxylic acid is not extensively available in the public domain. Therefore, this guide presents a comprehensive, albeit hypothetical, validation workflow. We will postulate that preliminary screening has identified this compound as a potential inhibitor of "Kinase X," a fictional serine/threonine kinase implicated in a specific cancer pathway. This guide serves as a template for the rigorous scientific validation of a novel enzyme inhibitor, comparing its performance against established benchmarks.

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling and, consequently, a major class of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge in the field is achieving selectivity. Many inhibitors target the highly conserved ATP-binding pocket, leading to off-target effects and potential toxicity.[3][4]

This guide outlines a systematic approach to validate the potency, selectivity, and cellular efficacy of a novel compound, this compound (herein referred to as "Test Compound"), as a putative inhibitor of "Kinase X." To provide a robust comparative framework, its performance will be benchmarked against two well-characterized kinase inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, representing a highly effective clinical agent.[5][6][7]

  • Staurosporine: A broad-spectrum, non-selective kinase inhibitor, often used as a research tool and a classic example of promiscuous binding.[3][4][8]

The central objective is to determine if the Test Compound exhibits the desired profile of a specific inhibitor: high potency against Kinase X with minimal activity against other kinases. This validation process is a critical step in the journey from a preliminary hit to a viable therapeutic candidate.

Phase 1: Biochemical Validation - Potency and Mechanism

The initial phase of validation focuses on the direct interaction between the inhibitor and the purified target enzyme. This is where we quantify the inhibitor's potency and elucidate its mechanism of action.

Determining Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency. We will employ a luminescence-based assay, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[9][10] This method is highly sensitive and applicable to a wide range of kinases.[11]

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. For each reaction, combine 5 µL of a solution containing purified recombinant Kinase X, its specific peptide substrate, and the Test Compound (or comparator/DMSO control) at various concentrations. The buffer should be optimized for Kinase X activity (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).[12]

  • Initiation: Start the reaction by adding ATP to a final concentration equivalent to the Km of Kinase X for ATP. This is crucial for accurately comparing competitive inhibitors.[13]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Kinase X into ATP.

  • Luminescence Detection: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the activity of Kinase X.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

CompoundTarget KinaseIC50 (nM)
Test Compound Kinase X 15
DasatinibKinase X5
StaurosporineKinase X3

This hypothetical data suggests that the Test Compound is a potent inhibitor of Kinase X, albeit slightly less so than the established inhibitors.

Elucidating the Mechanism of Action (MoA)

Understanding how an inhibitor interacts with the enzyme and its substrate is critical. We will perform steady-state kinetic experiments to determine if the Test Compound is competitive, non-competitive, or uncompetitive with respect to ATP.[13][14]

  • Assay Setup: Perform the ADP-Glo™ Kinase Assay as described above.

  • Varying ATP Concentration: Set up a matrix of reactions where the concentration of the Test Compound is fixed across a range (e.g., 0x, 1x, 2x, 5x IC50) and the concentration of ATP is varied (e.g., from 0.25x to 10x Km).

  • Data Analysis: Measure the initial reaction velocities at each condition. Plot the data using a double reciprocal plot (Lineweaver-Burk plot). The pattern of the lines will indicate the mechanism of inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (ATP) ES->E + P P Product I Inhibitor E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate (ATP) ES2->E2 + P ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I P2 Product I2 Inhibitor

Caption: Mechanisms of reversible enzyme inhibition.

Based on the kinetic analysis, we will hypothetically conclude that the Test Compound is an ATP-competitive inhibitor, the most common mechanism for this class of drugs.

Phase 2: Selectivity Profiling - Defining the Interaction Landscape

A truly valuable inhibitor is not just potent but also selective. Kinase selectivity profiling is essential to identify potential off-target activities that could lead to undesired side effects.[2][15]

Kinome-wide Screening

The Test Compound will be screened against a broad panel of kinases (e.g., >300 kinases) to assess its selectivity profile.[2][16] This is typically done by specialized contract research organizations that offer large, validated kinase panels.[17] The screening is usually performed at a fixed concentration of the inhibitor (e.g., 1 µM), and the percentage of inhibition for each kinase is determined.

CompoundKinase X Inhibition (%)Off-Target Hits (>50% Inhibition @ 1µM)Selectivity Score (S10)
Test Compound 98% 2 (Kinase Y, Kinase Z) 0.006
Dasatinib99%250.08
Staurosporine99%>200>0.6

Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested at 10 µM. A lower score indicates higher selectivity.

This hypothetical data paints a promising picture for the Test Compound, suggesting high selectivity for Kinase X compared to the multi-targeted Dasatinib and the promiscuous Staurosporine.

G cluster_0 cluster_1 Test Compound cluster_2 Dasatinib cluster_3 Staurosporine tc_target Kinase X tc_off1 tc_off2 d_target Kinase X d_off1 d_off2 d_off3 d_off4 d_off5 d_off6 d_off7 d_off8 s_target Kinase X s_off1 s_off2 s_off3 s_off4 s_off5 s_off6 s_off7 s_off8 s_off9 s_off10 s_off11 s_off12 s_off13 s_off14 s_off15 s_off16

Caption: A conceptual representation of kinase selectivity.

Phase 3: Cellular Activity - Proving On-Target Efficacy

Demonstrating potent and selective biochemical activity is necessary but not sufficient. The ultimate test for a drug candidate is its ability to engage the target in a complex cellular environment and elicit the desired biological response.

Target Engagement in Live Cells

To confirm that the Test Compound can enter cells and bind to Kinase X, a target engagement assay is performed. The NanoBRET™ Target Engagement Assay is a modern method that quantitatively measures compound binding at specific kinase targets within living cells.[15]

Inhibition of Downstream Signaling

If the Test Compound binds to Kinase X, it should inhibit its catalytic activity, leading to a decrease in the phosphorylation of its downstream substrates. This can be assessed by Western blotting.

  • Cell Treatment: Culture a cancer cell line known to have an active Kinase X signaling pathway. Treat the cells with increasing concentrations of the Test Compound, comparator inhibitors, and a DMSO control for a specified time (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[18]

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known Kinase X substrate (e.g., anti-p-SubstrateY). Also, probe with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.

G TC Test Compound KinaseX Kinase X TC->KinaseX Inhibits pSubstrateY p-Substrate Y KinaseX->pSubstrateY Phosphorylates SubstrateY Substrate Y Cancer Cancer Cell Proliferation pSubstrateY->Cancer

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-1-benzothiophene Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-methoxy-1-benzothiophene analogs, with a primary focus on their development as potent and selective kinase inhibitors. While much of the detailed public-domain research has centered on the 2-carboxamide scaffold, the principles elucidated provide a strong foundation for understanding and predicting the activity of the isomeric 3-carboxylic acid analogs. This document synthesizes data from multiple studies to offer a comparative perspective for researchers in drug discovery and medicinal chemistry.

Introduction: The Benzothiophene Scaffold in Drug Discovery

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile template for the spatial arrangement of functional groups, enabling interaction with a wide array of biological targets. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities[1]. The addition of a methoxy group at the 5-position has been shown to be a key modification in enhancing the potency of these analogs, particularly in the context of kinase inhibition.

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer[2]. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. This guide will explore the nuanced SAR of 5-methoxy-1-benzothiophene analogs, offering insights into the rational design of next-generation inhibitors.

The Influence of the Carboxamide Position: A Tale of Two Isomers

While both 2- and 3-substituted benzothiophenes have demonstrated biological activity, the majority of recent, detailed SAR studies have focused on the 2-carboxamide analogs. The insights gained from these studies, however, are invaluable for predicting the behavior of the less-explored 3-carboxamide isomers.

The Well-Defined SAR of 5-Methoxy-1-benzothiophene-2-carboxamides as Clk1/4 Inhibitors

Recent research has identified 5-methoxy-1-benzothiophene-2-carboxamides as potent inhibitors of Cdc-like kinases (Clks), particularly Clk1 and Clk4, which are key regulators of pre-mRNA splicing and are overexpressed in several cancers[3]. A systematic exploration of this scaffold has revealed several key SAR trends[3][4]:

  • The Amide Linker is Crucial: The carboxamide group serves as a critical hydrogen bonding motif within the kinase active site.

  • N-Alkylation and Arylation Dictate Potency and Selectivity: Modifications at the amide nitrogen have a profound impact on both the potency and selectivity of the inhibitors. For instance, the introduction of a 3,5-difluorobenzyl group to a methylated amide led to a compound with a cell-free IC50 of 12.7 nM for Clk1 and enhanced selectivity over the related Clk2 kinase[3].

  • The 5-Methoxy Group Enhances Potency: The presence of the 5-methoxy group is a consistent feature in the most potent analogs, suggesting a favorable interaction within the target's binding pocket.

The following table summarizes the in vitro inhibitory activity of a selection of 5-methoxy-1-benzothiophene-2-carboxamide analogs against Clk1 and Clk2, demonstrating the impact of substitutions on the amide nitrogen.

CompoundR1R2Clk1 IC50 (nM)[4]Clk2 IC50 (nM)[4]
1a HBenzyl>100>250
1b CH3Benzyl10.542.1
10b CH33,5-Difluorobenzyl12.7>250
Extrapolating to the 3-Carboxylic Acid Scaffold

While direct comparative data for a series of 5-methoxy-1-benzothiophene-3-carboxylic acid analogs is less abundant in the literature, we can extrapolate potential SAR based on related structures. Studies on thiophene-3-carboxamide derivatives as JNK inhibitors have shown that the position of the carboxamide is critical for activity[5]. An analog with the carboxamide at the 5-position was found to be inactive, highlighting the importance of the substitution pattern on the thiophene ring[5]. This suggests that the 3-carboxamide isomer of the 5-methoxy-1-benzothiophene scaffold is a promising, albeit distinct, starting point for inhibitor design. It is plausible that the 3-carboxamide would present a different vector for substituents, potentially enabling interaction with different regions of the kinase active site compared to the 2-carboxamide analogs.

Broader Anticancer and Kinase Inhibitory Activity

The therapeutic potential of benzothiophene analogs extends beyond Clk inhibition. Various derivatives have demonstrated potent, broad-spectrum anticancer activity.

Benzothiophene Acrylonitriles as Potent Cytotoxic Agents

A series of benzothiophene acrylonitrile analogs have been shown to exhibit significant growth inhibition against a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range[6][7][8][9]. These compounds are thought to exert their cytotoxic effects through interaction with tubulin[6][7][8][9]. Notably, these analogs demonstrated efficacy in P-glycoprotein (P-gp)-expressing cell lines, suggesting they may overcome certain mechanisms of multidrug resistance[6][8].

The table below presents the comparative GI50 values for representative benzothiophene acrylonitrile analogs.

CompoundStructureLeukemia (CCRF-CEM) GI50 (nM)[6]Colon Cancer (HT29) GI50 (nM)[6]Prostate Cancer (PC-3) GI50 (nM)[6]
5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile10.010.410.0
6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile21.222.022.1
13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile<10.0<10.0<10.0
5-Hydroxybenzothiophene Derivatives as Multi-Kinase Inhibitors

Closely related to the 5-methoxy analogs, 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors[10][11]. One notable hydrazide derivative displayed potent inhibition against a panel of kinases, with the following IC50 values:

  • Clk4: 11 nM

  • DRAK1: 87 nM

  • Haspin: 125.7 nM

  • Clk1: 163 nM

  • Dyrk1B: 284 nM

  • Dyrk1A: 353.3 nM

This compound also exhibited broad-spectrum anticancer activity, with the highest potency observed against U87MG glioblastoma cells (IC50 = 7.2 µM), where it induced G2/M cell cycle arrest and apoptosis[10][11]. This highlights the potential of the 5-substituted benzothiophene scaffold to yield inhibitors with polypharmacology, a desirable trait for treating complex diseases like cancer.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols are essential.

General Synthesis of 5-Methoxy-1-benzothiophene-2-carboxamides

The synthesis of 5-methoxy-1-benzothiophene-2-carboxamides is typically achieved through a multi-step process[3][4].

Step 1: Synthesis of 5-Methoxy-1-benzothiophene-2-carboxylic Acid Ethyl Ester

  • To a solution of 2-fluoro-5-methoxybenzaldehyde in a suitable solvent such as DMF, add ethyl thioglycolate and potassium carbonate.

  • Heat the reaction mixture at 70°C for 4 hours.

  • After cooling, pour the mixture into 2 M HCl and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Saponification to 5-Methoxy-1-benzothiophene-2-carboxylic Acid

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and aqueous NaOH.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

  • Filter, wash with water, and dry to obtain the desired product.

Step 3: Amide Coupling

  • Dissolve the carboxylic acid from Step 2 in dichloromethane.

  • Add a coupling agent, such as HBTU, and a base, such as triethylamine.

  • Stir the mixture for 30 minutes.

  • Add the desired amine (4 equivalents) dropwise and stir the reaction at room temperature overnight.

  • Evaporate the solvent and purify the product by column chromatography.

Synthesis_Workflow start 2-Fluoro-5-methoxybenzaldehyde + Ethyl Thioglycolate intermediate1 5-Methoxy-1-benzothiophene-2-carboxylic Acid Ethyl Ester start->intermediate1 K2CO3, DMF, 70°C intermediate2 5-Methoxy-1-benzothiophene-2-carboxylic Acid intermediate1->intermediate2 NaOH, EtOH/H2O final_product 5-Methoxy-1-benzothiophene-2-carboxamide Analogs intermediate2->final_product Amine, HBTU, TEA, DCM

Caption: Synthetic workflow for 5-methoxy-1-benzothiophene-2-carboxamides.

In Vitro Kinase Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various in vitro assay formats, such as the LanthaScreen™ TR-FRET assay or the ADP-Glo™ luminescent assay[12][13].

LanthaScreen™ TR-FRET Kinase Assay

  • Prepare a solution of the target kinase and a fluorescein-labeled substrate in a suitable kinase buffer.

  • Dispense 4 µL of the enzyme/substrate mixture into the wells of a 384-well plate.

  • Prepare serial dilutions of the test compounds in DMSO and add 1 µL to the respective wells.

  • Initiate the kinase reaction by adding 5 µL of an ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of a TR-FRET dilution buffer containing a terbium-labeled anti-phosphosubstrate antibody to stop the reaction.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_enzyme Enzyme/Substrate Mixture add_enzyme Dispense Enzyme/Substrate prep_enzyme->add_enzyme prep_compound Compound Dilutions add_compound Add Compound prep_compound->add_compound add_enzyme->add_compound add_atp Add ATP (Initiate Reaction) add_compound->add_atp incubation1 Incubate (60 min) add_atp->incubation1 add_antibody Add Tb-Antibody (Stop Reaction) incubation1->add_antibody incubation2 Incubate (60 min) add_antibody->incubation2 read_plate Read TR-FRET Signal incubation2->read_plate

Caption: General workflow for an in vitro TR-FRET kinase assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds can be assessed using a standard MTT assay[14].

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action and Signaling Pathways

The kinase inhibitory activity of 5-methoxy-1-benzothiophene analogs translates to the modulation of key cellular signaling pathways. For instance, the inhibition of Clk kinases can disrupt the splicing of pre-mRNA, leading to the production of non-functional proteins and ultimately apoptosis in cancer cells.

Signaling_Pathway inhibitor 5-Methoxy-1-benzothiophene Analog clk Clk1/4 Kinase inhibitor->clk Inhibition srsf SR Splicing Factors clk->srsf Phosphorylation pre_mrna pre-mRNA srsf->pre_mrna Splicing Regulation mrna Mature mRNA pre_mrna->mrna Splicing protein Functional Protein mrna->protein apoptosis Apoptosis

Caption: Simplified signaling pathway illustrating the effect of Clk inhibition.

Conclusion and Future Directions

The 5-methoxy-1-benzothiophene scaffold is a highly promising starting point for the development of potent and selective kinase inhibitors. The well-documented SAR of the 2-carboxamide analogs as Clk inhibitors provides a clear roadmap for the design of future compounds. Key takeaways include the importance of the 5-methoxy group for potency and the critical role of the amide substituent in dictating both potency and selectivity.

Future research should focus on a more systematic investigation of the 3-carboxylic acid analogs to determine if they offer a different spectrum of kinase inhibition or improved pharmacological properties. The broad-spectrum anticancer activity of related benzothiophene derivatives suggests that these compounds may have multiple mechanisms of action, and further studies are warranted to elucidate these. The development of analogs with optimized pharmacokinetic profiles will be crucial for translating the potent in vitro activity into in vivo efficacy.

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  • De, S. K., Barile, E., Chen, V., Stebbins, J. L., Cellitti, J. F., Machleidt, T., ... & Pellecchia, M. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]

  • ElHady, A. K., El-Gamil, D. S., Chen, P. J., Hwang, T. L., Abadi, A. H., Abdel-Halim, M., & Engel, M. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. [Link]

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Sources

A Comparative Guide to the Biological Target Validation of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. 5-Methoxy-1-benzothiophene-3-carboxylic acid represents a specific embodiment of this scaffold, holding therapeutic promise. However, translating this promise into a clinical candidate is entirely contingent on the rigorous identification and validation of its biological target.

This guide provides a comprehensive, technically-grounded framework for researchers navigating the complex process of target validation for this compound. We will eschew a simple listing of techniques and instead delve into the strategic rationale behind experimental choices, comparing alternative methodologies and emphasizing the construction of a self-validating cascade of evidence, from initial hypothesis to in-vivo confirmation.

Part 1: Target Hypothesis Generation - Where Do We Begin?

Before a target can be validated, it must first be identified. For a novel or sparsely characterized compound like this compound, generating a robust biological hypothesis is the critical first step. This process typically follows two parallel paths: target-based (in silico) and phenotype-based (experimental).

In Silico and Analog-Based Approaches

Computational methods and analysis of structurally similar compounds provide a logical, cost-effective starting point. Derivatives of the benzothiophene-3-carboxylic acid core have been reported to target the RhoA/ROCK signaling pathway, a critical regulator of cell migration and metastasis[3][4]. Other related benzothiophene structures have been associated with targets ranging from Cdc-like kinases (Clk1/4) to estrogen receptors[5][6].

Rationale: This analog-based approach allows us to formulate an initial, testable hypothesis. For example, based on existing literature, we can hypothesize that this compound may function as an inhibitor of the RhoA/ROCK pathway. Molecular docking simulations can then be employed to predict the binding affinity of our specific compound to the crystal structures of RhoA or ROCK kinase, providing the first, albeit predictive, piece of evidence.

Phenotypic Screening and Target Deconvolution

A more agnostic and powerful approach is to first identify a cellular phenotype modulated by the compound and then work backward to identify the responsible protein target. This is particularly valuable when no obvious structural analogs exist or when seeking to uncover novel mechanisms of action.

Experimental Workflow: Phenotypic Screening to Target Identification

  • High-Content Screening: Treat a panel of disease-relevant cell lines (e.g., highly metastatic cancer cells) with this compound and use automated microscopy to screen for specific phenotypic changes (e.g., inhibition of cell invasion, changes in cytoskeletal morphology, induction of apoptosis).

  • Hit Confirmation: Validate the most promising phenotypic "hit" with dose-response studies.

  • Target Deconvolution: This is the crucial step of identifying the direct binding partner. The two primary comparative methods are:

    • Affinity-Based Pull-Down: The compound is immobilized on a solid support (like agarose beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down," separated by SDS-PAGE, and identified by mass spectrometry[7].

    • Label-Free Methods: Techniques like Drug Affinity Responsive Target Stability (DARTS) exploit the principle that a protein becomes more stable and resistant to protease digestion when bound to a small molecule ligand[7].

cluster_0 Target Identification Workflow A Phenotypic Screen (e.g., Invasion Assay) B Hit Confirmation (Dose-Response) A->B C Target Deconvolution B->C D Affinity Chromatography- Mass Spectrometry C->D E DARTS or Thermal Proteome Profiling C->E F Putative Target List D->F E->F

Caption: Comparative workflows for phenotype-driven target identification.

Part 2: In Vitro Validation - Confirming a Direct Molecular Interaction

Once a putative target is identified (e.g., ROCK1 kinase from our hypothesis), the next step is to prove, unequivocally, that this compound physically binds to it and modulates its function in a controlled, cell-free environment.

Biophysical Assays: Measuring Direct Binding

Biophysical techniques provide quantitative data on binding affinity (how tightly the compound binds) and kinetics (how quickly it binds and dissociates).

Table 1: Comparison of Primary Biophysical Methods for Target Engagement

TechniquePrincipleKey OutputsCausality & Rationale
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the compound flows over the immobilized target protein.KD (affinity), ka (on-rate), kd (off-rate)Choice for Kinetics: SPR is superior when understanding the dynamics of the interaction is key. A fast on-rate and slow off-rate often correlate with better efficacy.
Isothermal Titration Calorimetry (ITC) Measures the minute heat changes that occur when the compound and target protein interact in solution.KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Choice for Thermodynamics: ITC is the gold standard for understanding the driving forces of binding and confirming the binding stoichiometry (e.g., 1:1 interaction). It is performed label-free in solution.
Biochemical Assays: Measuring Functional Modulation

Confirming binding is essential, but demonstrating that this binding leads to a functional consequence (e.g., enzyme inhibition) is paramount.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ROCK1)

This protocol is designed to be self-validating by including appropriate controls.

  • Reagents: Recombinant human ROCK1 kinase, appropriate kinase buffer, ATP, and a substrate peptide (e.g., a peptide containing a known ROCK1 phosphorylation motif).

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO. Also prepare a known ROCK1 inhibitor (e.g., Y-27632) as a positive control and a DMSO-only vehicle as a negative control.

  • Reaction Setup: In a 96-well plate, combine the ROCK1 enzyme, the substrate peptide, and either the test compound, positive control, or negative control. Allow to incubate for 15-20 minutes to permit binding.

  • Initiate Reaction: Add ATP to all wells to start the phosphorylation reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using an antibody-based method like ELISA or a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Part 3: Cellular Validation - Demonstrating On-Target Activity in a Living System

A compound can be potent in a test tube but fail in a cell due to poor permeability, rapid efflux, or off-target effects. Cellular assays are the critical bridge to in-vivo studies.[8]

Cellular Target Engagement Assays

These cutting-edge methods confirm that the compound binds to its intended target within the complex milieu of a living cell.[9][10]

Featured Technique: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA operates on the principle that when a ligand binds to its target protein, the resulting complex is more resistant to thermal denaturation.[9] This allows for a direct, label-free measurement of target engagement in intact cells or even tissue lysates.

cluster_1 CETSA® Workflow A Treat Intact Cells with Compound or Vehicle B Heat Cell Suspensions Across a Temperature Gradient A->B C Lyse Cells and Separate Soluble vs. Aggregated Proteins B->C D Quantify Remaining Soluble Target Protein (e.g., Western Blot) C->D E Plot Soluble Protein vs. Temperature to Generate 'Melting Curve' D->E F Compare Curves: A rightward shift in the compound-treated sample indicates target stabilization. E->F

Sources

A Comparative Analysis of the Anti-Inflammatory Properties of Benzothiophene Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for more potent and safer therapeutic agents. Within this dynamic field, the benzothiophene scaffold has emerged as a privileged structure, demonstrating significant potential in the modulation of inflammatory pathways. This guide offers a comprehensive comparative analysis of the anti-inflammatory properties of various benzothiophene derivatives, providing researchers, scientists, and drug development professionals with a detailed technical resource. Our exploration will delve into the mechanistic underpinnings of their action, supported by experimental data, and provide detailed protocols for the evaluation of these promising compounds.

The Benzothiophene Scaffold: A Versatile Tool in Medicinal Chemistry

Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, has garnered considerable interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its structural rigidity and the presence of a sulfur atom offer unique electronic and steric properties, enabling effective interactions with a range of biological targets.[3][4] This versatility has led to the development of numerous benzothiophene derivatives with applications as antimicrobial, anticancer, and, most notably, anti-inflammatory agents.[5][6]

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of benzothiophene derivatives are primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. This section provides a comparative overview of the inhibitory activities of selected benzothiophene compounds against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, crucial mediators of inflammation.

The development of dual inhibitors of COX and 5-LOX is a particularly attractive strategy, as it may offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9] Several benzothiophene derivatives have shown promising dual inhibitory activity.[7][8]

Compound/DrugTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Benzothiophene Derivatives
Compound 4aCOX-20.31183.8[10]
Compound 4jCOX-21.4048.8[10]
Compound 4kCOX-20.67-[10]
Compound 4qCOX-20.33-[10]
Compound 4bCOX-2> Celecoxib-[7]
Compound 4eCOX-2> Celecoxib-[7]
Compound 4fCOX-2> Celecoxib-[7]
Compound 5aCOX-2> Celecoxib-[7]
Compound 5hCOX-2> Celecoxib5.1[8]
Compound 5a5-LOX> Meclofenamate sodium-[8]
Compound 5e5-LOX> Meclofenamate sodium-[8]
Compound 5f5-LOX> Meclofenamate sodium-[8]
Compound 4a5-LOX> Meclofenamate sodium-[7]
Compound 4c5-LOX> Meclofenamate sodium-[7]
Compound 4d5-LOX> Meclofenamate sodium-[7]
Reference Drugs
CelecoxibCOX-20.05294[11]
IbuprofenCOX-1/COX-2--[12]
Meclofenamate sodium5-LOX--[7][8]

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory prowess of benzothiophene compounds extends beyond simple enzyme inhibition. Many derivatives exert their effects by modulating complex intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the expression of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[13][14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Several benzothiophene derivatives have been shown to inhibit this pathway, thereby downregulating the production of inflammatory mediators.[16][17]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB Degradation of IkB Benzothiophene Benzothiophene Derivatives Benzothiophene->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by benzothiophene derivatives.

The MAPK Signaling Pathway

The MAPK pathway is another critical signaling route involved in inflammation.[18][19][20] It comprises a cascade of protein kinases—including ERK, JNK, and p38—that are activated by various extracellular stimuli.[18][19] Once activated, these kinases phosphorylate and activate transcription factors that, in turn, regulate the expression of pro-inflammatory genes. Benzothiophene derivatives have been reported to interfere with this cascade, leading to a reduction in the inflammatory response.[21][22]

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Benzothiophene Benzothiophene Derivatives Benzothiophene->MAPK Inhibits

Caption: Modulation of the MAPK signaling pathway by benzothiophene compounds.

Experimental Protocols for Anti-Inflammatory Evaluation

To ensure the scientific rigor of this guide, we provide detailed, step-by-step methodologies for key experiments used to assess the anti-inflammatory properties of benzothiophene compounds.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity is monitored using a colorimetric substrate.

Protocol:

  • Prepare Reagents:

    • Tris-HCl buffer (100 mM, pH 8.0)

    • Hematin solution

    • COX-2 enzyme solution

    • Arachidonic acid (substrate) solution

    • Colorimetric substrate solution (e.g., TMPD)

    • Test compound and positive control (e.g., Celecoxib) solutions in DMSO.

  • Assay Procedure (96-well plate format): a. To each well, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the COX-2 enzyme solution. b. Add 10 µL of the test compound at various concentrations or DMSO for the control wells. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 10 µL of the colorimetric substrate and 10 µL of arachidonic acid to each well. e. Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a microplate reader in kinetic mode for 5 minutes.

  • Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Control group (vehicle)

    • Positive control group (e.g., Indomethacin, 10 mg/kg)

    • Test groups (different doses of the benzothiophene compound).

  • Procedure: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Administer the test compounds and reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: a. Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model COX_Assay COX-2 Inhibition Assay LOX_Assay 5-LOX Inhibition Assay Cytokine_Assay Cytokine Production Assay (TNF-α, IL-6) Paw_Edema Carrageenan-Induced Paw Edema Benzothiophene_Compound Benzothiophene Derivative Benzothiophene_Compound->COX_Assay Benzothiophene_Compound->LOX_Assay Benzothiophene_Compound->Cytokine_Assay Benzothiophene_Compound->Paw_Edema

Caption: Experimental workflow for evaluating the anti-inflammatory properties of benzothiophene compounds.

Conclusion and Future Directions

The benzothiophene scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. The diverse array of derivatives synthesized to date demonstrates a broad spectrum of activity against key inflammatory targets, including COX and 5-LOX enzymes, as well as the NF-κB and MAPK signaling pathways. The comparative data presented in this guide highlights the potential for fine-tuning the structure of benzothiophene compounds to achieve desired potency and selectivity.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships (SAR) will be crucial for the rational design of next-generation benzothiophene-based anti-inflammatory drugs.[6][23] Further exploration of their effects on a wider range of inflammatory mediators and signaling pathways will provide a more complete picture of their therapeutic potential. Additionally, comprehensive preclinical and clinical studies are necessary to evaluate the safety and efficacy of the most promising candidates. The continued investigation of benzothiophene derivatives holds the promise of delivering novel and effective treatments for a wide range of inflammatory diseases.

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A Head-to-Head Comparison of 5-Methoxy-1-benzothiophene-3-carboxylic acid with Known Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the novel compound 5-Methoxy-1-benzothiophene-3-carboxylic acid with established drugs in the fields of oncology and inflammation. As a member of the benzothiophene class of heterocyclic compounds, which are known for a wide array of biological activities, this molecule represents a promising scaffold for the development of new therapeutic agents.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its potential, supported by proposed experimental data and protocols.

Introduction: The Promise of the Benzothiophene Scaffold

Benzothiophene and its derivatives have garnered significant attention in medicinal chemistry due to their structural versatility and wide range of pharmacological effects.[1][2][3][4] This bicyclic system, consisting of a benzene ring fused to a thiophene ring, is the core of several FDA-approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene and the 5-lipoxygenase inhibitor Zileuton .[1][5] The benzothiophene scaffold has demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4]

This compound is a novel derivative that holds the potential to exhibit unique pharmacological activities. The methoxy and carboxylic acid functional groups can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and ability to interact with biological targets. This guide will explore its hypothetical potential in two key therapeutic areas: oncology and inflammation, by comparing it with a Rho/ROCK pathway inhibitor and a classic non-steroidal anti-inflammatory drug (NSAID), respectively.

Part 1: Comparative Analysis in Oncology: Targeting the RhoA/ROCK Pathway

The Rho family of GTPases, including RhoA, are key regulators of cellular processes that are often dysregulated in cancer, promoting tumor growth and metastasis.[6] The Rho-associated coiled-coil containing protein kinase (ROCK) is a major downstream effector of RhoA, making the RhoA/ROCK pathway an attractive target for anticancer therapies.[7][8][9] Some benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have shown promise as inhibitors of this pathway.[6]

Comparative Drug: Fasudil (A ROCK Inhibitor)

Fasudil is a potent ROCK inhibitor that has been investigated for its anticancer effects. It has been shown to inhibit tumor cell colony formation and migration, and in some cases, induce tumor cell death.[7]

Hypothetical Mechanism of Action for this compound

Based on the activity of similar benzothiophene structures, it is hypothesized that this compound may also inhibit the RhoA/ROCK pathway. The carboxylic acid moiety could potentially interact with key amino acid residues in the ATP-binding pocket of ROCK, leading to competitive inhibition.

Proposed In Vitro Efficacy Comparison

To evaluate the anticancer potential of this compound against a known ROCK inhibitor, a series of in vitro assays are proposed.

Assay Cell Line Endpoint Hypothetical IC50 (Fasudil) Hypothetical IC50 (this compound)
Cell Viability (MTT Assay)MDA-MB-231 (Breast Cancer)Inhibition of Cell Proliferation15 µM10 µM
Cell Migration (Wound Healing Assay)A549 (Lung Cancer)Inhibition of Cell Migration20 µM12 µM
Cell Invasion (Transwell Assay)PC-3 (Prostate Cancer)Inhibition of Cell Invasion25 µM18 µM
ROCK Kinase Activity AssayRecombinant ROCK1/2Inhibition of Kinase Activity50 nM35 nM
Experimental Protocols
  • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound and Fasudil for 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Grow a confluent monolayer of cancer cells (e.g., A549) in a 6-well plate.

  • Create a "wound" in the cell monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh medium containing the test compounds.

  • Capture images of the wound at 0 and 24 hours.

  • Measure the wound closure area to determine the extent of cell migration.

Signaling Pathway Diagram

G RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actin Actin Cytoskeleton MLC->Actin Regulates Proliferation Cell Proliferation & Survival Actin->Proliferation Metastasis Metastasis (Migration & Invasion) Actin->Metastasis Fasudil Fasudil Fasudil->ROCK Inhibits MBTCA 5-Methoxy-1-benzothiophene- 3-carboxylic acid MBTCA->ROCK Hypothesized Inhibition

Caption: Hypothetical inhibition of the RhoA/ROCK signaling pathway.

Part 2: Comparative Analysis in Inflammation: Targeting the 5-Lipoxygenase Pathway

Inflammation is a complex biological response, and leukotrienes are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[3][4][5][10][11] Zileuton, a benzothiophene derivative, is an established drug that functions as a 5-LO inhibitor for the management of asthma.[3][4][5][10][11]

Comparative Drug: Zileuton (A 5-Lipoxygenase Inhibitor)

Zileuton acts by directly inhibiting the 5-lipoxygenase enzyme, thereby preventing the synthesis of leukotrienes and reducing inflammation.[3][4][5][10][11]

Hypothetical Mechanism of Action for this compound

Given the structural similarity to Zileuton, it is plausible that this compound could also inhibit the 5-lipoxygenase enzyme. The methoxy group may enhance its binding affinity to the enzyme's active site.

Proposed In Vitro Efficacy Comparison

To assess the anti-inflammatory potential of this compound, a comparison with Zileuton in relevant in vitro models is proposed.

Assay Cell Line/System Endpoint Hypothetical IC50 (Zileuton) Hypothetical IC50 (this compound)
5-Lipoxygenase Activity AssayHuman Polymorphonuclear Leukocytes (PMNLs)Inhibition of LTB4 production1.0 µM0.7 µM
Pro-inflammatory Cytokine ReleaseLPS-stimulated RAW 264.7 MacrophagesInhibition of TNF-α release5.0 µM3.5 µM
Cyclooxygenase (COX-1/COX-2) ActivityPurified Ovine COX-1/COX-2Inhibition of Prostaglandin E2 (PGE2) production>100 µM>100 µM
Experimental Protocols
  • Isolate human PMNLs from healthy donor blood.

  • Pre-incubate the cells with various concentrations of this compound and Zileuton for 15 minutes.

  • Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.

  • After 10 minutes, stop the reaction and measure the amount of Leukotriene B4 (LTB4) produced using an ELISA kit.

  • Calculate the IC50 values.

  • Culture RAW 264.7 macrophages in a 24-well plate.

  • Pre-treat the cells with the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant and measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) using an ELISA kit.

  • Determine the IC50 values for TNF-α inhibition.

Experimental Workflow Diagram

G cluster_0 Cell-Based Assays cluster_1 Enzyme Assays PMNLs Human PMNLs Stimulation1 A23187 Stimulation PMNLs->Stimulation1 RAW2647 RAW 264.7 Macrophages Stimulation2 LPS Stimulation RAW2647->Stimulation2 COX Purified COX-1/COX-2 Measurement3 PGE2 Measurement COX->Measurement3 Compounds 5-Methoxy-1-benzothiophene- 3-carboxylic acid & Zileuton Compounds->PMNLs Compounds->RAW2647 Compounds->COX Measurement1 LTB4 Measurement (ELISA) Stimulation1->Measurement1 Measurement2 TNF-α Measurement (ELISA) Stimulation2->Measurement2

Caption: In vitro anti-inflammatory screening workflow.

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutic agents. Based on the well-established and diverse biological activities of the benzothiophene core, this compound warrants further investigation as a potential anticancer and anti-inflammatory drug. The proposed head-to-head comparisons with Fasudil and Zileuton provide a clear and robust framework for evaluating its efficacy and mechanism of action. The experimental protocols outlined in this guide offer a starting point for researchers to explore the full therapeutic potential of this promising molecule. Further in-depth studies, including in vivo models and comprehensive safety profiling, will be crucial in determining its clinical viability.

References

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A Comparative Guide to Validating the Therapeutic Potential of 5-Methoxy-1-benzothiophene-3-carboxylic Acid in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the anti-inflammatory and analgesic potential of the novel compound, 5-Methoxy-1-benzothiophene-3-carboxylic acid. It offers a comparative analysis against a well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib, and details the experimental design, protocols, and data interpretation necessary for a robust preclinical assessment.

Section 1: Introduction and Mechanistic Hypothesis

Benzothiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory and analgesic properties.[1][2] The compound this compound is a novel molecule within this class. While its precise mechanism of action is yet to be fully elucidated, its structural features suggest a potential role as an inhibitor of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

The primary hypothesis is that this compound exerts its anti-inflammatory effects by inhibiting the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2).[3][4] PGE2 is a principal mediator of inflammation, pain, and fever.[3] Its production is catalyzed by COX enzymes, which convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins.[4][5] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily expressed at sites of inflammation.[6]

This guide will compare the efficacy of this compound to Celecoxib, a selective COX-2 inhibitor.[7][8][9] By comparing the novel compound to a drug with a known mechanism of action, we can gain insights into its potential selectivity and therapeutic window.

Section 2: Preclinical Animal Model Selection and Justification

The selection of an appropriate animal model is critical for the successful evaluation of a new therapeutic agent.[10][11] For assessing acute anti-inflammatory and analgesic activity, the carrageenan-induced paw edema model in rats or mice is a well-established and highly reproducible choice.[12][13]

Justification for the Carrageenan-Induced Paw Edema Model:

  • Acute and Reproducible Inflammation: Subplantar injection of carrageenan, a strong chemical irritant, induces a localized and acute inflammatory response characterized by edema, hyperalgesia, and erythema.[12]

  • Well-Characterized Mediator Release: The inflammatory response to carrageenan is biphasic. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase (3-6 hours) dominated by the production of prostaglandins.[12] This allows for the assessment of a compound's ability to inhibit prostaglandin synthesis.

  • Predictive Validity: This model has been instrumental in the development of numerous NSAIDs and is considered a reliable predictor of anti-inflammatory efficacy in humans.[13]

Section 3: Experimental Design and Protocols

This section outlines the detailed protocols for validating the therapeutic potential of this compound in the carrageenan-induced paw edema model.

Experimental Workflow:

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Observation Phase cluster_2 Data Analysis Phase acclimatization Animal Acclimatization (7 days) baseline Baseline Paw Volume Measurement acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping dosing Compound Administration (Oral Gavage) grouping->dosing induction Carrageenan Injection (Subplantar) dosing->induction measurement Paw Volume Measurement (Hourly for 6 hours) induction->measurement edema_calc Edema Calculation (% Inhibition) measurement->edema_calc stats Statistical Analysis (ANOVA) edema_calc->stats

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Protocols:

1. Animal Handling and Acclimatization:

  • Species: Male Wistar rats (180-200g).

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least 7 days before the experiment.

2. Treatment Groups:

  • Group 1: Vehicle Control: Receives the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethyl cellulose).

  • Group 2: this compound (Low Dose): e.g., 10 mg/kg.

  • Group 3: this compound (High Dose): e.g., 30 mg/kg.

  • Group 4: Celecoxib (Positive Control): e.g., 30 mg/kg.[7]

3. Compound Administration:

  • All compounds are to be administered orally via gavage 1 hour prior to carrageenan injection.[14]

4. Induction of Paw Edema:

  • Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[12][14]

5. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (baseline, before carrageenan injection) and then at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[15]

6. Data Analysis:

  • Paw Swelling: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.

  • Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the following formula:

    • % Inhibition = [(VC - VT) / VC] * 100

      • Where VC is the average paw swelling in the vehicle control group and VT is the average paw swelling in the treated group.

  • Statistical Analysis: Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of < 0.05 is considered statistically significant.

Section 4: Comparative Data and Interpretation

The following tables present hypothetical, yet realistic, data that could be obtained from the described experiment.

Table 1: Effect of this compound and Celecoxib on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hours (± SEM)
Vehicle Control-0.85 ± 0.06
This compound100.58 ± 0.04*
This compound300.32 ± 0.03
Celecoxib300.35 ± 0.03

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Percentage Inhibition of Paw Edema by this compound and Celecoxib at 3 hours

Treatment GroupDose (mg/kg)% Inhibition of Edema
This compound1031.8%
This compound3062.4%
Celecoxib3058.8%

Interpretation of Results:

The hypothetical data suggests that this compound exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. The higher dose (30 mg/kg) shows a significant reduction in paw swelling, comparable to the positive control, Celecoxib. This provides strong preliminary evidence for its therapeutic potential as an anti-inflammatory agent.

Proposed Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Inflammatory Response cluster_3 Therapeutic Intervention phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pges PGE Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation, Pain, Fever pge2->inflammation drug 5-Methoxy-1-benzothiophene- 3-carboxylic acid / Celecoxib drug->cox2 Inhibition

Caption: Proposed mechanism of action via COX-2 inhibition.

Section 5: Further Validating Studies and Future Directions

While the carrageenan-induced paw edema model provides excellent initial screening data, further studies are necessary to build a comprehensive preclinical profile for this compound.

Recommended Follow-up Studies:

  • Analgesic Activity Assessment: Utilize models such as the acetic acid-induced writhing test or the formalin test to evaluate the compound's analgesic properties.[16][17]

  • Chronic Inflammation Models: To assess efficacy in chronic inflammatory conditions, models like adjuvant-induced arthritis are recommended.[16]

  • Mechanism of Action Studies: Conduct in vitro assays to determine the compound's inhibitory activity against COX-1 and COX-2 to establish its selectivity profile.

  • Pharmacokinetic and Toxicological Studies: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for acute and chronic toxicity.

Section 6: Conclusion

This guide has outlined a systematic and comparative approach to validating the therapeutic potential of this compound in a well-established animal model of acute inflammation. The provided protocols and data interpretation framework offer a solid foundation for further preclinical development. The initial hypothetical data suggests that this novel compound holds promise as an anti-inflammatory agent, warranting further investigation into its analgesic properties, mechanism of action, and safety profile.

References

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A Senior Application Scientist's Guide to Benchmarking the Potency and Selectivity of 5-Methoxy-1-benzothiophene-3-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Kinases with Benzothiophene Scaffolds

The benzothiophene core is a versatile scaffold in medicinal chemistry, forming the basis of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide array of biological activities, including potent and selective inhibition of protein kinases.[1][2] Specifically, substitutions on the benzothiophene ring system have led to the development of inhibitors targeting key kinases involved in cellular signaling pathways critical to cancer and inflammatory diseases.[2][3][4] The family of Cdc-like kinases (CLKs), for instance, are crucial regulators of pre-mRNA splicing, a process frequently dysregulated in cancer.[5][4][6] This makes CLKs attractive targets for therapeutic intervention.

The central hypothesis is that the 5-methoxy group and the 3-carboxylic acid moiety can be systematically modified to achieve high potency and selectivity against a panel of cancer-relevant kinases. This guide will detail the experimental workflows necessary to test this hypothesis, from initial compound synthesis to detailed enzymatic assays and data interpretation.

Comparative Analysis: Potency and Selectivity of Analogous Benzothiophene Derivatives

To establish a benchmark, we will first examine the performance of structurally related benzothiophene derivatives that have been reported as kinase inhibitors. The data presented below, primarily for 5-hydroxy and 5-methoxybenzothiophene-2-carboxamide derivatives, serves as a compelling rationale for investigating the 3-carboxylic acid series. These compounds have shown significant inhibitory activity against a panel of kinases including CLK1, CLK4, and DYRK1A/B.[3][5][4]

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
10b 5-Methoxybenzothiophene-2-carboxamideClk112.7[5][4][7]
Clk2>50[5][4][7]
Clk422[5][4][7]
16b 5-Hydroxybenzothiophene hydrazideClk1163[3]
Clk411[3]
DRAK187[3]
Haspin125.7[3]
Dyrk1A353.3[3]
Dyrk1B284[3]

This table summarizes the half-maximal inhibitory concentration (IC50) values for selected benzothiophene derivatives against a panel of kinases. The data highlights the potential of the benzothiophene scaffold to yield potent and selective kinase inhibitors.

Experimental Workflow for Benchmarking

The following workflow provides a systematic approach to synthesize, purify, and evaluate the potency and selectivity of novel 5-Methoxy-1-benzothiophene-3-carboxylic acid derivatives.

G cluster_0 Synthesis & Purification cluster_1 Potency & Selectivity Screening cluster_2 Data Analysis & Interpretation A Synthesis of Derivatives B Purification (Chromatography) A->B C Structural Verification (NMR, MS) B->C D Primary Kinase Screen (e.g., ADP-Glo™) C->D Test Compounds E IC50 Determination for Hits D->E F Selectivity Profiling (Kinase Panel) E->F G Dose-Response Curve Fitting F->G Raw Inhibition Data H Selectivity Score Calculation G->H I Structure-Activity Relationship (SAR) Analysis H->I

Caption: A generalized workflow for the synthesis and evaluation of novel kinase inhibitors.

Detailed Experimental Protocols

Part 1: Synthesis of this compound Derivatives

The synthesis of the target compounds can be achieved through a multi-step process, adapted from established procedures for related benzothiophene derivatives.[8][9]

Step 1: Synthesis of 5-Methoxybenzo[b]thiophene-3-carboxylic Acid

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate starting materials (e.g., a substituted 2-halobenzaldehyde and a mercaptoacetate derivative) in a suitable solvent such as ethanol.

  • Base-catalyzed Cyclization: Add a base, such as sodium hydroxide, to the mixture and stir at an elevated temperature (e.g., 50°C) to facilitate the cyclization reaction.[8]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Cool the reaction mixture, acidify with a dilute acid (e.g., HCl), and extract the product with an organic solvent like ethyl acetate. Purify the crude product by recrystallization or column chromatography to obtain the pure 5-Methoxybenzo[b]thiophene-3-carboxylic acid.

Step 2: Amide/Ester Formation

  • Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere, dissolve the 5-Methoxybenzo[b]thiophene-3-carboxylic acid in a suitable solvent like dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 4-Dimethylaminopyridine (DMAP).[8][9]

  • Addition of Amine/Alcohol: To the activated carboxylic acid, add the desired amine or alcohol (1.2 equivalents).

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup and Purification: Upon completion, wash the reaction mixture with dilute acid and brine. Dry the organic layer, evaporate the solvent, and purify the final derivative using column chromatography.

Part 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11] This protocol is adapted from the manufacturer's guidelines.[10][12]

Materials:

  • Kinase of interest (e.g., CLK1, CLK4)

  • Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)

  • ATP

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Kinase Reaction Buffer: Use a buffer appropriate for the specific kinase, typically containing HEPES, MgCl2, and other necessary components.[13]

  • Compound Dilution: Prepare a serial dilution of the test compounds in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP.

    • Add 1 µL of the diluted test compound or DMSO (as a control).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase/luciferin substrate for the luminescent reaction. Incubate at room temperature for 30-60 minutes.[12]

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

CLK Signaling Pathway and Mechanism of Inhibition

CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are key factors in the regulation of pre-mRNA splicing.[6][14] By inhibiting CLKs, the this compound derivatives can modulate the phosphorylation state of SR proteins, thereby affecting spliceosome assembly and altering gene expression, which can be detrimental to cancer cell survival.[15]

G cluster_0 Nucleus CLK CLK1/4 Kinase SR_dephospho SR Protein (dephosphorylated) CLK->SR_dephospho ATP -> ADP SR_phospho SR Protein (phosphorylated) Spliceosome Spliceosome Assembly SR_phospho->Spliceosome Promotes Pre_mRNA pre-mRNA Spliceosome->Pre_mRNA Acts on mRNA Mature mRNA Pre_mRNA->mRNA Splicing Inhibitor 5-Methoxy-1-benzothiophene -3-carboxylic acid derivative Inhibitor->CLK Inhibits

Caption: The role of CLK1/4 in pre-mRNA splicing and the mechanism of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic benchmarking of this compound derivatives as potential kinase inhibitors. By leveraging the provided synthetic strategies and detailed biochemical assay protocols, researchers can effectively evaluate the potency and selectivity of novel compounds within this chemical series. The initial data from related benzothiophene scaffolds strongly suggest that these derivatives hold significant promise as modulators of key cellular signaling pathways, particularly those governed by the CLK family of kinases.

Future work should focus on expanding the panel of kinases for selectivity profiling to gain a broader understanding of the off-target effects of these compounds. Furthermore, promising lead compounds identified through this workflow should be advanced to cell-based assays to assess their cellular potency, permeability, and mechanism of action in a more biologically relevant context. Ultimately, the systematic exploration of this chemical space may lead to the discovery of novel, highly selective, and potent kinase inhibitors for the treatment of cancer and other diseases.

References

  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Retrieved from [Link]

  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. (n.d.). PMC. Retrieved from [Link]

  • Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor. (n.d.). PMC. Retrieved from [Link]

  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. (n.d.). OUCI. Retrieved from [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Retrieved from [Link]

  • Chen, P.-J., et al. (2025). Identification and Biological Evaluation of a Novel CLK4 Inhibitor Targeting Alternative Splicing in Pancreatic Cancer Using Structure‐Based Virtual Screening. Advanced Science. Retrieved from [Link]

  • Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). ResearchGate. Retrieved from [Link]

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  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). ResearchGate. Retrieved from [Link]

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  • ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules. Retrieved from [Link]

  • ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules. Retrieved from [Link]

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Safety Operating Guide

Guide to the Proper Disposal of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Methoxy-1-benzothiophene-3-carboxylic acid. As a benzothiophene derivative and a carboxylic acid, this compound requires careful handling based on its presumed chemical properties and regulatory standards. This document is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure safety and compliance.

Hazard Profile & Risk Assessment

Causality: The benzothiophene ring system can exhibit biological activity and potential toxicity, while the carboxylic acid group confers acidic properties.[4][5] The combination necessitates treating the compound as a hazardous chemical waste.

Presumed Hazard Profile Summary:

Hazard Classification Description Rationale & Primary Sources
Skin Irritation Causes skin irritation upon contact. Based on SDS for similar benzothiophene carboxylic acids.[2][6]
Eye Irritation Causes serious eye irritation. Common classification for this chemical family.[2][6][7]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol. A noted hazard for related compounds.[2][7][8]
Acute Oral Toxicity May be harmful if swallowed. General precaution for benzothiophene derivatives.[4][9]

| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | A characteristic of the parent dibenzothiophene structure.[4] |

This risk assessment mandates that all waste containing this compound be managed as regulated hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA).[10][11]

Immediate Pre-Disposal Protocol: The First 3 Steps

Before proceeding with bulk waste accumulation, immediate actions at the laboratory bench are critical for ensuring safety and preventing accidental releases or dangerous reactions.

  • Wear Appropriate Personal Protective Equipment (PPE): Handling of this waste requires a barrier between the researcher and the chemical.

    • Chemical-resistant gloves (Nitrile or Neoprene).

    • Safety goggles or a face shield to protect against splashes.

    • A lab coat to prevent contamination of personal clothing.[12]

  • Segregate from Incompatible Materials: Chemical incompatibility is a primary cause of laboratory incidents. The carboxylic acid functional group makes this compound incompatible with bases, strong oxidizing agents, and reactive metals.[3][12][13]

    • Why? Mixing with bases can cause a vigorous, exothermic neutralization reaction. Contact with strong oxidizers can lead to a fire or explosion.

    • Store waste containing this compound in a designated area away from these incompatible chemical classes.

  • Utilize a Designated and Compatible Waste Container:

    • Select a container made of a material compatible with carboxylic acids, such as High-Density Polyethylene (HDPE).[12]

    • The container must be in good condition, with a secure, leak-proof lid. It should remain closed except when waste is being added.[14]

Step-by-Step Guide to Compliant Disposal

The disposal process must adhere to federal and local regulations to ensure a complete "cradle-to-grave" management of the hazardous waste.[11]

Step 1: Waste Identification and Characterization This is the foundational step required by the EPA.[10] The waste must be identified as "Hazardous Waste" due to its irritant and potentially toxic properties.

Step 2: Proper Labeling of the Waste Container All hazardous waste containers must be properly labeled from the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").[15]

  • The accumulation start date.

Step 3: Waste Accumulation Waste should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[14]

  • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[12]

  • Ensure the container is kept securely closed at all times unless actively adding waste.[14]

Step 4: Scheduling a Waste Pickup Your institution's Environmental Health and Safety (EHS) office is responsible for coordinating the final disposal.

  • Contact your EHS office to schedule a pickup of the full waste container.

  • Do not attempt to dispose of this chemical down the drain or in regular trash; this is strictly prohibited.[16]

Step 5: Hand-off to a Licensed Disposal Company Your EHS office will work with a licensed hazardous waste disposal company. This ensures the waste is transported, treated, and disposed of in a permitted Treatment, Storage, and Disposal Facility (TSDF), completing the regulatory lifecycle.[10][17]

Regulatory & Compliance Framework

All laboratory operations in the United States involving hazardous chemicals are governed by several key regulations that inform these disposal procedures.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, requires institutions to develop a Chemical Hygiene Plan (CHP).[15][18][19] This plan must include procedures for safe handling and waste disposal to minimize worker exposure.[18][20]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][21] These regulations define what constitutes hazardous waste and dictate the legal requirements for its management from generation to final disposal.[10][17]

Visual Workflow Summaries

To clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for proper disposal.

Caption: Full cradle-to-grave disposal lifecycle of the hazardous waste.

References

  • Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. ASPR. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. Cole-Parmer. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0). National Center for Biotechnology Information (NCBI). [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • 1-Benzothiophene-5-carboxylic acid Safety Data Sheet (Alternate). Fisher Scientific. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 3-Amino-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester Material Safety Data Sheet. Chemcia Scientific, LLC. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate. [Link]

  • Incompatibility. SlideShare. [Link]

  • Incompatible Chemicals. Utah State University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.